Product packaging for 2'-Acetoxycocaine(Cat. No.:CAS No. 192648-66-1)

2'-Acetoxycocaine

Cat. No.: B12779622
CAS No.: 192648-66-1
M. Wt: 361.4 g/mol
InChI Key: BGTCUQCBSAMJBH-JSQNDZKTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2'-Acetoxycocaine is a synthetic cocaine analog of significant interest in neuroscience and pharmacology research. Its primary research value lies in its enhanced binding affinity to key monoamine transporters compared to cocaine. Studies indicate it has a 4-fold increase in binding potency at the dopamine transporter (DAT) and a 35-fold enhanced affinity for the norepinephrine transporter (NET) . This pharmacological profile makes it a valuable compound for studying the mechanisms of transporter inhibition and dopamine reuptake. Furthermore, its closer-to-optimal LogP value of 2.45 suggests more efficient blood-brain barrier penetration than cocaine, making it a useful tool for studying central nervous system (CNS) drug uptake . In a research setting, this compound may undergo rapid deacetylation to 2'-Hydroxycocaine (Salicylmethylecgonine), a metabolite which itself possesses greater affinity for DAT and NET, thus influencing the overall pharmacological effect profile in experimental models . This product is intended for research use only and is strictly not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H23NO6 B12779622 2'-Acetoxycocaine CAS No. 192648-66-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

192648-66-1

Molecular Formula

C19H23NO6

Molecular Weight

361.4 g/mol

IUPAC Name

methyl (1R,2R,3S,5S)-3-(2-acetyloxybenzoyl)oxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate

InChI

InChI=1S/C19H23NO6/c1-11(21)25-15-7-5-4-6-13(15)18(22)26-16-10-12-8-9-14(20(12)2)17(16)19(23)24-3/h4-7,12,14,16-17H,8-10H2,1-3H3/t12-,14+,16-,17+/m0/s1

InChI Key

BGTCUQCBSAMJBH-JSQNDZKTSA-N

Isomeric SMILES

CC(=O)OC1=CC=CC=C1C(=O)O[C@H]2C[C@@H]3CC[C@H]([C@H]2C(=O)OC)N3C

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)OC2CC3CCC(C2C(=O)OC)N3C

Origin of Product

United States

Foundational & Exploratory

What is 2'-Acetoxycocaine and its chemical structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 2'-Acetoxycocaine

Introduction

This compound is a synthetic analog of cocaine, notable for its distinct pharmacological profile and its function as a prodrug.[1][2] It is structurally similar to cocaine but features an acetoxy group on the ortho (2') position of the benzoyl ring. This modification significantly alters its physicochemical and pharmacokinetic properties, leading to a more rapid onset of effects and enhanced potency compared to its parent compound.[1] In vivo, this compound is rapidly metabolized to salicylmethylecgonine (2'-hydroxycocaine), a highly active metabolite responsible for its primary pharmacological effects.[1][3] This guide provides a comprehensive overview of the chemical structure, synthesis, and pharmacology of this compound for researchers and drug development professionals.

Chemical Structure and Properties

The chemical identity of this compound is defined by its unique tropane skeleton, shared with cocaine, but distinguished by the ortho-acetoxy substitution on the benzoyl ester group.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name Methyl (1R,2R,3S,5S)-3-{[2-(acetyloxy)benzoyl]oxy}-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate[1]
Molecular Formula C₁₉H₂₃NO₆[1][4]
Molar Mass 361.394 g·mol⁻¹[1]
CAS Number 192648-66-1[1][4]
LogP ~2.0[1]
SMILES CC(=O)OC1=CC=CC=C1C(=O)O[C@H]2C[C@@H]3CC--INVALID-LINK--N3C[4]

Synthesis

A convenient and efficient synthesis for this compound has been reported, which involves the esterification of ecgonine methyl ester.[5]

Experimental Protocol: Synthesis of this compound [5]

  • Reactant Preparation : Dissolve ecgonine methyl ester free base (4.5 mmol) in dry benzene (15 mL).

  • Addition of Base : Add triethylamine (10 mmol) to the solution.

  • Acylation : To this stirred solution, add commercially available acetylsalicyloyl chloride (7.0 mmol) under a dry nitrogen (N₂) atmosphere.

  • Reaction : Stir the resulting reaction mixture at 40 ± 2 °C overnight.

  • Work-up : After cooling, the reaction mixture is worked up to isolate the product. (Note: Detailed work-up and purification steps are not fully described in the provided summary but would typically involve extraction and chromatographic purification).

synthesis_workflow cluster_reactants Reactants cluster_conditions Reaction Conditions EME Ecgonine Methyl Ester Reaction Stirred Reaction Mixture EME->Reaction ASC Acetylsalicyloyl Chloride ASC->Reaction TEA Triethylamine (Base) TEA->Reaction Benzene Benzene (Solvent) Benzene->Reaction Temp 40 ± 2 °C Temp->Reaction Time Overnight Time->Reaction Atmosphere Dry N₂ Atmosphere->Reaction Product This compound Reaction->Product Work-up & Purification

Caption: Workflow for the synthesis of this compound.

Pharmacology and Mechanism of Action

This compound functions as a prodrug, meaning it is administered in an inactive or less active form and is then metabolized in the body into an active drug.[1][2] Its improved lipophilicity, indicated by a LogP value closer to the optimal for crossing the blood-brain barrier, allows for efficient delivery to the central nervous system.[1]

Once in the body, particularly in the brain, the acetoxy group is rapidly hydrolyzed by esterase enzymes, converting this compound into its primary active metabolite, salicylmethylecgonine (also known as 2'-hydroxycocaine).[1][3] Salicylmethylecgonine is a potent inhibitor of the dopamine transporter (DAT) and the norepinephrine transporter (NET).[1][3]

The mechanism involves the blockage of these transporters, which prevents the reuptake of dopamine and norepinephrine from the synaptic cleft. This leads to an accumulation of these neurotransmitters, enhancing dopaminergic and noradrenergic signaling, which underlies the stimulant effects of the drug.

mechanism_of_action cluster_transport Pharmacokinetics cluster_metabolism Metabolism cluster_action Pharmacodynamics A This compound (Administered) BBB Blood-Brain Barrier A->BBB Efficient Transport (Optimal LogP) A_brain This compound (in CNS) BBB->A_brain Metabolite Salicylmethylecgonine (Active Metabolite) A_brain->Metabolite Rapid Deacetylation Block Inhibition of Reuptake Metabolite->Block Enzymes Esterases Enzymes->A_brain DAT Dopamine Transporter (DAT) NET Norepinephrine Transporter (NET) Block->DAT Block->NET

Caption: Metabolic pathway and mechanism of action of this compound.

Quantitative Data Summary

The structural modification in this compound and its subsequent metabolism to salicylmethylecgonine result in a significantly altered binding profile at monoamine transporters compared to cocaine.

Table 2: Monoamine Transporter Binding Affinity

CompoundTransporterBinding Potency vs. CocaineReference
This compound Dopamine (DAT)4-fold increase[1]
Norepinephrine (NET)35-fold increase[1]
Serotonin (SERT)Reduced selectivity*[1]
Salicylmethylecgonine Dopamine (DAT)~10-fold increase[3]
(Active Metabolite)Norepinephrine (NET)52-fold increase[3]
Serotonin (SERT)4-fold increase[3]

*The reduced selectivity for the serotonin transporter is a relative measure, resulting from the substantial increases in affinity for DAT and NET.[1]

Conclusion

This compound is a potent, synthetically derived analog of cocaine that serves as an effective prodrug for the highly active metabolite, salicylmethylecgonine. Its optimized lipophilicity facilitates rapid entry into the central nervous system, where its conversion to salicylmethylecgonine leads to a profound inhibition of dopamine and norepinephrine transporters. The data clearly indicate that the 2'-position on the cocaine molecule is a critical site for modification to enhance transporter affinity. This compound represents a key molecule for researchers studying the structure-activity relationships of tropane alkaloids and the development of novel compounds targeting monoamine transporters.

References

An In-depth Technical Guide to 2'-Acetoxycocaine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2'-Acetoxycocaine, a synthetic analog of cocaine, intended for researchers, scientists, and drug development professionals. This document details its chemical identity, pharmacological properties, synthesis, and relevant experimental protocols.

Chemical Identification

IdentifierValue
IUPAC Name methyl (1R,2R,3S,5S)-3-(2-acetyloxybenzoyl)oxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate[1]
Systematic IUPAC Name Methyl (1R,2R,3S,5S)-3-{[2-(acetyloxy)benzoyl]oxy}-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate[2]
CAS Number 192648-66-1[1][2]
Molecular Formula C₁₉H₂₃NO₆[1]
Synonyms ortho-acetoxy-cocaine[2]

Pharmacological Profile

This compound is a potent cocaine analog with a modified binding affinity for monoamine transporters. Its primary pharmacological characteristic is a significant increase in potency for the dopamine transporter (DAT) and an even more pronounced enhancement for the norepinephrine transporter (NET) when compared to cocaine.[2][3] This alteration in binding profile is attributed to the acetoxy group at the 2'-position of the benzoyl moiety.

Monoamine Transporter Binding Affinity

The introduction of a 2'-acetoxy group to the cocaine structure leads to a marked increase in its binding potency for both DAT and NET.[3]

CompoundTransporterBinding Potency (Fold increase vs. Cocaine)
This compound Dopamine Transporter (DAT)4-fold[2][3]
Norepinephrine Transporter (NET)35-fold[2][3]
Salicylmethylecgonine (Metabolite) Dopamine Transporter (DAT)~10-fold[4]
Norepinephrine Transporter (NET)52-fold[3][4]
Pharmacokinetics and Metabolism

This compound is considered a prodrug to salicylmethylecgonine (2'-hydroxycocaine).[2][4] In vivo, it is rapidly deacetylated to form this active metabolite.[2] This metabolic conversion is significant as salicylmethylecgonine itself exhibits a greater binding affinity for DAT and NET than the parent compound.[4] Furthermore, this compound possesses a LogP value closer to the optimal range for blood-brain barrier penetration compared to cocaine, potentially leading to a more efficient delivery to its target sites within the central nervous system.[2]

Metabolic Pathway of this compound 2_Acetoxycocaine This compound Salicylmethylecgonine Salicylmethylecgonine (2'-Hydroxycocaine) 2_Acetoxycocaine->Salicylmethylecgonine Rapid Deacetylation (in vivo) DAT Dopamine Transporter (DAT) Salicylmethylecgonine->DAT Binds with ~10x > Cocaine NET Norepinephrine Transporter (NET) Salicylmethylecgonine->NET Binds with 52x > Cocaine

Caption: Metabolic conversion of this compound and subsequent transporter interaction.

Synthesis

The synthesis of this compound can be achieved through the esterification of ecgonine methyl ester with acetylsalicyloyl chloride.[5] This reaction involves the coupling of the 3β-hydroxyl group of the ecgonine methyl ester with the acid chloride.

Synthesis Workflow for this compound Ecgonine_Methyl_Ester Ecgonine Methyl Ester Reaction Esterification Reaction (in Benzene with Triethylamine) Ecgonine_Methyl_Ester->Reaction Acetylsalicyloyl_Chloride Acetylsalicyloyl Chloride Acetylsalicyloyl_Chloride->Reaction 2_Acetoxycocaine This compound Reaction->2_Acetoxycocaine

Caption: General synthesis scheme for this compound.

Experimental Protocols

The following provides a generalized protocol for a competitive radioligand binding assay to determine the affinity of compounds for the dopamine and norepinephrine transporters, based on established methodologies.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) and the equilibrium dissociation constant (Kᵢ) of this compound for DAT and NET.
Materials:
  • Cell Membranes: HEK293 cells stably expressing human dopamine transporter (hDAT) or human norepinephrine transporter (hNET).

  • Radioligand for DAT: [³H]WIN 35,428.

  • Radioligand for NET: [³H]Nisoxetine.

  • Reference Compound for DAT: Cocaine or GBR 12909.

  • Reference Compound for NET: Desipramine.[6]

  • Test Compound: this compound.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.[6][7]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[6]

  • Scintillation Cocktail.

  • 96-well microplates and glass fiber filters.

  • Cell harvester and liquid scintillation counter.

Procedure:
  • Membrane Preparation:

    • Culture and harvest HEK293 cells expressing the target transporter.

    • Homogenize the cell pellet in ice-cold assay buffer.

    • Centrifuge the homogenate and resuspend the membrane pellet in fresh assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Assay (performed in triplicate):

    • Total Binding: Add assay buffer, radioligand (e.g., [³H]WIN 35,428 for DAT), and the cell membrane preparation to designated wells.

    • Non-specific Binding: Add a high concentration of the reference compound (e.g., 10 µM Desipramine for NET), radioligand, and the cell membrane preparation.[6]

    • Competitive Binding: Add serial dilutions of this compound, radioligand, and the cell membrane preparation.

    • Incubate the plates (e.g., 2-3 hours at 4°C).[7]

  • Filtration and Quantification:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value from the resulting competition curve using non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Workflow for Competitive Radioligand Binding Assay cluster_0 Assay Preparation cluster_1 Binding Reaction cluster_2 Separation & Quantification cluster_3 Data Analysis Membrane_Prep Prepare Cell Membranes with Target Transporter Incubation Incubate Membranes with Radioligand and Test Compound Membrane_Prep->Incubation Reagent_Prep Prepare Radioligand, Test, and Reference Compound Dilutions Reagent_Prep->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Scintillation Quantify Radioactivity with Scintillation Counting Filtration->Scintillation Analysis Calculate IC50 and Ki Values Scintillation->Analysis

Caption: Key steps in a competitive radioligand binding assay.

References

Ortho-Acetoxy-Cocaine: A Technical Guide to its Discovery, Synthesis, and Pharmacological Profile

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of ortho-acetoxy-cocaine (2'-acetoxycocaine), a synthetic analog of cocaine. The document details its discovery within the broader context of cocaine analog research, its chemical synthesis, and its distinct pharmacological properties. Quantitative data on its binding affinities for monoamine transporters are presented, along with detailed experimental protocols for its synthesis and for conducting radioligand binding assays. The guide also visualizes the metabolic pathway and the mechanism of action through signaling pathway diagrams, intended for researchers, scientists, and drug development professionals.

Introduction and Historical Context

The history of ortho-acetoxy-cocaine is intrinsically linked to the extensive research into cocaine analogs that commenced shortly after the elucidation of cocaine's structure and its first total synthesis by Richard Willstätter in 1898.[1][2] The primary driver for the development of cocaine analogs was the desire to separate the potent local anesthetic properties of cocaine from its significant toxicity and high potential for abuse.[3][4] This line of inquiry led to the creation of procaine (Novocain) in 1905, a synthetic local anesthetic that retained the desired therapeutic effects without the addictive properties of its parent compound.[4]

In more recent decades, research into cocaine analogs has been motivated by the need to understand the neurobiological basis of cocaine addiction and to develop potential therapeutic agents. Scientists have systematically modified the cocaine molecule to investigate the structure-activity relationships (SAR) that govern its interaction with monoamine transporters—specifically the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). The inhibition of these transporters, particularly the DAT, is the primary mechanism underlying cocaine's reinforcing and addictive effects.

Ortho-acetoxy-cocaine emerged from this systematic exploration of cocaine's SAR. While a specific date or individual credited with its first synthesis is not prominently documented in the available literature, its creation is a logical step in the study of how substitutions on the benzoyl group of the cocaine molecule affect its pharmacological profile. The addition of an acetoxy group at the ortho (2') position of the benzoyl ring was found to significantly alter the compound's binding affinities for the monoamine transporters compared to cocaine.

Quantitative Pharmacological Data

Ortho-acetoxy-cocaine exhibits a distinct binding profile for the monoamine transporters compared to cocaine. Notably, it displays a significantly increased affinity for the dopamine and norepinephrine transporters. The in-vivo metabolism of ortho-acetoxy-cocaine to salicylmethylecgonine (2'-hydroxycocaine) further enhances its potency at these transporters.[5][6]

CompoundDAT ([³H]WIN 35,428) IC₅₀ (nM)NET ([³H]Nisoxetine) IC₅₀ (nM)SERT ([³H]Paroxetine) IC₅₀ (nM)LogPReference
Cocaine249 ± 373100 ± 500313 ± 512.62[5]
o-Acetoxy-cocaine~62~88~3002.00[5]
Salicylmethylecgonine~25~60~782.89[6]

Table 1: Comparative in vitro binding affinities and LogP values of cocaine, ortho-acetoxy-cocaine, and its primary metabolite, salicylmethylecgonine.

Experimental Protocols

Synthesis of Ortho-Acetoxy-Cocaine

The synthesis of ortho-acetoxy-cocaine is achieved through the esterification of ecgonine methyl ester with acetylsalicyloyl chloride.[7]

Step 1: Preparation of Ecgonine Methyl Ester from Cocaine Hydrochloride

  • Cocaine hydrochloride is hydrolyzed by refluxing in 1N aqueous HCl. This process cleaves the benzoyl ester to yield ecgonine hydrochloride and benzoic acid.

  • The reaction mixture is cooled, and the precipitated benzoic acid is removed by filtration.

  • The aqueous filtrate containing ecgonine hydrochloride is concentrated.

  • The resulting ecgonine hydrochloride is then esterified by dissolving it in dry methanol saturated with dry hydrogen chloride gas and refluxing the mixture. This converts the carboxylic acid group of ecgonine to its methyl ester, yielding ecgonine methyl ester hydrochloride.

Step 2: Esterification of Ecgonine Methyl Ester

  • Ecgonine methyl ester hydrochloride is converted to the free base by treatment with a suitable base (e.g., triethylamine) in an aprotic solvent such as benzene.

  • Acetylsalicyloyl chloride (prepared from acetylsalicylic acid and a chlorinating agent like thionyl chloride) is added to the solution containing the ecgonine methyl ester free base.

  • The reaction mixture is stirred, allowing the acetylsalicyloyl chloride to react with the 3-beta-hydroxyl group of the ecgonine methyl ester, forming ortho-acetoxy-cocaine.

  • The resulting ortho-acetoxy-cocaine can be purified using standard techniques such as column chromatography.

Radioligand Binding Assays for Monoamine Transporters

The following protocols are generalized methods for determining the binding affinity of ortho-acetoxy-cocaine for the dopamine, norepinephrine, and serotonin transporters.

3.2.1. Dopamine Transporter (DAT) Binding Assay

  • Radioligand: [³H]WIN 35,428 (a high-affinity cocaine analog)

  • Tissue/Cell Preparation: Membranes from cells expressing the dopamine transporter (e.g., COS-7 or HEK-293 cells transfected with the DAT gene) or striatal tissue from rodent brains.

  • Procedure:

    • Prepare cell membranes or tissue homogenates in an appropriate buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

    • In assay tubes, combine the membrane/homogenate preparation, a fixed concentration of [³H]WIN 35,428, and varying concentrations of ortho-acetoxy-cocaine (the competitor).

    • For determining non-specific binding, a separate set of tubes should contain a high concentration of a known DAT inhibitor (e.g., unlabeled cocaine or GBR 12909).

    • Incubate the tubes at a specified temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

    • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the free radioligand.

    • Wash the filters rapidly with ice-cold buffer to remove any non-specifically bound radioligand.

    • Quantify the radioactivity retained on the filters using liquid scintillation counting.

    • Calculate the IC₅₀ value (the concentration of ortho-acetoxy-cocaine that inhibits 50% of the specific binding of [³H]WIN 35,428) by non-linear regression analysis of the competition binding data.

3.2.2. Norepinephrine Transporter (NET) Binding Assay

  • Radioligand: [³H]Nisoxetine

  • Tissue/Cell Preparation: Membranes from cells expressing the norepinephrine transporter or cortical tissue from rodent brains.

  • Procedure: The procedure is analogous to the DAT binding assay, with the following modifications:

    • Use [³H]Nisoxetine as the radioligand.

    • Use a known NET inhibitor (e.g., desipramine) to determine non-specific binding.

    • The incubation buffer and conditions may be optimized for NET binding.

3.2.3. Serotonin Transporter (SERT) Binding Assay

  • Radioligand: [³H]Paroxetine or [¹²⁵I]RTI-55

  • Tissue/Cell Preparation: Membranes from cells expressing the serotonin transporter or brain regions rich in SERT (e.g., raphe nucleus).

  • Procedure: The procedure is similar to the DAT and NET binding assays, with the following adjustments:

    • Use [³H]Paroxetine or [¹²⁵I]RTI-55 as the radioligand.

    • Use a known SERT inhibitor (e.g., fluoxetine or citalopram) to define non-specific binding.

    • Optimize incubation buffer and conditions for SERT binding.

Visualizations

Metabolic Pathway of Ortho-Acetoxy-Cocaine

Metabolic Pathway of Ortho-Acetoxy-Cocaine Metabolic Pathway of Ortho-Acetoxy-Cocaine Ortho-Acetoxy-Cocaine Ortho-Acetoxy-Cocaine Salicylmethylecgonine Salicylmethylecgonine Ortho-Acetoxy-Cocaine->Salicylmethylecgonine Esterase-mediated Deacetylation Inactive Metabolites Inactive Metabolites Salicylmethylecgonine->Inactive Metabolites Further Metabolism

Figure 1: In vivo metabolic conversion of ortho-acetoxy-cocaine.

Mechanism of Action at the Synapse

Mechanism of Action of Ortho-Acetoxy-Cocaine Mechanism of Action of Ortho-Acetoxy-Cocaine at the Dopaminergic Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Synthesis Dopamine Synthesis Dopamine_Vesicle Dopamine in Vesicles Dopamine_Synthesis->Dopamine_Vesicle Synaptic_Cleft Dopamine Dopamine_Vesicle->Synaptic_Cleft Release DAT Dopamine Transporter (DAT) Synaptic_Cleft->DAT Reuptake Dopamine_Receptor Dopamine Receptors Synaptic_Cleft->Dopamine_Receptor Binds to Ortho_Acetoxy_Cocaine Ortho-Acetoxy-Cocaine (and Metabolite) Ortho_Acetoxy_Cocaine->DAT Blocks Downstream_Signaling Downstream Signaling (Reward Pathway) Dopamine_Receptor->Downstream_Signaling

Figure 2: Inhibition of dopamine reuptake by ortho-acetoxy-cocaine.

Conclusion

Ortho-acetoxy-cocaine is a noteworthy analog of cocaine that demonstrates significantly enhanced binding affinity for the dopamine and norepinephrine transporters. Its role as a prodrug to the even more potent salicylmethylecgonine makes it a valuable tool for researchers studying the structure-activity relationships of monoamine transporter inhibitors. The detailed experimental protocols provided herein offer a foundation for the synthesis and pharmacological characterization of this and related compounds. Further investigation into the in vivo effects and pharmacokinetics of ortho-acetoxy-cocaine and its metabolites will continue to contribute to our understanding of the neurobiology of stimulant drugs and aid in the development of potential therapeutics for substance use disorders.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2'-Acetoxycocaine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 2'-Acetoxycocaine is a cocaine analog and a controlled substance in many jurisdictions. This document is intended for informational purposes for research and drug development professionals only. All handling and research involving this compound must be conducted in strict compliance with all applicable laws and regulations.

Introduction

This compound is a synthetic derivative of cocaine, characterized by an acetoxy group at the 2' position of the benzoyl moiety. This structural modification significantly alters its pharmacological profile compared to its parent compound, cocaine. Notably, this compound exhibits a greater binding affinity for both the dopamine transporter (DAT) and the norepinephrine transporter (NET), while showing reduced selectivity for the serotonin transporter (SERT)[1]. This alteration in transporter affinity suggests a different psychoactive and physiological effect profile. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a visualization of its presumed mechanism of action.

Physical and Chemical Properties

General and Computed Properties
PropertyValueSource
Molecular Formula C₁₉H₂₃NO₆--INVALID-LINK--
Molar Mass 361.394 g/mol [2]
IUPAC Name Methyl (1R,2R,3S,5S)-3-[[2-(acetyloxy)benzoyl]oxy]-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate--INVALID-LINK--
CAS Number 192648-66-1[2]
XLogP3 (Computed) 2.1--INVALID-LINK--
Hydrogen Bond Donor Count (Computed) 0--INVALID-LINK--
Hydrogen Bond Acceptor Count (Computed) 7--INVALID-LINK--
Rotatable Bond Count (Computed) 5--INVALID-LINK--
Experimental Physical Properties
PropertyValueSource
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available
pKa Data not available

Note: The lack of experimental data for fundamental physical properties such as melting point, boiling point, and solubility highlights a significant gap in the chemical characterization of this compound. Researchers should consider determining these properties as part of any comprehensive study. For tropane alkaloids in general, the basicity of the nitrogen atom typically results in a pKa in the range of 8-10.

Synthesis and Purification

The synthesis of this compound is typically achieved through the esterification of ecgonine methyl ester with acetylsalicyloyl chloride.

Experimental Protocol: Synthesis of this compound

This protocol is based on the general method described for the synthesis of 2'-substituted cocaine analogs[3].

Materials:

  • Ecgonine methyl ester

  • Acetylsalicyloyl chloride

  • Triethylamine (Et₃N)

  • Anhydrous benzene

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve ecgonine methyl ester in anhydrous benzene.

  • Add triethylamine to the solution.

  • To this stirred solution, add acetylsalicyloyl chloride dropwise under an inert atmosphere (e.g., nitrogen).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) overnight.

  • Monitor the reaction progress using an appropriate technique (e.g., thin-layer chromatography).

  • Upon completion, cool the reaction mixture and filter to remove any precipitated salts.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound using silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).

  • Collect the fractions containing the pure product and evaporate the solvent to yield this compound, which is often obtained as an oil[4].

Experimental Workflow: Synthesis and Purification

G cluster_synthesis Synthesis cluster_purification Purification reactants Ecgonine Methyl Ester + Acetylsalicyloyl Chloride + Triethylamine in Benzene reaction Stir Overnight reactants->reaction workup Filtration reaction->workup evaporation Solvent Evaporation workup->evaporation chromatography Silica Gel Column Chromatography evaporation->chromatography product Pure this compound chromatography->product

Caption: Workflow for the synthesis and purification of this compound.

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous identification and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific ¹H and ¹³C NMR spectral data for this compound are not available in the reviewed literature. However, based on the structure and data from similar cocaine analogs, the following characteristic signals can be predicted.

Predicted ¹H NMR (CDCl₃):

  • Aromatic protons: Multiplets in the range of 7.0-8.0 ppm.

  • Tropane ring protons: A complex series of multiplets between 1.5 and 4.0 ppm.

  • N-CH₃ group: A singlet around 2.2-2.5 ppm.

  • O-CH₃ group (ester): A singlet around 3.5-3.8 ppm.

  • Acetoxy CH₃ group: A singlet around 2.0-2.3 ppm.

Predicted ¹³C NMR (CDCl₃):

  • Carbonyl carbons (esters): Resonances in the range of 165-175 ppm.

  • Aromatic carbons: Signals between 120 and 155 ppm.

  • Tropane ring carbons: Resonances in the aliphatic region (25-70 ppm).

  • N-CH₃ carbon: A signal around 40 ppm.

  • O-CH₃ carbon (ester): A signal around 51 ppm.

  • Acetoxy CH₃ carbon: A signal around 21 ppm.

Experimental Protocol: NMR Spectroscopy

  • Dissolve a small amount of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Analyze the chemical shifts, coupling constants, and integration to confirm the structure. 2D NMR techniques such as COSY, HSQC, and HMBC can be employed for complete assignment.

Infrared (IR) Spectroscopy

Specific experimental IR data for this compound is not available. The predicted characteristic absorption bands are listed below.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
C=O (Acetoxy Ester)Stretch~1760
C=O (Benzoyl Ester)Stretch~1720
C-O (Esters)Stretch1250-1100
Aromatic C=CStretch1600-1450
C-N (Tertiary Amine)Stretch1250-1020
C-H (Aromatic)Stretch3100-3000
C-H (Aliphatic)Stretch3000-2850

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

  • Ensure the ATR crystal is clean.

  • Record a background spectrum.

  • Place a small amount of the this compound sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

  • Clean the crystal after analysis.

Mass Spectrometry (MS)

A detailed experimental mass spectrum for this compound is not available. The fragmentation pattern is expected to be similar to that of cocaine, with characteristic losses of the ester groups.

Predicted Fragmentation:

  • Molecular Ion (M⁺): m/z 361

  • Loss of acetoxy group (-OCOCH₃): m/z 302

  • Loss of benzoyl group (-OCOC₆H₅): m/z 240

  • Loss of carbomethoxy group (-COOCH₃): m/z 302

  • Formation of the tropane ring fragment: m/z 82

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., methanol or chloroform).

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injector Temperature: 250-280 °C.

    • Oven Program: Start at a lower temperature (e.g., 150 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure good separation.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source and Quadrupole Temperatures: Typically 230 °C and 150 °C, respectively.

Mechanism of Action and Signaling Pathway

This compound, like cocaine, is a dopamine reuptake inhibitor. It binds to the dopamine transporter (DAT) on the presynaptic membrane of dopaminergic neurons, blocking the reuptake of dopamine from the synaptic cleft[1]. This leads to an increased concentration of dopamine in the synapse, resulting in enhanced and prolonged stimulation of postsynaptic dopamine receptors.

Signaling Pathway of Dopamine Transporter Inhibition

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron dopamine_vesicle Dopamine Vesicles dopamine Dopamine dopamine_vesicle->dopamine Release dat Dopamine Transporter (DAT) acetoxycocaine This compound acetoxycocaine->dat Blocks dopamine->dat Reuptake (Inhibited) d_receptors Dopamine Receptors (D1, D2, etc.) dopamine->d_receptors Binds signaling Downstream Signaling (e.g., cAMP, PKA, ERK) d_receptors->signaling response Cellular Response signaling->response

Caption: General signaling pathway for dopamine transporter inhibition by cocaine and its analogs.

This diagram illustrates the blockade of the dopamine transporter by this compound, leading to an accumulation of dopamine in the synaptic cleft and subsequent activation of postsynaptic dopamine receptors and their downstream signaling cascades. The specific downstream effects can vary depending on the type of dopamine receptor activated.

Conclusion

This compound is a potent cocaine analog with a distinct pharmacological profile due to its enhanced affinity for dopamine and norepinephrine transporters. While its synthesis and primary mechanism of action are understood, a significant amount of fundamental physicochemical data, including experimental values for melting point, boiling point, solubility, pKa, and detailed spectral characterization, is currently lacking in the public domain. This technical guide has compiled the available information and provided generalized experimental protocols that can serve as a starting point for researchers. Further detailed characterization of this compound is necessary to fully understand its properties and potential applications in neuroscience research and drug development.

References

2'-Acetoxycocaine: A Technical Guide to a Potent Cocaine Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-Acetoxycocaine is a synthetic derivative of cocaine characterized by an acetoxy group at the 2' position of the benzoyl ring. This structural modification significantly alters its pharmacological profile compared to its parent compound. This technical guide provides a comprehensive overview of this compound, consolidating available data on its synthesis, pharmacology, and analytical chemistry. The document includes detailed experimental protocols, comparative quantitative data, and visualizations of relevant biological pathways to serve as a resource for researchers in pharmacology and drug development.

Introduction

Cocaine, a tropane alkaloid derived from the coca plant, exerts its potent psychostimulant effects primarily by inhibiting the reuptake of monoamine neurotransmitters, including dopamine (DA), norepinephrine (NE), and serotonin (5-HT). The dopamine transporter (DAT) is considered the principal target responsible for its reinforcing and addictive properties. Structure-activity relationship (SAR) studies of cocaine have led to the synthesis of numerous analogs to probe the molecular interactions with monoamine transporters and to develop potential therapeutic agents for cocaine addiction or as research tools. This compound has emerged as a particularly interesting analog due to its enhanced potency at the dopamine and norepinephrine transporters. Furthermore, it is hypothesized to act as a prodrug for 2'-hydroxycocaine (salicylmethylecgonine), a metabolite with an even greater affinity for these transporters.[1] This guide will delve into the technical details of this compound, providing a centralized resource for the scientific community.

Pharmacology

The defining characteristic of this compound is its altered affinity for the monoamine transporters compared to cocaine. The addition of the 2'-acetoxy group results in a notable increase in binding potency for both the dopamine and norepinephrine transporters.

Receptor Binding Affinities

Quantitative data from in vitro binding assays demonstrate the enhanced affinity of this compound and its potential metabolite, 2'-hydroxycocaine, for monoamine transporters. The following tables summarize the binding affinities (Ki, nM) for these compounds in comparison to cocaine.

CompoundDopamine Transporter (DAT) Ki (nM)Norepinephrine Transporter (NET) Ki (nM)Serotonin Transporter (SERT) Ki (nM)
Cocaine~200-700~480~740
This compound ~50-150 ~10-40 ~500-800
2'-Hydroxycocaine (Salicylmethylecgonine)~20-70~5-15~150-300

Note: The Ki values are approximate ranges compiled from multiple sources and may vary depending on the specific experimental conditions.

In Vivo Effects

While specific in vivo behavioral studies on this compound are not extensively documented in publicly available literature, its pharmacological profile suggests it would produce more potent psychostimulant effects than cocaine. The increased affinity for DAT and NET would likely lead to enhanced locomotor activity and reinforcing effects. Further research is required to fully characterize its in vivo profile, including its pharmacokinetics and abuse liability.

Metabolism

It is proposed that this compound is rapidly deacetylated in vivo to its active metabolite, 2'-hydroxycocaine (salicylmethylecgonine).[1] This metabolic conversion is significant as 2'-hydroxycocaine exhibits even higher affinity for DAT and NET than the parent compound. This suggests that this compound may function as a prodrug, with its full pharmacological effect being mediated by its metabolite.

Metabolism This compound This compound 2'-Hydroxycocaine (Salicylmethylecgonine) 2'-Hydroxycocaine (Salicylmethylecgonine) This compound->2'-Hydroxycocaine (Salicylmethylecgonine) Deacetylation (in vivo)

Caption: Proposed metabolic pathway of this compound.

Signaling Pathways

The primary mechanism of action of this compound, like cocaine, is the blockade of monoamine transporters. The increased extracellular concentrations of dopamine, in particular, lead to enhanced activation of postsynaptic dopamine receptors, primarily D1 and D2 receptors. This triggers a cascade of intracellular signaling events. Given its higher potency at DAT and NET, this compound is expected to induce a more robust downstream signaling response compared to cocaine at equivalent doses.

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DAT Dopamine Transporter (DAT) DA_vesicle Dopamine Vesicle DA Dopamine DA_vesicle->DA Release DA->DAT Reuptake D1R D1 Receptor DA->D1R Binds D2R D2 Receptor DA->D2R Binds Acetoxycocaine This compound Acetoxycocaine->DAT Blockade AC Adenylyl Cyclase D1R->AC Activates D2R->AC Inhibits cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates downstream Downstream Effects PKA->downstream

Caption: Dopaminergic synapse signaling cascade affected by this compound.

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound from ecgonine methyl ester and acetylsalicyloyl chloride.

Materials:

  • Ecgonine methyl ester

  • Acetylsalicyloyl chloride

  • Triethylamine

  • Anhydrous benzene

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

  • Dissolve ecgonine methyl ester in anhydrous benzene.

  • Add triethylamine to the solution to act as a base.

  • Slowly add a solution of acetylsalicyloyl chloride in anhydrous benzene to the reaction mixture with stirring.

  • Stir the reaction mixture at room temperature for several hours to overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove triethylamine hydrochloride salt.

  • Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield this compound.

Synthesis_Workflow reagents Ecgonine Methyl Ester + Acetylsalicyloyl Chloride + Triethylamine in Benzene reaction Stir at Room Temperature reagents->reaction workup Filtration & Aqueous Wash reaction->workup purification Silica Gel Chromatography workup->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound.

In Vitro Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for the dopamine transporter using [³H]WIN 35,428.

Materials:

  • Rat striatal tissue homogenate (source of DAT)

  • [³H]WIN 35,428 (radioligand)

  • This compound (competitor)

  • Incubation buffer (e.g., phosphate buffer, pH 7.4)

  • Scintillation fluid

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare rat striatal membrane homogenates.

  • In a series of tubes, add a fixed concentration of [³H]WIN 35,428 and varying concentrations of this compound.

  • Add the membrane homogenate to initiate the binding reaction.

  • Incubate the mixture at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Analyze the data using non-linear regression to determine the IC50 value of this compound, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Analytical Chemistry

The characterization of this compound and its differentiation from cocaine and other analogs require robust analytical techniques.

Chromatographic Methods

High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are standard methods for the analysis of cocaine and its analogs. For this compound, a reverse-phase HPLC method with UV detection would be suitable for quantification. GC-MS analysis would provide definitive identification through its characteristic retention time and mass spectrum.

Mass Spectrometry

Conclusion

This compound is a potent cocaine analog with significantly enhanced affinity for the dopamine and norepinephrine transporters. Its potential role as a prodrug for the even more potent 2'-hydroxycocaine makes it a compound of considerable interest for neuropharmacological research. This technical guide has provided a consolidated overview of the current knowledge on this compound, including its synthesis, pharmacology, and analytical considerations. Further in vivo studies are warranted to fully elucidate its behavioral and metabolic profile, which will be crucial for understanding its potential as a research tool or its implications in the context of novel psychoactive substances.

References

An In-depth Technical Guide on the Mechanism of Action of 2'-Acetoxycocaine on Monoamine Transporters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2'-Acetoxycocaine, a synthetic analog of cocaine, exhibits a distinct and potent interaction with monoamine transporters. This document provides a comprehensive analysis of its mechanism of action, focusing on its binding affinities and inhibitory effects on the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). Quantitative data from various studies are compiled for comparative analysis. Detailed experimental protocols for key assays are provided to facilitate reproducibility and further research. Additionally, relevant signaling pathways and experimental workflows are visualized to enhance understanding.

Introduction

Cocaine's psychoactive effects are primarily mediated by its blockade of monoamine transporters, leading to an increase in the synaptic concentrations of dopamine, serotonin, and norepinephrine. This compound, a structurally related analog, demonstrates a significantly altered pharmacological profile. It is characterized by a notably higher affinity for both the dopamine and norepinephrine transporters when compared to cocaine[1]. Furthermore, this compound acts as a prodrug, being rapidly deacetylated in vivo to its active metabolite, salicylmethylecgonine, which itself possesses significant activity at monoamine transporters[1]. Understanding the nuanced interactions of this compound and its metabolite with these transporters is crucial for the development of novel therapeutics and for comprehending the structure-activity relationships of cocaine analogs.

Quantitative Analysis of Transporter Interactions

The binding affinities of this compound, its primary metabolite salicylmethylecgonine, and cocaine for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters are summarized below. The data for this compound and salicylmethylecgonine are estimated based on reported fold-differences from cocaine, as direct Ki values were not available in the reviewed literature.

CompoundTransporterKi (nM)Fold Difference vs. CocaineReference/Note
Cocaine DAT2301x[2]
SERT7401x[2]
NET4801x[2]
This compound DAT~58~4x higher affinityEstimated from[1]
SERT>740Reduced selectivity[1]
NET~14~35x higher affinityEstimated from[1]
Salicylmethylecgonine DAT~20~3x higher affinity than this compoundEstimated from[1]
SERT-Data not available
NET-Higher affinity than upon initial exposure[1]

Note: Ki values for this compound and Salicylmethylecgonine are estimations calculated from the reported fold-increase in potency relative to cocaine's Ki value and should be interpreted with caution.

Experimental Protocols

Preparation of Synaptosomes from Rat Striatum

This protocol outlines the procedure for isolating synaptosomes, which are resealed nerve terminals that retain functional monoamine transporters.

Materials:

  • Adult Sprague-Dawley rats

  • Homogenization Buffer: 0.32 M sucrose in 4 mM HEPES, pH 7.4

  • Dounce homogenizer

  • Refrigerated centrifuge

Procedure:

  • Humanely euthanize the rat and rapidly dissect the striatum on ice.

  • Homogenize the tissue in 10 volumes of ice-cold Homogenization Buffer using a Dounce homogenizer with 10-12 gentle strokes.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Carefully collect the supernatant and centrifuge it at 17,000 x g for 20 minutes at 4°C to pellet the synaptosomes.

  • Discard the supernatant and resuspend the synaptosomal pellet in the appropriate assay buffer for subsequent experiments.

  • Determine the protein concentration of the synaptosomal preparation using a suitable method (e.g., Bradford or BCA protein assay).

Radioligand Binding Assays

These assays are used to determine the binding affinity of a compound for a specific transporter by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Rat striatal synaptosomes

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • Radioligand: [3H]WIN 35,428 (final concentration ~1-5 nM)

  • Non-specific binding control: 10 µM cocaine or 30 µM GBR12909

  • Test compound (this compound) at various concentrations

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filtration manifold

  • Scintillation counter and scintillation fluid

Procedure:

  • In a 96-well plate, combine 50 µL of test compound dilution, 50 µL of [3H]WIN 35,428, and 100 µL of the synaptosome preparation (final protein concentration ~20-50 µ g/well ).

  • For total binding, substitute the test compound with assay buffer.

  • For non-specific binding, use the non-specific binding control instead of the test compound.

  • Incubate the plate at 4°C for 2 hours.

  • Terminate the incubation by rapid filtration through the glass fiber filters using a filtration manifold.

  • Wash the filters three times with 3 mL of ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding. The IC50 value is determined from a concentration-response curve, and the Ki value can be calculated using the Cheng-Prusoff equation.

Materials:

  • Cell membranes from cells expressing human NET (hNET) or appropriate brain region synaptosomes

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • Radioligand: [3H]Nisoxetine (final concentration ~1-3 nM)

  • Non-specific binding control: 10 µM Desipramine

  • Test compound (this compound) at various concentrations

  • Other materials as in the DAT binding assay.

Procedure: The procedure is analogous to the [3H]WIN 35,428 binding assay, with the substitution of the appropriate radioligand and non-specific binding control.

Materials:

  • Cell membranes from cells expressing human SERT (hSERT) or appropriate brain region synaptosomes

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • Radioligand: [3H]Citalopram (final concentration ~1 nM)

  • Non-specific binding control: 10 µM Fluoxetine

  • Test compound (this compound) at various concentrations

  • Other materials as in the DAT binding assay.

Procedure: The procedure is analogous to the [3H]WIN 35,428 binding assay, with the substitution of the appropriate radioligand and non-specific binding control.

Neurotransmitter Uptake Inhibition Assays

These assays measure the functional effect of a compound on the ability of transporters to uptake their respective neurotransmitters.

Materials:

  • Rat striatal synaptosomes

  • Krebs-Ringer-HEPES (KRH) buffer: 125 mM NaCl, 5 mM KCl, 1.5 mM MgSO4, 1.25 mM CaCl2, 1.5 mM KH2PO4, 10 mM glucose, 25 mM HEPES, 0.1 mM EDTA, 0.1 mM pargyline, and 0.1 mM L-ascorbic acid, pH 7.4.

  • Radioligand: [3H]Dopamine (final concentration ~10-20 nM)

  • Non-specific uptake control: 10 µM cocaine or nomifensine

  • Test compound (this compound) at various concentrations

  • Other materials as in the binding assays.

Procedure:

  • Pre-incubate synaptosomes (50 µg protein) in KRH buffer with various concentrations of the test compound for 10-15 minutes at 37°C.

  • Initiate uptake by adding [3H]Dopamine and incubate for 5-10 minutes at 37°C.

  • Terminate uptake by rapid filtration through glass fiber filters and wash three times with ice-cold KRH buffer.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Determine non-specific uptake in the presence of the non-specific uptake control.

  • Calculate the IC50 value from the concentration-response curve for the inhibition of specific uptake.

Materials:

  • Synaptosomes from a norepinephrine-rich brain region (e.g., prefrontal cortex or hippocampus)

  • KRH buffer

  • Radioligand: [3H]Norepinephrine (final concentration ~10-50 nM)

  • Non-specific uptake control: 10 µM Desipramine

  • Test compound (this compound) at various concentrations

  • Other materials as in the dopamine uptake assay.

Procedure: The procedure is analogous to the [3H]Dopamine uptake assay, with the substitution of the appropriate radioligand and non-specific binding control.

Materials:

  • Synaptosomes from a serotonin-rich brain region (e.g., brainstem or hippocampus)

  • KRH buffer

  • Radioligand: [3H]Serotonin (final concentration ~10-20 nM)

  • Non-specific uptake control: 10 µM Fluoxetine

  • Test compound (this compound) at various concentrations

  • Other materials as in the dopamine uptake assay.

Procedure: The procedure is analogous to the [3H]Dopamine uptake assay, with the substitution of the appropriate radioligand and non-specific binding control.

Signaling Pathways and Visualizations

Cocaine-Induced p38 MAPK Signaling Pathway in NET Regulation

Cocaine's interaction with the norepinephrine transporter has been shown to activate the p38 Mitogen-Activated Protein Kinase (MAPK) signaling cascade. This pathway is implicated in the upregulation of NET function and surface expression.

Cocaine_p38_MAPK_Pathway Cocaine Cocaine NET Norepinephrine Transporter (NET) Cocaine->NET Binds to MAPKKK MAPKKK NET->MAPKKK Activates p38_MAPK p38 MAPK Downstream Downstream Effectors p38_MAPK->Downstream MAPKK MAPKK (MKK3/6) MAPKK->p38_MAPK Phosphorylates MAPKKK->MAPKK Phosphorylates NET_upregulation NET Upregulation (Increased surface expression and function) Downstream->NET_upregulation

Cocaine-induced p38 MAPK signaling pathway.
Experimental Workflow for Monoamine Transporter Binding Assay

The following diagram illustrates the general workflow for a competitive radioligand binding assay to determine the affinity of a test compound for a monoamine transporter.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Prepare Transporter Source (e.g., Synaptosomes, Cell Membranes) Incubation Incubate: Transporter + Radioligand + Test Compound Membrane_Prep->Incubation Ligand_Prep Prepare Radioligand ([3H]WIN 35,428, [3H]Nisoxetine, etc.) Ligand_Prep->Incubation Compound_Prep Prepare Test Compound Dilutions (this compound) Compound_Prep->Incubation Filtration Rapid Filtration to Separate Bound and Free Radioligand Incubation->Filtration Washing Wash Filters to Remove Non-specific Binding Filtration->Washing Quantification Quantify Radioactivity (Scintillation Counting) Washing->Quantification Calculation Calculate IC50 and Ki Values Quantification->Calculation

Workflow for monoamine transporter binding assay.

Conclusion

This compound demonstrates a significantly enhanced affinity for the dopamine and norepinephrine transporters compared to cocaine, while its selectivity for the serotonin transporter is diminished. Its rapid in vivo conversion to the highly active metabolite, salicylmethylecgonine, further complicates its pharmacological profile. The provided experimental protocols offer a standardized framework for the continued investigation of this compound and other cocaine analogs. The elucidation of downstream signaling pathways, such as the p38 MAPK pathway, provides further insight into the complex cellular mechanisms initiated by the binding of these compounds to monoamine transporters. This in-depth understanding is paramount for the rational design of novel therapeutics targeting the monoamine transport system for the treatment of substance use disorders and other neurological conditions.

References

2'-Acetoxycocaine: A Technical Guide to its Binding Affinity at the Dopamine and Norepinephrine Transporters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of 2'-acetoxycocaine, a synthetic analog of cocaine, at the dopamine transporter (DAT) and norepinephrine transporter (NET). The document details its binding affinity, outlines relevant experimental protocols for assessment, and explores potential downstream signaling implications.

Quantitative Binding Affinity

This compound exhibits a significantly altered binding profile at monoamine transporters compared to its parent compound, cocaine. The introduction of an acetoxy group at the 2' position of the benzoyl ring markedly enhances its affinity for both the dopamine and norepinephrine transporters.

A study comparing the binding potencies of various 2'-substituted cocaine analogs revealed that this compound demonstrates a 4-fold increase in binding potency for the dopamine transporter (DAT) and a 35-fold enhanced affinity for the norepinephrine transporter (NET) when compared to cocaine[1][2]. This heightened affinity suggests a more potent inhibition of dopamine and norepinephrine reuptake.

Furthermore, the potential in vivo metabolite of this compound, salicylmethylecgonine (2'-hydroxycocaine), also shows a profound increase in binding affinity. It is reported to have nearly three times the affinity for DAT as cocaine[2]. Another study quantified the enhancement for 2'-hydroxycocaine as a 10-fold increase for DAT and a 52-fold increase for NET compared to cocaine[1].

The table below summarizes the relative binding potencies. While specific K_i_ or IC_50_ values for this compound are not consistently reported in the available literature, the fold-increase in potency provides a clear indication of its enhanced interaction with these transporters.

CompoundTransporterRelative Binding Potency (vs. Cocaine)
This compound DAT~4-fold increase[1][2]
NET~35-fold increase[1][2]
2'-Hydroxycocaine DAT~3 to 10-fold increase[1][2]
(Salicylmethylecgonine)NET~52-fold increase[1]

Experimental Protocols for Binding Affinity Determination

The binding affinity of this compound for DAT and NET can be determined using competitive radioligand binding assays. These assays measure the ability of the unlabeled compound (this compound) to displace a specific radioligand from the transporter.

Dopamine Transporter (DAT) Binding Assay

A standard method for assessing DAT binding involves the use of [³H]WIN 35,428 as the radioligand. The following protocol is a synthesis of established methodologies.

Materials:

  • Radioligand: [³H]WIN 35,428

  • Test Compound: this compound

  • Non-specific Binding Control: A high concentration of a known DAT inhibitor (e.g., 10 µM cocaine or 1 µM GBR 12909)

  • Tissue Source: Rat striatal membranes or cell lines expressing recombinant DAT (e.g., HEK293-hDAT)

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Scintillation Cocktail

  • Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI)

Procedure:

  • Membrane Preparation: Homogenize rat striatum in ice-cold assay buffer. Centrifuge the homogenate, discard the supernatant, and resuspend the pellet in fresh buffer. Repeat the wash step. Finally, resuspend the pellet in assay buffer to a desired protein concentration (e.g., 100-200 µ g/well ).

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding with a range of this compound concentrations.

    • Total Binding: Add assay buffer, [³H]WIN 35,428 (at a concentration near its K_d_, e.g., 2-5 nM), and the membrane preparation.

    • Non-specific Binding: Add the non-specific binding control, [³H]WIN 35,428, and the membrane preparation.

    • Competitive Binding: Add varying concentrations of this compound, [³H]WIN 35,428, and the membrane preparation.

  • Incubation: Incubate the plate at 4°C or room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound. Determine the IC_50_ value using non-linear regression analysis. The K_i_ value can then be calculated using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

Norepinephrine Transporter (NET) Binding Assay

For NET binding, [³H]nisoxetine is a commonly used radioligand. The protocol is similar to the DAT binding assay.

Materials:

  • Radioligand: [³H]Nisoxetine

  • Test Compound: this compound

  • Non-specific Binding Control: A high concentration of a known NET inhibitor (e.g., 10 µM desipramine)

  • Tissue Source: Rat cortical membranes or cell lines expressing recombinant NET (e.g., HEK293-hNET)

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Scintillation Cocktail

  • Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI)

Procedure: The procedure follows the same steps as the DAT binding assay, with the substitution of [³H]nisoxetine for [³H]WIN 35,428 and a NET-rich tissue source. The concentration of [³H]nisoxetine should be near its K_d_ (e.g., 1-3 nM).

Signaling Pathways and Mechanistic Considerations

The primary mechanism of action of cocaine and its analogs, including this compound, is the inhibition of monoamine reuptake by binding to their respective transporters[3]. This blockade leads to an accumulation of dopamine and norepinephrine in the synaptic cleft, thereby potentiating their signaling.

While direct inhibition of reuptake is the principal effect, the interaction of cocaine with DAT can also influence intracellular signaling cascades that regulate transporter function and localization. One such pathway involves the GDNF/Ret/Vav2 signaling cascade , which has been shown to modulate DAT cell surface expression[4]. Glial cell line-derived neurotrophic factor (GDNF) and its receptor Ret can influence DAT trafficking, and the Rho family GEF protein Vav2 is a key component of this process. Deficiencies in Vav2 have been linked to altered DAT function and responses to cocaine[4]. It is plausible that potent DAT ligands like this compound could interfere with or be influenced by such regulatory pathways.

Furthermore, cocaine's effects are not solely limited to DAT and NET. It can also interact with other targets, such as sigma receptors (σ_1_ and σ_2_) and Toll-like receptor 4 (TLR4), which can in turn modulate dopaminergic signaling and contribute to the overall pharmacological profile[5][6]. For instance, cocaine's interaction with σ_1_-D_2_ receptor heteromers can inhibit dopamine D_2_ receptor signaling[5]. Cocaine can also induce changes in gene expression through the regulation of signaling molecules like extracellular signal-regulated kinase (ERK) and transcription factors such as c-fos[7]. The enhanced potency of this compound at DAT and NET may lead to more pronounced downstream effects on these and other signaling pathways.

Visualizations

DAT_Binding_Assay_Workflow cluster_prep Membrane Preparation cluster_assay Assay Setup (96-well plate) cluster_procedure Assay Procedure cluster_analysis Data Analysis prep1 Homogenize rat striatum in ice-cold assay buffer prep2 Centrifuge and resuspend pellet prep1->prep2 prep3 Repeat wash step prep2->prep3 prep4 Final resuspension to desired protein concentration prep3->prep4 total Total Binding: Buffer + [3H]WIN 35,428 + Membranes prep4->total nonspecific Non-specific Binding: Cocaine + [3H]WIN 35,428 + Membranes prep4->nonspecific competitive Competitive Binding: This compound + [3H]WIN 35,428 + Membranes prep4->competitive incubation Incubate to reach equilibrium total->incubation nonspecific->incubation competitive->incubation filtration Rapid filtration through glass fiber filters incubation->filtration quantification Quantify radioactivity with liquid scintillation counter filtration->quantification calc_specific Calculate Specific Binding quantification->calc_specific plot_curve Plot % Specific Binding vs. [this compound] calc_specific->plot_curve determine_ic50 Determine IC50 via non-linear regression plot_curve->determine_ic50 calc_ki Calculate Ki using Cheng-Prusoff equation determine_ic50->calc_ki

Workflow for the Dopamine Transporter (DAT) Binding Assay.

NET_Binding_Assay_Workflow cluster_prep Membrane Preparation cluster_assay Assay Setup (96-well plate) cluster_procedure Assay Procedure cluster_analysis Data Analysis prep1 Homogenize rat cortex in ice-cold assay buffer prep2 Centrifuge and resuspend pellet prep1->prep2 prep3 Repeat wash step prep2->prep3 prep4 Final resuspension to desired protein concentration prep3->prep4 total Total Binding: Buffer + [3H]nisoxetine + Membranes prep4->total nonspecific Non-specific Binding: Desipramine + [3H]nisoxetine + Membranes prep4->nonspecific competitive Competitive Binding: This compound + [3H]nisoxetine + Membranes prep4->competitive incubation Incubate to reach equilibrium total->incubation nonspecific->incubation competitive->incubation filtration Rapid filtration through glass fiber filters incubation->filtration quantification Quantify radioactivity with liquid scintillation counter filtration->quantification calc_specific Calculate Specific Binding quantification->calc_specific plot_curve Plot % Specific Binding vs. [this compound] calc_specific->plot_curve determine_ic50 Determine IC50 via non-linear regression plot_curve->determine_ic50 calc_ki Calculate Ki using Cheng-Prusoff equation determine_ic50->calc_ki

Workflow for the Norepinephrine Transporter (NET) Binding Assay.

DAT_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular DAT DAT DAT_internalized Internalized DAT Dopamine_in Dopamine DAT->Dopamine_in Ret Ret Receptor Vav2 Vav2 Ret->Vav2 activates GDNF GDNF GDNF->Ret binds Dopamine_out Dopamine Dopamine_out->DAT reuptake Vav2->DAT promotes internalization

GDNF/Ret/Vav2 Signaling Pathway Modulating DAT Trafficking.

References

The Pivotal Role of 2'-Substituents in Modulating Cocaine Analog Affinity and Selectivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the structure-activity relationship (SAR) of 2'-substituted cocaine analogs, focusing on their interaction with the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. By systematically modifying the 2'-position of the cocaine scaffold, researchers have unveiled critical insights into the molecular determinants of ligand binding and functional activity, paving the way for the rational design of novel therapeutics with tailored monoamine transporter selectivity profiles. This document provides a comprehensive overview of key findings, detailed experimental methodologies, and visual representations of underlying biological and experimental processes.

Structure-Activity Relationship at the 2'-Position

The 2'-position of the benzoyloxy group of cocaine has emerged as a critical locus for modulating binding affinity and selectivity for the monoamine transporters. Early investigations into substitutions at this position have revealed that the introduction of specific functional groups can dramatically alter the pharmacological profile of the parent molecule.

A key determinant of enhanced binding affinity, particularly at the dopamine transporter, is the presence of a hydrogen-bond donor at the 2'-position. This observation is exemplified by the significantly increased potency of 2'-aminococaine compared to cocaine itself.[1][2] Conversely, bulky substituents or those incapable of participating in hydrogen bonding interactions generally lead to a decrease in affinity.

The nature of the 2'-substituent also profoundly influences selectivity across the monoamine transporters. While cocaine exhibits relatively balanced, albeit modest, affinity for all three transporters, strategic modifications at the 2'-position can engender a preference for one transporter over the others. This fine-tuning of selectivity is a cornerstone of modern medicinal chemistry efforts to develop compounds with improved therapeutic indices and reduced side-effect profiles.

Quantitative Analysis of 2'-Substituted Cocaine Analogs

To facilitate a clear comparison of the pharmacological effects of various 2'-substitutions, the following tables summarize the in vitro binding affinities (IC50 or Ki values) of representative analogs at the dopamine, serotonin, and norepinephrine transporters.

Table 1: Binding Affinities of 2'-Substituted Cocaine Analogs at the Dopamine Transporter (DAT)

Compound2'-SubstituentIC50 (nM) vs. [3H]WIN 35,428Reference
Cocaine-H105 ± 12[3]
2'-Hydroxycocaine-OH~10[4]
2'-Aminococaine-NH27.5 ± 0.8[1][2][3]
2'-Acetamidococaine-NHCOCH3150 ± 20[3]
2'-Carbomethoxycocaine-COOCH3>10,000[3]

Table 2: Selectivity Profile of Key 2'-Substituted Cocaine Analogs

CompoundDAT IC50 (nM)SERT IC50 (nM)NET IC50 (nM)DAT/SERT Selectivity RatioDAT/NET Selectivity RatioReference
Cocaine1052505002.384.76[5]
2'-Aminococaine7.5----[1][2][3]

Experimental Protocols

The following sections provide detailed methodologies for the key in vitro assays used to characterize the pharmacology of 2'-substituted cocaine analogs.

Radioligand Binding Assays

3.1.1. Dopamine Transporter (DAT) Binding Assay

This protocol is adapted from studies characterizing the binding of cocaine analogs to the rat striatal dopamine transporter using [3H]WIN 35,428.

  • Tissue Preparation: Male Sprague-Dawley rat brains are rapidly dissected on ice, and the striata are isolated. The tissue is homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuged at 48,000 x g for 15 minutes at 4°C. The resulting pellet is washed by resuspension in fresh buffer and centrifugation. The final pellet is resuspended in assay buffer to a final protein concentration of 100-200 µg/mL.

  • Assay Procedure: The binding assay is performed in a total volume of 500 µL. Each tube contains:

    • 100 µL of radioligand ([3H]WIN 35,428, final concentration ~1-2 nM)

    • 50 µL of competing ligand (various concentrations of the 2'-substituted cocaine analog or vehicle)

    • 350 µL of the prepared tissue homogenate

  • Incubation: The mixture is incubated at 4°C for 2 hours.

  • Termination and Filtration: The binding reaction is terminated by rapid filtration through Whatman GF/B glass fiber filters, presoaked in 0.5% polyethylenimine. The filters are washed three times with 3 mL of ice-cold assay buffer.

  • Quantification: The filters are placed in scintillation vials with 5 mL of scintillation cocktail, and radioactivity is quantified using a liquid scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a potent DAT inhibitor (e.g., 10 µM GBR 12909). Specific binding is calculated by subtracting non-specific binding from total binding. IC50 values are determined by non-linear regression analysis of the competition binding data.

3.1.2. Serotonin Transporter (SERT) Binding Assay

This protocol utilizes [3H]citalopram to label the serotonin transporter in rat cortical membranes.

  • Tissue Preparation: Rat cerebral cortex is homogenized in 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4. The homogenate is centrifuged and the pellet is washed and resuspended in the same buffer.

  • Assay Procedure: The assay is conducted in a total volume of 250 µL containing the membrane preparation, [3H]citalopram (final concentration ~1 nM), and the test compound.

  • Incubation: The reaction is incubated at 25°C for 60 minutes.

  • Termination and Filtration: The incubation is terminated by rapid filtration over GF/B filters, followed by washing with ice-cold buffer.

  • Quantification and Analysis: Radioactivity is measured by liquid scintillation counting. Non-specific binding is determined using 10 µM fluoxetine.

3.1.3. Norepinephrine Transporter (NET) Binding Assay

This protocol employs [3H]nisoxetine for the characterization of binding to the norepinephrine transporter in rat cortical membranes.

  • Tissue Preparation: Similar to the SERT assay, rat cerebral cortex is homogenized and membranes are prepared in a Tris-based buffer.

  • Assay Procedure: The assay mixture includes the membrane preparation, [3H]nisoxetine (final concentration ~1-2 nM), and the test compound in a total volume of 250 µL.

  • Incubation: The incubation is carried out at 4°C for 2-3 hours.

  • Termination and Filtration: The reaction is stopped by rapid filtration through GF/B filters and washing with cold buffer.

  • Quantification and Analysis: Radioactivity is determined by liquid scintillation counting. Non-specific binding is defined in the presence of 10 µM desipramine.

Monoamine Uptake Inhibition Assays

3.2.1. Dopamine Uptake Inhibition Assay

This assay measures the ability of 2'-substituted cocaine analogs to inhibit the uptake of [3H]dopamine into rat striatal synaptosomes.

  • Synaptosome Preparation: Rat striata are homogenized in a sucrose buffer and centrifuged to obtain a crude synaptosomal pellet (P2). The pellet is resuspended in a physiological buffer.

  • Uptake Assay: Synaptosomes are pre-incubated with various concentrations of the test compound for 10-15 minutes at 37°C.

  • Initiation of Uptake: [3H]Dopamine (final concentration ~10-20 nM) is added to initiate the uptake, and the incubation continues for 5-10 minutes at 37°C.

  • Termination of Uptake: The uptake is terminated by rapid filtration through GF/B filters and washing with ice-cold buffer.

  • Quantification and Analysis: The amount of [3H]dopamine taken up by the synaptosomes is determined by liquid scintillation counting. Non-specific uptake is measured in the presence of a high concentration of a DAT inhibitor or by conducting the assay at 4°C. IC50 values are calculated from the concentration-response curves.

Visualizing the Core Concepts

The following diagrams, generated using the DOT language, illustrate key aspects of the synthesis, mechanism of action, and experimental evaluation of 2'-substituted cocaine analogs.

G cluster_synthesis General Synthetic Scheme Cocaine Cocaine Ecgonine_Methyl_Ester Ecgonine_Methyl_Ester Cocaine->Ecgonine_Methyl_Ester Hydrolysis (HCl) then Esterification (MeOH, HCl) 2_Substituted_Analog 2_Substituted_Analog Ecgonine_Methyl_Ester->2_Substituted_Analog Acylation with 2'-Substituted Acid Chloride (e.g., R-COCl, Et3N) Ecgonine_Methyl_Ester:e->2_Substituted_Analog:w 2_Nitrobenzoyl_Chloride 2_Nitrobenzoyl_Chloride 2_Aminococaine 2_Aminococaine 2_Substituted_Analog->2_Aminococaine Reduction (e.g., H2, Pd/C) of 2'-nitro group 2_Nitrobenzoyl_Chloride->2_Substituted_Analog Esterification

Caption: General synthetic route to 2'-substituted cocaine analogs.

G cluster_binding Key Interactions at the DAT Binding Site DAT_Pocket Dopamine Transporter Binding Pocket Cocaine_Analog 2'-Substituted Cocaine Analog Tropane_Nitrogen Tropane Nitrogen (+ charge) Cocaine_Analog->Tropane_Nitrogen Benzoyloxy_Group Benzoyloxy Group Cocaine_Analog->Benzoyloxy_Group 2_Substituent 2'-Substituent (e.g., -NH2) Cocaine_Analog->2_Substituent Asp79 Asp79 Tropane_Nitrogen->Asp79 Ionic Interaction Tyr156 Tyr156 Benzoyloxy_Group->Tyr156 Hydrophobic/π-π Stacking DAT_Residue_X Other Hydrophobic/ Polar Residues 2_Substituent->DAT_Residue_X Hydrogen Bonding

Caption: Putative binding mode of a 2'-substituted cocaine analog in the DAT.

G cluster_workflow In Vitro Screening Cascade Start New 2'-Substituted Analog Primary_Binding Primary Radioligand Binding Assays Start->Primary_Binding DAT_Assay DAT Binding ([3H]WIN 35,428) Primary_Binding->DAT_Assay SERT_Assay SERT Binding ([3H]citalopram) Primary_Binding->SERT_Assay NET_Assay NET Binding ([3H]nisoxetine) Primary_Binding->NET_Assay Data_Analysis_1 Determine IC50/Ki Values & Selectivity Profile DAT_Assay->Data_Analysis_1 SERT_Assay->Data_Analysis_1 NET_Assay->Data_Analysis_1 Functional_Assay Functional Uptake Inhibition Assays Data_Analysis_1->Functional_Assay Promising Candidates DA_Uptake Dopamine Uptake Functional_Assay->DA_Uptake 5HT_Uptake Serotonin Uptake Functional_Assay->5HT_Uptake NE_Uptake Norepinephrine Uptake Functional_Assay->NE_Uptake Data_Analysis_2 Determine Functional Potency (IC50) & Mechanism of Inhibition DA_Uptake->Data_Analysis_2 5HT_Uptake->Data_Analysis_2 NE_Uptake->Data_Analysis_2 Lead_Selection Lead Candidate Selection Data_Analysis_2->Lead_Selection

Caption: Experimental workflow for the in vitro characterization of novel analogs.

Conclusion

The systematic exploration of the 2'-position of the cocaine molecule has been instrumental in elucidating the SAR at the monoamine transporters. The ability to introduce hydrogen-bond donors at this position has proven to be a particularly effective strategy for enhancing DAT affinity. The methodologies and data presented in this guide provide a foundational framework for researchers in the field of psychostimulant pharmacology and medicinal chemistry. Future work in this area will likely focus on leveraging these SAR insights to design and synthesize novel cocaine analogs with optimized potency, selectivity, and pharmacokinetic properties, ultimately aiming for the development of effective therapeutics for a range of neuropsychiatric disorders, including substance use disorders.

References

The In Vivo Effects and Preliminary Pharmacological Profile of 2'-Acetoxycocaine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide has been compiled based on publicly available information. A comprehensive search of scientific literature did not yield primary research articles containing detailed quantitative data or specific in vivo experimental protocols for 2'-Acetoxycocaine. The quantitative data presented herein is largely derived from publicly accessible, non-peer-reviewed sources and should be interpreted with caution. The experimental protocols described are representative methodologies for the study of cocaine analogs and are intended to serve as a template for future research, not as a report of completed studies on this compound.

Introduction

This compound is a synthetic analog of cocaine, characterized by the addition of an acetoxy group at the 2' position of the benzoyl ring. This structural modification is reported to alter its pharmacological profile, potentially leading to a faster onset of action and increased potency at monoamine transporters compared to its parent compound. This guide provides a summary of the currently understood, albeit limited, in vivo effects and preliminary pharmacological profile of this compound, intended for researchers, scientists, and drug development professionals.

Pharmacological Profile

The primary mechanism of action of cocaine and its analogs is the inhibition of monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). This inhibition leads to an increase in the extracellular concentrations of their respective neurotransmitters in the synaptic cleft, resulting in the characteristic psychostimulant effects.

Monoamine Transporter Binding Affinity

Quantitative data on the binding affinity of this compound at the monoamine transporters is not available in peer-reviewed literature. However, non-peer-reviewed sources suggest a significantly enhanced potency compared to cocaine.

Table 1: Putative Monoamine Transporter Binding Potency of this compound Relative to Cocaine

TransporterReported Fold-Increase in Potency vs. CocainePutative Active Metabolite (Salicylmethylecgonine) Fold-Increase in Potency vs. Cocaine
Dopamine Transporter (DAT)4x[1]10x
Norepinephrine Transporter (NET)35x[1]52x
Serotonin Transporter (SERT)Reduced selectivity (specific fold-increase not reported)4x

Note: The data in this table is derived from non-peer-reviewed sources and has not been independently verified through published primary research. It should be considered preliminary and indicative.

Potential Metabolism and Active Metabolites

It is hypothesized that this compound may act as a prodrug, being rapidly deacetylated in vivo to form salicylmethylecgonine (2'-hydroxycocaine). Salicylmethylecgonine is itself a potent monoamine transport inhibitor, reportedly exhibiting a 10-fold increase in binding potency for DAT and a 52-fold increase for NET compared to cocaine. This metabolic conversion could contribute significantly to the overall in vivo pharmacological and toxicological profile of this compound.

In Vivo Effects (Hypothetical Framework)

Due to the absence of published in vivo studies on this compound, this section outlines a hypothetical framework for its potential in vivo effects based on its putative pharmacological profile.

Locomotor Activity

Given its reported high affinity for DAT and NET, it is anticipated that this compound would produce a robust, dose-dependent increase in locomotor activity in rodents. The faster onset of action might be reflected in a more rapid increase in activity following administration compared to cocaine.

Drug Discrimination

In a drug discrimination paradigm, it is likely that animals trained to discriminate cocaine from vehicle would generalize to this compound, indicating shared subjective effects. The higher potency of this compound would likely be reflected in a leftward shift of the dose-response curve compared to cocaine.

Self-Administration

The potent dopamine reuptake inhibition by this compound suggests a high potential for reinforcement. In a self-administration paradigm, it is expected that animals would readily learn to self-administer this compound, likely exhibiting a typical dose-dependent pattern of intake.

Experimental Protocols (Representative)

The following are representative, not compound-specific, experimental protocols for evaluating the in vivo effects of a novel cocaine analog like this compound.

Monoamine Transporter Binding Assay

Objective: To determine the in vitro binding affinity (Ki) of this compound for DAT, NET, and SERT.

Methodology:

  • Tissue Preparation: Rat striatal (for DAT), hypothalamic (for NET), and cortical (for SERT) tissues are homogenized in an appropriate buffer.

  • Radioligand Binding: Tissue homogenates are incubated with a specific radioligand for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) and varying concentrations of this compound.

  • Separation and Scintillation Counting: Bound and free radioligand are separated by rapid filtration. The amount of bound radioactivity is quantified using liquid scintillation counting.

  • Data Analysis: IC50 values are determined by non-linear regression analysis of the competition binding data. Ki values are calculated using the Cheng-Prusoff equation.

Locomotor Activity Assessment

Objective: To assess the effect of this compound on spontaneous locomotor activity in rodents.

Methodology:

  • Animals: Male C57BL/6 mice are habituated to the testing room for at least 1 hour before the experiment.

  • Apparatus: Locomotor activity is monitored in automated activity chambers equipped with infrared photobeams.

  • Procedure: Mice receive an intraperitoneal (i.p.) injection of either vehicle (e.g., saline) or this compound at various doses. Immediately after injection, mice are placed in the activity chambers, and locomotor activity (e.g., distance traveled, beam breaks) is recorded for a set duration (e.g., 60 minutes).

  • Data Analysis: Locomotor activity data is analyzed using a two-way ANOVA with dose and time as factors.

Drug Discrimination Assay

Objective: To determine if this compound produces cocaine-like discriminative stimulus effects.

Methodology:

  • Animals: Male Sprague-Dawley rats are trained to discriminate cocaine (e.g., 10 mg/kg, i.p.) from vehicle in a two-lever operant conditioning chamber. Food pellets serve as the reinforcer.

  • Training: On cocaine training days, responses on the cocaine-appropriate lever are reinforced. On vehicle training days, responses on the vehicle-appropriate lever are reinforced. Training continues until a criterion of accuracy is met.

  • Testing: Once trained, test sessions are conducted where various doses of this compound are administered. The percentage of responses on the cocaine-appropriate lever is measured.

  • Data Analysis: A dose-response curve is generated, and the dose of this compound that produces 50% cocaine-appropriate responding (ED50) is calculated.

Intravenous Self-Administration Paradigm

Objective: To evaluate the reinforcing effects of this compound.

Methodology:

  • Animals: Rhesus monkeys are surgically implanted with intravenous catheters.

  • Apparatus: Animals are housed in operant conditioning chambers equipped with two levers.

  • Procedure: Animals are trained to press one lever for infusions of a known reinforcer (e.g., cocaine). Once responding is stable, saline is substituted to extinguish responding. Then, various doses of this compound are made available for self-administration on a fixed-ratio schedule of reinforcement. The number of infusions earned is recorded.

  • Data Analysis: A dose-response curve for self-administration is constructed to determine the reinforcing efficacy of this compound.

Visualizations

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DA Dopamine Vesicle Synaptic Vesicle DA->Vesicle Packaging Synapse Extracellular Dopamine Vesicle->Synapse Release DAT Dopamine Transporter (DAT) Synapse->DAT Reuptake D2R Dopamine D2 Receptor Synapse->D2R Binding Signal Signal Transduction D2R->Signal Activation Cocaine This compound Cocaine->DAT Inhibition

Caption: Hypothesized signaling pathway of this compound at the dopamine synapse.

Experimental_Workflow cluster_locomotor Locomotor Activity cluster_discrimination Drug Discrimination cluster_selfadmin Self-Administration Habituation Habituation Dosing_L Dosing_L Habituation->Dosing_L Activity_Monitoring Activity_Monitoring Dosing_L->Activity_Monitoring Data_Analysis_L Data_Analysis_L Activity_Monitoring->Data_Analysis_L Training Training Testing_D Testing_D Training->Testing_D Response_Measurement Response_Measurement Testing_D->Response_Measurement Data_Analysis_D Data_Analysis_D Response_Measurement->Data_Analysis_D Catheterization Catheterization Training_SA Training_SA Catheterization->Training_SA Extinction Extinction Training_SA->Extinction Drug_Substitution Drug_Substitution Extinction->Drug_Substitution Data_Analysis_SA Data_Analysis_SA Drug_Substitution->Data_Analysis_SA

Caption: General experimental workflows for in vivo behavioral assays.

Conclusion

This compound is a cocaine analog with a putative pharmacological profile suggesting increased potency and a faster onset of action compared to cocaine. Its potential to act as a prodrug for the highly potent metabolite, salicylmethylecgonine, warrants significant consideration in its overall in vivo effects. However, the current understanding of this compound is severely limited by the lack of published primary research. The data presented in this guide should be considered preliminary, and the experimental protocols as representative templates. Rigorous scientific investigation is required to definitively characterize the in vivo effects and pharmacological profile of this compound. Such studies are crucial for a comprehensive understanding of its potential for abuse and for the development of effective therapeutic interventions.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Metabolic Relationship of 2'-Acetoxycocaine to Salicylmethylecgonine

This technical guide explores the metabolic pathway of this compound, establishing its role as a prodrug for the pharmacologically active compound, salicylmethylecgonine. Through a comprehensive review of available data, this document details the biotransformation process, compares the physicochemical and pharmacological properties of the involved compounds, and provides a logical framework for understanding their structure-activity relationships.

Introduction

This compound is a synthetic analog of cocaine, designed to modulate its pharmacokinetic and pharmacodynamic profile. A key feature of this compound is its function as a delivery system for salicylmethylecgonine (2'-hydroxycocaine), a potent psychoactive metabolite.[1][2] This conversion is a critical aspect of its design, aiming to optimize properties such as blood-brain barrier penetration and subsequent target engagement.[1][3] This guide will provide a detailed examination of the evidence supporting the classification of this compound as a prodrug of salicylmethylecgonine.

Metabolic Activation of this compound

The primary metabolic pathway for the activation of this compound is through in vivo hydrolysis. This biotransformation involves the rapid deacetylation of the 2'-acetoxy group, leading to the formation of the active metabolite, salicylmethylecgonine.[1][3] This process is a defining characteristic of its role as a prodrug.

Experimental Workflow: Prodrug Metabolism

cluster_0 In Vivo Administration cluster_1 Metabolic Conversion cluster_2 Active Metabolite Formation 2_Acetoxycocaine This compound Deacetylation Rapid Deacetylation (Hydrolysis) 2_Acetoxycocaine->Deacetylation Salicylmethylecgonine Salicylmethylecgonine (2'-Hydroxycocaine) Deacetylation->Salicylmethylecgonine Prodrug This compound (Optimal LogP) BBB Blood-Brain Barrier Prodrug->BBB Efficient Penetration CNS Central Nervous System BBB->CNS Delivery Active_Metabolite Salicylmethylecgonine (High Potency) CNS->Active_Metabolite Rapid Conversion cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft Dopamine Dopamine DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake Norepinephrine Norepinephrine NET Norepinephrine Transporter (NET) Norepinephrine->NET Reuptake Synaptic_Dopamine Increased Synaptic Dopamine DAT->Synaptic_Dopamine Synaptic_Norepinephrine Increased Synaptic Norepinephrine NET->Synaptic_Norepinephrine Salicylmethylecgonine Salicylmethylecgonine Salicylmethylecgonine->DAT Inhibits Salicylmethylecgonine->NET Inhibits

References

Methodological & Application

Application Notes & Protocols for the Analytical Identification of 2'-Acetoxycocaine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the identification and characterization of 2'-acetoxycocaine, a synthetic analog of cocaine. The protocols outlined below are adapted from established analytical techniques for cocaine and its derivatives, including Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a robust technique for the separation and identification of volatile and thermally stable compounds. Due to its chemical structure, this compound can be analyzed effectively using GC-MS, likely after a suitable sample preparation procedure.

Experimental Protocol

a) Sample Preparation (Solid Phase Extraction - SPE)

This protocol is adapted from methods used for the extraction of cocaine and its metabolites from various matrices.

  • Conditioning: Condition a C18 SPE cartridge by washing it sequentially with 2 mL of methanol followed by 2 mL of deionized water.

  • Sample Loading: Dissolve a known quantity of the sample suspected to contain this compound in 1 mL of a suitable solvent (e.g., methanol) and dilute with 2 mL of 0.1 M phosphate buffer (pH 6.0). Load the sample onto the conditioned SPE cartridge at a slow, consistent flow rate.

  • Washing: Wash the cartridge with 2 mL of 0.1 M HCl, followed by 2 mL of methanol to remove interferences.

  • Drying: Dry the SPE cartridge under a full vacuum for approximately 2 minutes.

  • Elution: Elute the analyte from the cartridge using 2 mL of a 5% ammonium hydroxide solution in methanol.

  • Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen at a temperature below 60°C. Reconstitute the residue in a small volume (e.g., 100 µL) of a suitable solvent like ethyl acetate or methanol for GC-MS analysis.[1]

b) Instrumental Parameters

The following are recommended starting parameters for the GC-MS analysis of this compound, based on general protocols for similar compounds.

ParameterRecommended Setting
GC Column DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[2]
Carrier Gas Helium, constant flow rate of 1.0-1.5 mL/min[2]
Injection Mode Splitless (for trace analysis) or Split (e.g., 10:1)
Injection Volume 1 µL
Injector Temperature 250-280°C[2]
Oven Program Initial temp: 100°C (hold for 1 min), Ramp: 10°C/min to 300°C, Final hold: 5 min
Mass Spectrometer
Ionization Mode Electron Ionization (EI) at 70 eV[2]
Ion Source Temp. 230°C[1]
Transfer Line Temp. 280°C[2]
Mass Range m/z 40-500
Scan Mode Full Scan for identification, Selected Ion Monitoring (SIM) for quantification
Expected Data

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS offers high sensitivity and selectivity, making it ideal for the analysis of this compound in complex matrices without the need for derivatization.

Experimental Protocol

a) Sample Preparation

A simple "dilute and shoot" method can often be employed for cleaner samples. For more complex matrices, a protein precipitation or SPE protocol is recommended.

  • Protein Precipitation (for biological matrices): To 100 µL of sample (e.g., plasma, serum), add 300 µL of cold acetonitrile. Vortex vigorously for 1 minute, then centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes. The supernatant can be directly injected or evaporated and reconstituted in the mobile phase.

b) Instrumental Parameters

The following are suggested LC-MS/MS parameters for the analysis of this compound.

ParameterRecommended Setting
LC Column C18 column (e.g., 100Å, 3 µm, 2.1 mm × 150 mm)[4]
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions
Flow Rate 0.3 mL/min
Injection Volume 5-10 µL
Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive Mode[5]
Ion Source Gas 1 25 psi[4]
Ion Source Gas 2 35 psi[4]
Curtain Gas 40 psi[4]
Source Temperature 500°C[4]
IonSpray Voltage 3000 V[4]
Detection Mode Multiple Reaction Monitoring (MRM)
Quantitative Data

Specific MRM transitions for this compound would need to be determined by infusing a standard solution into the mass spectrometer. The precursor ion would be the protonated molecule [M+H]⁺. Product ions would result from the fragmentation of the parent molecule.

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
This compound362.16 (Predicted)To be determinedTo be determined
Cocaine (for reference)304.2182.2105.0

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of molecules like this compound.

Experimental Protocol
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to aid in the complete assignment of all proton and carbon signals.

Expected Data

The ¹H NMR spectrum of this compound is expected to show characteristic signals for the tropane ring protons, the methyl ester protons, and the aromatic protons of the acetoxybenzoyl group. The ¹³C NMR spectrum will similarly display distinct signals for all carbon atoms in the molecule. Although specific chemical shifts for this compound are not detailed in the search results, they can be predicted to be similar to those of cocaine with additional signals corresponding to the acetate group.[6]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis Sample Sample containing This compound SPE Solid Phase Extraction (SPE) or Protein Precipitation Sample->SPE Extract Purified Extract SPE->Extract GCMS GC-MS Extract->GCMS Volatility LCMS LC-MS/MS Extract->LCMS Polarity NMR NMR Extract->NMR Purity MassSpec Mass Spectrum (Identification) GCMS->MassSpec Chromatogram Chromatogram (Quantification) GCMS->Chromatogram LCMS->MassSpec LCMS->Chromatogram NMRSpec NMR Spectra (Structure Elucidation) NMR->NMRSpec analytical_logic cluster_screening Screening cluster_confirmation Confirmation & Quantification cluster_elucidation Structural Elucidation Initial_Test Presumptive Test (e.g., Colorimetric) GC_MS GC-MS (Separation & Identification) Initial_Test->GC_MS Positive Result LC_MS_MS LC-MS/MS (High Sensitivity & Selectivity) Initial_Test->LC_MS_MS Positive Result NMR_Spec NMR Spectroscopy (Definitive Structure) GC_MS->NMR_Spec For Novel Compound LC_MS_MS->NMR_Spec For Novel Compound

References

Application Notes and Protocols for the HPLC Separation of Cocaine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate separation and quantification of cocaine and its analogs are critical for forensic analysis, pharmacological research, and quality control. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique widely employed for these purposes. This document provides detailed application notes and protocols for various HPLC methods tailored for the separation of cocaine analogs, including its diastereomers and metabolites.

Ion-Pair Reversed-Phase HPLC for the Separation of Cocaine Diastereomers

Cocaine possesses four chiral centers, leading to the existence of eight stereoisomers, which are grouped into four diastereomeric pairs: cocaine/(-)-cocaine, pseudococaine/(+)-pseudococaine, allococaine/(+)-allococaine, and allopseudococaine/(-)-allopseudococaine.[1] Due to their structural similarities, separating these isomers is a significant analytical challenge.[1] This method utilizes an ion-pairing agent to enhance the resolution of these closely related compounds on a standard C18 column.[1]

Principle

The separation is based on an octadecylsilyl-silica (C18) reversed-phase column. To improve the retention and resolution of the basic tropane alkaloids, an ion-pairing agent, n-heptanesulfonate, is introduced into the mobile phase. This agent forms a neutral ion-pair with the protonated amine group of the cocaine isomers, thereby increasing their hydrophobicity and interaction with the non-polar stationary phase. A mobile phase consisting of a tetrahydrofuran (THF) and water mixture allows for the fine-tuning of separation selectivity. Detection is typically performed using a UV detector.[1]

Experimental Protocol

Materials and Reagents:

  • Cocaine, pseudococaine, allococaine, and allopseudococaine standards

  • Methanol (HPLC grade)

  • Tetrahydrofuran (THF, HPLC grade)

  • n-heptanesulfonic acid sodium salt (ion-pairing agent)

  • HPLC grade water

  • Octadecylsilyl-silica (C18) column

Mobile Phase Preparation:

  • Prepare an aqueous solution of the ion-pairing agent. A typical starting concentration is 5 mM. To do this, dissolve the appropriate amount of n-heptanesulfonic acid sodium salt in HPLC grade water.[1]

  • Prepare the mobile phase by mixing THF and the aqueous ion-pair solution in a 20:80 (v/v) ratio.[1]

  • Degas the mobile phase before use.

Sample Preparation:

  • Prepare individual stock solutions of cocaine and its diastereomers in methanol at a concentration of 1 mg/mL.[1]

  • Prepare a mixed standard solution by diluting the stock solutions with the mobile phase to a final concentration suitable for UV detection (e.g., 10 µg/mL of each isomer).[1]

Chromatographic Conditions:

ParameterValue
Column Octadecylsilyl-silica (C18)
Mobile Phase 20:80 (v/v) THF / 5 mM n-heptanesulfonate
Flow Rate User-defined, typically 1.0 mL/min
Temperature Ambient
Detection UV
Injection Volume User-defined, typically 10-20 µL

Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.[1]

  • Inject the mixed standard solution onto the column.[1]

  • Monitor the separation at the appropriate UV wavelength.

Data Presentation

The capacity factor (k') is a measure of the retention of an analyte on the chromatographic column. The following table summarizes the capacity factors for the four cocaine diastereomers using this method.[1]

DiastereomerCapacity Factor (k')
CocaineValue
PseudococaineValue
AllococaineValue
AllopseudococaineValue

Note: Specific k' values would be determined from the chromatogram.

Visualization

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis A Prepare Stock Solutions (1 mg/mL in Methanol) B Prepare Mixed Standard (e.g., 10 µg/mL in Mobile Phase) A->B C Prepare Aqueous Ion-Pair Solution (5 mM n-heptanesulfonate) D Prepare Mobile Phase (20:80 THF/Ion-Pair Solution) C->D E Equilibrate C18 Column F Inject Sample E->F G Isocratic Elution F->G H UV Detection G->H I Data Analysis H->I

Caption: Workflow for ion-pair HPLC separation of cocaine diastereomers.

UPLC-MS/MS for the Analysis of Cocaine and its Metabolites

For the rapid and sensitive quantification of cocaine and its primary metabolites, benzoylecgonine (BZE) and cocaethylene (CE), in biological matrices, Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) is the method of choice.[2][3] This approach offers high throughput and excellent sensitivity and selectivity.[2][3]

Principle

This method utilizes a rapid solid-phase extraction (SPE) for sample cleanup, followed by a fast UPLC separation on a C18 column. The analytes are then detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high specificity and sensitivity for quantification.

Experimental Protocol

Materials and Reagents:

  • Cocaine, Benzoylecgonine, and Cocaethylene standards

  • Deuterated internal standards (e.g., cocaine-d3, benzoylecgonine-d8, cocaethylene-d8)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid

  • Ammonium formate

  • HPLC grade water

  • Mixed-mode solid-phase extraction (SPE) cartridges

  • ACQUITY UPLC HSS T3 Column or equivalent

Sample Preparation (from Urine):

  • To 200 µL of urine sample, add 20 µL of the internal standard solution.[3]

  • Add 200 µL of 4% H3PO4.[3]

  • Load the entire sample onto a pre-conditioned mixed-mode SPE plate.

  • Wash the plate with an appropriate solvent.

  • Elute the analytes with a small volume of elution solvent.

  • The eluate can be directly injected without the need for evaporation and reconstitution.[3]

Chromatographic and Mass Spectrometric Conditions:

ParameterValue
UPLC System Waters ACQUITY UPLC or equivalent
Column ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.6 mL/min
Gradient 5-95% B over 3 minutes
Column Temp. 40 °C
Injection Vol. 5 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Acquisition Mode Multiple Reaction Monitoring (MRM)

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Cocaine304.2182.1
Benzoylecgonine290.2168.1
Cocaethylene318.2196.1
Cocaine-d3307.2185.1
Data Presentation

This UPLC-MS/MS method demonstrates excellent linearity, accuracy, and precision.

AnalyteLinear Range (ng/mL)Accuracy (% of target)Precision (%RSD)
Cocaine1 - 1000within 11%< 7%
Benzoylecgonine1 - 1000within 11%< 7%
Cocaethylene1 - 1000within 11%< 7%

Data adapted from Waters Application Note.[3]

Visualization

G cluster_prep Sample Preparation (SPE) cluster_uplc UPLC-MS/MS Analysis A Urine Sample + Internal Standard B Acidification A->B C Load onto SPE Plate B->C D Wash C->D E Elute D->E F Inject Eluate G Gradient Elution on C18 F->G H ESI+ Ionization G->H I MRM Detection H->I J Quantification I->J

Caption: Workflow for UPLC-MS/MS analysis of cocaine and metabolites.

Mixed-Mode HPLC for the Separation of Cocaine and Related Impurities

Mixed-mode chromatography offers a unique selectivity by combining two or more separation mechanisms, such as reversed-phase and ion-exchange, on a single stationary phase. This is particularly useful for separating compounds with different physicochemical properties, like cocaine and its related impurities.

Principle

This method utilizes a core-shell mixed-mode column that has both hydrophobic (reversed-phase) and cation-exchange characteristics. Cocaine, being a basic and hydrophobic compound, is retained by both mechanisms. By adjusting the mobile phase composition (acetonitrile content), pH, and buffer concentration, the retention and selectivity of the separation can be finely tuned.

Experimental Protocol

Materials and Reagents:

  • Cocaine and related impurity standards

  • Acetonitrile (HPLC grade)

  • Ammonium formate

  • Formic acid

  • HPLC grade water

  • Core-shell mixed-mode column (e.g., Coresep 100)

Mobile Phase Preparation:

  • A gradient of acetonitrile and an aqueous ammonium formate buffer (e.g., pH 3) is typically used. For example, a gradient from 50% to 80% acetonitrile with the ammonium formate buffer concentration increasing from 20 mM to 40 mM over 10 minutes.

Sample Preparation:

  • Dissolve the sample in the initial mobile phase or a compatible solvent to a suitable concentration (e.g., 0.3 mg/mL).

Chromatographic Conditions:

ParameterValue
Column Coresep 100, 3.0 x 100 mm
Separation Modes Reversed-phase and cation-exchange
Mobile Phase ACN gradient from 50% to 80%, AmFm pH 3 from 20 mM to 40 mM in 10 min
Flow Rate 1 mL/min
Detection UV at 275 nm
Injection Volume 1 µL

Method details from HELIX Chromatography.[4]

Data Presentation

This method allows for the separation of cocaine from other controlled substances in a single run. The retention times for various compounds are presented below.

CompoundRetention Time (min)
MorphineValue
CodeineValue
OxycodoneValue
Cocaine Value
HydrocodoneValue

Note: Specific retention times would be determined from the chromatogram.

Visualization

G cluster_separation Mixed-Mode Separation Principle Cocaine Cocaine (Basic & Hydrophobic) StationaryPhase Stationary Phase (C18 & Cation-Exchanger) Cocaine->StationaryPhase Interacts via Reversed-Phase & Cation-Exchange MobilePhase Mobile Phase (ACN/Buffer Gradient) MobilePhase->Cocaine Elutes based on strength & pH

Caption: Principle of mixed-mode separation for cocaine.

References

Application Note: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 2'-Acetoxycocaine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a proposed methodology for the qualitative and quantitative analysis of 2'-acetoxycocaine using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the limited availability of specific experimental data for this compound in the public domain, this protocol is largely based on established methods for the analysis of cocaine and its analogues. The provided parameters and expected fragmentation patterns are theoretical and require experimental verification. This document is intended to serve as a comprehensive guide for researchers initiating studies on this compound, covering sample preparation, instrument configuration, and data analysis.

Introduction

This compound is a synthetic analogue of cocaine, characterized by an acetoxy group at the 2' position of the benzoyl moiety.[1] This structural modification can influence its pharmacokinetic and pharmacodynamic properties. Accurate and reliable analytical methods are crucial for its detection and quantification in various matrices for research, forensic, and drug development purposes. GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, offering high chromatographic resolution and definitive identification based on mass spectral data.

Experimental Protocol

1. Sample Preparation (Solid Samples)

A standard solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol, commonly used for cocaine, is recommended.

  • Liquid-Liquid Extraction (LLE):

    • Accurately weigh approximately 10 mg of the homogenized sample.

    • Dissolve the sample in 1 mL of methanol.

    • Vortex for 2 minutes to ensure complete dissolution.

    • Add 5 mL of a suitable organic solvent (e.g., chloroform or a mixture of chloroform:isopropanol:n-heptane).

    • Add 1 mL of a basic buffer (e.g., sodium bicarbonate, pH 9.0) to facilitate the extraction of the free base.

    • Vortex for 5 minutes and centrifuge at 3000 rpm for 10 minutes.

    • Carefully transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of a suitable solvent (e.g., ethyl acetate or methanol) for GC-MS analysis.

2. GC-MS Instrumentation and Conditions

The following instrumental parameters are proposed and may require optimization.

ParameterRecommended Setting
Gas Chromatograph Agilent 7890B GC System or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
GC Column HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Carrier Gas Helium, constant flow rate of 1.0-1.5 mL/min
Inlet Mode Splitless
Inlet Temperature 250°C
Injection Volume 1 µL
Oven Temperature Program Initial temperature: 150°C for 1 min, ramp at 10°C/min to 280°C, hold for 5 min
Transfer Line Temperature 280°C
Ion Source Electron Ionization (EI)
Ionization Energy 70 eV
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Acquisition Mode Full Scan (m/z 40-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Data Presentation

Table 1: Predicted Quantitative Data for this compound

ParameterExpected Value/RangeNotes
Molecular Weight 361.4 g/mol Based on chemical formula C₁₉H₂₃NO₆.
Retention Time (RT) To be determined experimentallyExpected to be slightly longer than cocaine due to the higher molecular weight and potential for increased polarity.
Limit of Detection (LOD) To be determined experimentallyEstimated to be in the low ng/mL range based on similar compounds.
Limit of Quantification (LOQ) To be determined experimentallyEstimated to be in the mid to high ng/mL range based on similar compounds.

Table 2: Predicted Characteristic Mass Fragments for this compound

m/zProposed Fragment IdentityRelative AbundanceNotes
361 [M]⁺ (Molecular Ion)LowExpected to be observed, but likely with low abundance due to fragmentation.
302 [M - COOCH₃]⁺ModerateLoss of the carbomethoxy group.
240 [M - C₇H₅O₂]⁺ModerateLoss of the acetoxybenzoyl group.
182 [C₁₀H₁₆NO₂]⁺HighTropane ring fragment, a common fragment in cocaine and its analogues.
163 [C₉H₅O₃]⁺ModerateAcetoxybenzoyl cation.
121 [C₇H₅O₂]⁺HighBenzoyl cation, a common fragment from the benzoyl moiety.
82 [C₅H₈N]⁺High (often base peak)Tropane ring fragment.

Note: The relative abundances are predictions and must be confirmed by experimental data.

Mandatory Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Dissolution Dissolution in Methanol Sample->Dissolution 1 LLE Liquid-Liquid Extraction Dissolution->LLE 2 Evaporation Evaporation LLE->Evaporation 3 Reconstitution Reconstitution Evaporation->Reconstitution 4 Injection Injection into GC-MS Reconstitution->Injection 5 Separation Chromatographic Separation Injection->Separation 6 Ionization Electron Ionization (70 eV) Separation->Ionization 7 Detection Mass Detection Ionization->Detection 8 Acquisition Data Acquisition Detection->Acquisition 9 Analysis Qualitative & Quantitative Analysis Acquisition->Analysis 10 Report Reporting Analysis->Report 11

Caption: Workflow for the GC-MS analysis of this compound.

Discussion

The proposed GC-MS method provides a starting point for the reliable analysis of this compound. The key to successful analysis will be the experimental determination of its retention time and mass fragmentation pattern. The tropane ring of this compound is expected to produce characteristic fragments at m/z 82 and 182, similar to cocaine. The presence of the acetoxybenzoyl group will likely lead to unique fragments, such as m/z 163 and 121, which can be used for its specific identification.

For quantitative analysis, a stable isotope-labeled internal standard of this compound would be ideal. In its absence, a structurally similar compound with a different retention time could be used, though this may introduce greater variability. Method validation should be performed according to established guidelines, including the determination of linearity, accuracy, precision, LOD, and LOQ.

Conclusion

This application note outlines a comprehensive, albeit theoretical, GC-MS protocol for the analysis of this compound. While based on robust methods for related compounds, experimental verification of the retention time, mass spectral data, and quantitative parameters is essential. This guide is intended to accelerate the development of a validated analytical method for this important cocaine analogue.

References

Application Note: Quantitative Analysis of 2'-Acetoxycocaine in Biological Samples by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a proposed high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 2'-acetoxycocaine in biological matrices such as plasma and urine. As a synthetic analog of cocaine, this compound is of interest in pharmacological research for its distinct interaction with monoamine transporters. Due to the limited availability of established methods for this specific analyte, this document provides a comprehensive, hypothetical protocol adapted from validated methods for cocaine and its primary metabolites.[1][2][3] The described methodology includes detailed procedures for sample preparation using solid-phase extraction (SPE), optimized chromatographic conditions, and mass spectrometric parameters for targeted analysis using multiple reaction monitoring (MRM). All quantitative data and validation parameters are presented as a template for method development and validation, adhering to typical FDA and EMA guidelines.[1]

Introduction

This compound is a synthetic analog of cocaine characterized by an acetoxy group on the phenyl ring. It demonstrates a higher binding potency for the dopamine and norepinephrine transporters compared to cocaine, making it a valuable tool in neuroscience and pharmacology research. Accurate quantification of this compound in biological samples is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies. LC-MS/MS offers the high sensitivity and selectivity required for bioanalytical assays.[4] This note outlines a robust starting point for developing a validated LC-MS/MS method for this compound.

Experimental Workflow

The overall experimental workflow for the quantitative analysis of this compound in biological samples is depicted below.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma/Urine) IS_Spike Spike with Internal Standard Sample->IS_Spike Pretreatment Sample Pre-treatment (Acidification) IS_Spike->Pretreatment SPE Solid-Phase Extraction (SPE) Pretreatment->SPE Elution Elution SPE->Elution Evaporation Evaporation to Dryness Elution->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC-MS/MS Reconstitution->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection MS/MS Detection (MRM) Chromatography->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification MRM cluster_precursor Precursor Ion (Q1) cluster_product Product Ions (Q3) Precursor This compound [M+H]⁺ m/z 362.2 Product1 Quantifier Ion (e.g., loss of acetic acid) m/z 302.2 Precursor->Product1 Collision-Induced Dissociation (CID) Product2 Qualifier Ion (e.g., tropane fragment) m/z 182.1 Precursor->Product2

References

Application Note: A Proposed Validated Method for the Detection of 2'-Acetoxycocaine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Acetoxycocaine (ortho-acetoxy-cocaine) is a synthetic analog of cocaine.[1] As a designer drug, its emergence necessitates the development of reliable and validated analytical methods for its detection in various matrices, particularly in forensic and clinical toxicology. This document outlines a proposed comprehensive analytical workflow for the quantification of this compound, leveraging established methodologies for cocaine and its metabolites. The primary recommended technique is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity, with Gas Chromatography-Mass Spectrometry (GC-MS) presented as a viable alternative.

It is important to note that this compound is a prodrug that is expected to rapidly deacetylate in vivo to its active metabolite, salicylmethylecgonine.[2] Therefore, the presented analytical method should ideally include the simultaneous quantification of this metabolite. Due to the inherent instability of esterase-labile compounds in biological matrices, proper sample collection and storage are critical to prevent in-vitro hydrolysis. Blood samples should be collected in tubes containing a preservative such as sodium fluoride.[3][4]

Proposed Analytical Methods

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is the preferred method for its high sensitivity, selectivity, and minimal sample preparation requirements.

Experimental Protocol:

a. Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a robust method for extracting cocaine and its analogs from biological matrices like plasma and whole blood.[5][6][7]

  • Pre-treatment: To 1 mL of plasma or hemolyzed whole blood, add an internal standard (e.g., cocaine-d3 or a suitable analog).

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Strata-X-C) with 2 mL of methanol followed by 2 mL of 0.1 M phosphate buffer (pH 6.0).

  • Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 0.1 M acetic acid, and then 2 mL of methanol.

  • Elution: Elute the analytes with 2 mL of a freshly prepared mixture of dichloromethane/isopropanol/ammonium hydroxide (80:20:2 v/v/v).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

b. LC-MS/MS Instrumentation and Conditions:

  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

  • Column: A C18 or PFP (pentafluorophenyl) column is recommended for good peak shape and separation of cocaine analogs. (e.g., 100 x 2.1 mm, 2.6 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Elution: A typical gradient would be to start at 5-10% B, ramp up to 90-95% B over several minutes, hold, and then re-equilibrate.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • Detection: Multiple Reaction Monitoring (MRM).

c. Predicted MRM Transitions:

For this compound (Molecular Weight: 361.4 g/mol ), the precursor ion would be [M+H]+ at m/z 362.4. Fragmentation would likely involve the loss of the acetoxy group and other characteristic fragments of the cocaine backbone. The primary metabolite, salicylmethylecgonine (Molecular Weight: 319.35 g/mol ), would have a precursor ion of [M+H]+ at m/z 320.3.

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
This compound362.4182.1105.1
Salicylmethylecgonine320.3182.1105.1
Cocaine-d3 (IS)307.2185.185.1

Note: These are predicted transitions and must be optimized by direct infusion of a standard of this compound. The fragment at m/z 182.1 is a characteristic fragment of the ecgonine methyl ester backbone, and m/z 105.1 corresponds to the benzoyl fragment.[8][9]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a reliable alternative, though it may require derivatization for polar metabolites.

Experimental Protocol:

a. Sample Preparation: The same SPE protocol as for LC-MS/MS can be used.

b. Derivatization:

For GC-MS analysis, polar metabolites may require derivatization to improve their volatility and chromatographic properties.[10][11][12][13]

  • After evaporation of the SPE eluate, add 50 µL of a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or pentafluoropropionic anhydride (PFPA).

  • Incubate at 70°C for 30 minutes.

c. GC-MS Instrumentation and Conditions:

  • GC System: A gas chromatograph with a split/splitless injector.

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, ramp to 280°C at 20°C/min, and hold for 5 minutes.

  • Mass Spectrometer: A single quadrupole or ion trap mass spectrometer operating in electron ionization (EI) mode.

  • Detection: Selected Ion Monitoring (SIM).

d. Predicted Mass Fragments:

The mass spectrum of this compound is expected to show characteristic fragments. The molecular ion may be weak or absent. Key fragments would likely include those resulting from the loss of the acetoxy and methoxycarbonyl groups, as well as the tropane ring fragmentation.

CompoundMonitored Ions (m/z)
This compound361 (M+), 302, 182, 121, 82
Salicylmethylecgonine (derivatized)Dependent on derivatizing agent
Cocaine-d3 (IS)306, 185, 85

Note: These are predicted fragments and must be confirmed with a standard.

Method Validation Parameters

A comprehensive validation should be performed according to established guidelines (e.g., FDA, SWGTOX). The following parameters should be assessed:

ParameterProposed Acceptance Criteria
Linearity Calibration curve with at least 5 non-zero standards. Correlation coefficient (r²) ≥ 0.99.
Limit of Detection (LOD) Signal-to-noise ratio ≥ 3.
Limit of Quantitation (LOQ) Signal-to-noise ratio ≥ 10, with acceptable precision and accuracy (±20%).
Precision (Intra- and Inter-day) Relative standard deviation (RSD) ≤ 15% at low, medium, and high concentrations.
Accuracy Percent deviation from the nominal concentration within ±15%.
Recovery Consistent and reproducible recovery is more important than 100% recovery.
Matrix Effect Assessed by comparing the response of an analyte in post-extraction spiked blank matrix to the response in a pure solution.
Stability Freeze-thaw stability, short-term stability at room temperature, and long-term stability at -20°C and -80°C.

Data Presentation

Table 1: Proposed LC-MS/MS Method Validation Summary

ParameterThis compoundSalicylmethylecgonine
Linear Range (ng/mL) 1 - 5001 - 500
> 0.995> 0.995
LOD (ng/mL) 0.20.2
LOQ (ng/mL) 11
Intra-day Precision (%RSD) < 10%< 10%
Inter-day Precision (%RSD) < 12%< 12%
Accuracy (% Bias) ± 10%± 10%
Recovery (%) > 85%> 85%

Table 2: Proposed GC-MS Method Validation Summary

ParameterThis compound
Linear Range (ng/mL) 5 - 1000
> 0.99
LOD (ng/mL) 1
LOQ (ng/mL) 5
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy (% Bias) ± 15%
Recovery (%) > 80%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) add_is Add Internal Standard sample->add_is spe Solid-Phase Extraction (SPE) add_is->spe elute Elution spe->elute evap Evaporation elute->evap reconstitute Reconstitution evap->reconstitute gcms GC-MS Analysis (with Derivatization) evap->gcms Alternative Method lcms LC-MS/MS Analysis reconstitute->lcms Primary Method quant Quantification lcms->quant gcms->quant report Reporting quant->report

References

Application Notes and Protocols: 2'-Acetoxycocaine as a Research Tool in Neuropharmacology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Acetoxycocaine, a synthetic analog of cocaine, serves as a valuable research tool in neuropharmacology for investigating the mechanisms of monoamine transporter function and the structure-activity relationships of psychostimulants. This document provides detailed application notes and experimental protocols for the use of this compound in neuropharmacological research.

This compound distinguishes itself from cocaine with a unique pharmacological profile. The addition of an acetoxy group at the 2' position of the benzoyl ring significantly alters its binding affinity for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. Specifically, this compound exhibits a four-fold increase in binding potency for DAT and a remarkable 35-fold enhanced affinity for NET compared to cocaine.[1][2] This enhanced potency at DAT and NET, coupled with a comparatively lesser effect on SERT, makes this compound a more selective tool for probing the roles of dopamine and norepinephrine systems in reward, addiction, and other behavioral phenomena. Furthermore, its chemical properties, such as a more optimal LogP value for blood-brain barrier penetration, suggest potentially faster onset of action.[2] In vivo, this compound is likely metabolized to salicylmethylecgonine, a metabolite that also possesses significant affinity for monoamine transporters, which may contribute to its overall effect profile.[2]

These characteristics make this compound a powerful tool for a range of in vitro and in vivo studies, including radioligand binding assays to dissect transporter pharmacology, in vivo microdialysis to measure real-time neurotransmitter dynamics, and behavioral assays to explore its effects on locomotion and reward.

Data Presentation

Table 1: Comparative Binding Affinities of this compound and Cocaine for Monoamine Transporters

CompoundDopamine Transporter (DAT)Norepinephrine Transporter (NET)Serotonin Transporter (SERT)
Cocaine BaselineBaselineBaseline
This compound 4-fold higher affinity than cocaine[1][2]35-fold higher affinity than cocaine[1][2]Less affected compared to DAT and NET[1]

Experimental Protocols

Competitive Radioligand Binding Assay for Monoamine Transporters

This protocol outlines the procedure to determine the binding affinity (Ki) of this compound for DAT, NET, and SERT in rat brain tissue.

Materials:

  • Rat brain tissue (striatum for DAT, hippocampus for NET, and brainstem for SERT)

  • [³H]WIN 35,428 (for DAT)

  • [³H]Nisoxetine (for NET)

  • [³H]Citalopram (for SERT)

  • This compound hydrochloride

  • Cocaine hydrochloride (for comparison)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Wash buffer (ice-cold assay buffer)

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation vials and scintillation cocktail

  • Homogenizer

  • Centrifuge

  • 96-well plates

  • Filter harvesting apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Dissect the desired brain regions (striatum, hippocampus, or brainstem) on ice.

    • Homogenize the tissue in 20 volumes of ice-cold assay buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Resuspend the pellet in fresh assay buffer and repeat the centrifugation step.

    • Resuspend the final pellet in assay buffer to a protein concentration of approximately 100-200 µ g/well , as determined by a protein assay (e.g., BCA assay).

  • Binding Assay:

    • In a 96-well plate, add the following in triplicate for each concentration of the test compound:

      • 50 µL of assay buffer (for total binding) or a high concentration of a non-labeled ligand (e.g., 10 µM GBR 12909 for DAT, 10 µM desipramine for NET, 10 µM fluoxetine for SERT) for non-specific binding.

      • 50 µL of varying concentrations of this compound (e.g., 10⁻¹⁰ to 10⁻⁵ M).

      • 50 µL of the respective radioligand at a concentration close to its Kd value.

      • 100 µL of the prepared membrane homogenate.

    • Incubate the plate at room temperature (or 37°C) for 60-90 minutes with gentle agitation.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters pre-soaked in assay buffer using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold wash buffer.

    • Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and allow to equilibrate overnight.

    • Measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a percentage of the control (total specific binding in the absence of the competitor) against the logarithm of the competitor concentration.

    • Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Acquisition & Analysis Tissue Brain Tissue (e.g., Striatum) Homogenize Homogenize in Assay Buffer Tissue->Homogenize Centrifuge1 Centrifuge (1,000 x g) Homogenize->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Centrifuge2 Centrifuge (20,000 x g) Supernatant1->Centrifuge2 Pellet Resuspend Membrane Pellet Centrifuge2->Pellet ProteinAssay Determine Protein Concentration Pellet->ProteinAssay Add_Components Add: - Radioligand - this compound - Membrane Prep ProteinAssay->Add_Components Plate 96-well Plate Plate->Add_Components Incubate Incubate (e.g., 60 min, RT) Add_Components->Incubate Filter Filter & Wash Incubate->Filter Count Scintillation Counting Filter->Count Analyze Calculate IC50 & Ki Count->Analyze

Caption: Workflow for a competitive radioligand binding assay.

In Vivo Microdialysis for Extracellular Dopamine Measurement

This protocol describes the measurement of extracellular dopamine levels in the nucleus accumbens of freely moving rats following administration of this compound.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • Stereotaxic apparatus

  • Anesthesia (e.g., isoflurane or ketamine/xylazine)

  • Microdialysis probes (e.g., 2 mm membrane length)

  • Guide cannula

  • Dental cement

  • Syringe pump

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • This compound hydrochloride

  • HPLC system with electrochemical detection (HPLC-ED)

  • Dopamine standards

Procedure:

  • Surgical Implantation of Guide Cannula:

    • Anesthetize the rat and place it in the stereotaxic apparatus.

    • Implant a guide cannula targeting the nucleus accumbens (coordinates relative to bregma: e.g., AP +1.2 mm, ML ±1.5 mm, DV -6.5 mm).

    • Secure the guide cannula to the skull with dental cement and anchor screws.

    • Allow the animal to recover for at least 5-7 days.

  • Microdialysis Experiment:

    • On the day of the experiment, gently insert the microdialysis probe through the guide cannula.

    • Connect the probe to a syringe pump and perfuse with aCSF at a constant flow rate (e.g., 1-2 µL/min).

    • Allow the system to equilibrate for at least 2-3 hours to establish a stable baseline of dopamine levels.

    • Collect dialysate samples at regular intervals (e.g., every 20 minutes) into a fraction collector containing a small amount of antioxidant (e.g., perchloric acid).

  • Drug Administration and Sample Collection:

    • After collecting at least three stable baseline samples, administer this compound (e.g., via intraperitoneal injection) at the desired dose.

    • Continue collecting dialysate samples for at least 2-3 hours post-injection.

  • Dopamine Analysis:

    • Analyze the dopamine concentration in the dialysate samples using HPLC-ED.

    • Generate a standard curve using known concentrations of dopamine to quantify the results.

  • Data Analysis:

    • Express the dopamine concentrations as a percentage of the average baseline concentration.

    • Plot the mean percentage change in dopamine concentration over time.

    • Statistical analysis (e.g., ANOVA with post-hoc tests) can be used to compare the effects of different doses of this compound or to compare its effects with cocaine.

Microdialysis_Workflow cluster_surgery Surgical Preparation cluster_experiment Microdialysis Experiment cluster_analysis Analysis Anesthetize Anesthetize Rat Stereotaxic Mount in Stereotaxic Apparatus Anesthetize->Stereotaxic Implant Implant Guide Cannula (Nucleus Accumbens) Stereotaxic->Implant Recover Allow Recovery (5-7 days) Implant->Recover InsertProbe Insert Microdialysis Probe Recover->InsertProbe Perfuse Perfuse with aCSF InsertProbe->Perfuse Baseline Collect Baseline Samples (2-3 hrs) Perfuse->Baseline Administer Administer This compound Baseline->Administer CollectPost Collect Post-injection Samples (2-3 hrs) Administer->CollectPost HPLC Analyze Dopamine by HPLC-ED CollectPost->HPLC Quantify Quantify Dopamine Concentration HPLC->Quantify DataAnalysis Express as % Baseline & Plot Over Time Quantify->DataAnalysis

Caption: Workflow for an in vivo microdialysis experiment.

Locomotor Activity Assay

This protocol is designed to assess the stimulant effects of this compound on spontaneous locomotor activity in mice.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Open-field activity chambers equipped with infrared beams

  • This compound hydrochloride

  • Saline solution (0.9% NaCl)

Procedure:

  • Habituation:

    • Habituate the mice to the testing room for at least 60 minutes before the experiment.

    • On the day of the experiment, place each mouse individually into an open-field chamber and allow them to habituate for 30-60 minutes.

  • Drug Administration and Data Recording:

    • After the habituation period, administer this compound or saline (as a control) via intraperitoneal (i.p.) injection.

    • Immediately return the mouse to the activity chamber.

    • Record locomotor activity (e.g., distance traveled, horizontal beam breaks, vertical beam breaks) continuously for 60-120 minutes.

  • Data Analysis:

    • Analyze the locomotor activity data in time bins (e.g., 5 or 10 minutes).

    • Calculate the total distance traveled for the entire session.

    • Compare the locomotor activity between the this compound-treated groups and the saline control group using appropriate statistical tests (e.g., t-test or ANOVA).

    • A dose-response curve can be generated by testing multiple doses of this compound.

Locomotor_Activity_Workflow cluster_prep Preparation & Habituation cluster_test Testing cluster_analysis Data Analysis Acclimate Acclimate Mice to Testing Room Habituate Habituate Mice to Activity Chamber (30-60 min) Acclimate->Habituate Inject Inject Mice with This compound or Saline Habituate->Inject Record Record Locomotor Activity (60-120 min) Inject->Record AnalyzeBins Analyze Data in Time Bins Record->AnalyzeBins TotalDistance Calculate Total Distance Traveled AnalyzeBins->TotalDistance Compare Statistically Compare Groups TotalDistance->Compare

Caption: Workflow for a locomotor activity assay.

Signaling Pathways

The primary mechanism of action of this compound, like cocaine, is the inhibition of monoamine transporters. By blocking the reuptake of dopamine, norepinephrine, and to a lesser extent, serotonin, it increases the concentration of these neurotransmitters in the synaptic cleft. This leads to enhanced activation of postsynaptic receptors and subsequent downstream signaling cascades. The diagram below illustrates the hypothesized signaling pathway affected by this compound, focusing on the dopaminergic system, which is central to its rewarding and reinforcing effects.

Signaling_Pathway cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron DA Dopamine DAT Dopamine Transporter (DAT) DA->DAT Reuptake D1R D1 Receptor DA->D1R Activates Acetoxycocaine This compound Acetoxycocaine->DAT Inhibits AC Adenylyl Cyclase D1R->AC Stimulates cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA CREB CREB PKA->CREB Gene_Expression Gene Expression (e.g., c-Fos, ΔFosB) CREB->Gene_Expression Neuronal_Plasticity Neuronal Plasticity & Behavioral Effects Gene_Expression->Neuronal_Plasticity

Caption: Hypothesized signaling pathway of this compound.

Conclusion

This compound is a potent and selective monoamine transporter inhibitor that offers distinct advantages over cocaine as a research tool. Its enhanced affinity for the dopamine and norepinephrine transporters allows for more targeted investigations into the roles of these neurotransmitter systems in various physiological and pathological processes. The protocols and data presented here provide a framework for researchers to effectively utilize this compound in their studies to further elucidate the neurobiology of psychostimulant action, addiction, and related neurological disorders.

References

Application Notes and Protocols for the Structural Elucidation of 2'-Acetoxycocaine using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Acetoxycocaine is an analogue of cocaine, featuring an acetoxy group at the 2' position of the benzoyl moiety. This modification can significantly alter its pharmacological profile. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination and characterization of such novel psychoactive substances. This document provides a detailed protocol for the structural elucidation of this compound using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

Molecular Structure and Numbering Scheme

The structural elucidation by NMR relies on assigning signals to specific atoms within the molecule. The standard numbering scheme for the tropane and benzoyl rings of this compound is presented below.

Caption: Numbering scheme for this compound.

Experimental Protocols

Sample Preparation
  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl3).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • 1D ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 2.0 s

    • Acquisition Time: 4.0 s

    • Spectral Width: 16 ppm

  • 1D ¹³C{¹H} NMR:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Acquisition Time: 1.0 s

    • Spectral Width: 240 ppm

  • 2D COSY (Correlation Spectroscopy):

    • Pulse Program: cosygpqf

    • Number of Scans: 4

    • Increments: 256

    • Relaxation Delay: 2.0 s

    • Spectral Width (F1 and F2): 16 ppm

  • 2D HSQC (Heteronuclear Single Quantum Coherence):

    • Pulse Program: hsqcedetgpsisp2.2

    • Number of Scans: 8

    • Increments: 256

    • Relaxation Delay: 2.0 s

    • Spectral Width F2 (¹H): 16 ppm

    • Spectral Width F1 (¹³C): 200 ppm

    • ¹JCH Coupling Constant: Optimized for 145 Hz

  • 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • Pulse Program: hmbcgplpndqf

    • Number of Scans: 16

    • Increments: 256

    • Relaxation Delay: 2.0 s

    • Spectral Width F2 (¹H): 16 ppm

    • Spectral Width F1 (¹³C): 200 ppm

    • Long-range JCH Coupling Constant: Optimized for 8 Hz

Data Presentation

The following tables summarize the hypothetical ¹H and ¹³C NMR data for this compound, along with key 2D correlations.

Table 1: ¹H NMR Data of this compound (500 MHz, CDCl₃)

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H-13.35m-
H-23.05dd4.0, 2.5
H-35.30t5.0
H-4α2.05m-
H-4β1.85m-
H-53.60m-
H-6α2.25m-
H-6β1.95m-
H-7α2.15m-
H-7β1.75m-
N-CH₃2.50s-
O-CH₃ (C-2 ester)3.75s-
H-3'7.55t7.8
H-4'7.20t7.5
H-5'7.45d8.0
H-6'7.90d7.8
O-COCH₃2.30s-

Table 2: ¹³C NMR Data of this compound (125 MHz, CDCl₃)

PositionChemical Shift (δ) ppm
C-162.0
C-250.5
C-365.0
C-435.5
C-561.5
C-625.0
C-725.5
N-CH₃41.0
C=O (C-2 ester)170.5
O-CH₃ (C-2 ester)51.5
C-1'129.5
C-2'149.0
C-3'126.0
C-4'124.0
C-5'131.0
C-6'133.5
C=O (benzoyl)165.0
C=O (acetoxy)169.0
O-COCH₃21.0

Table 3: Key 2D NMR Correlations for this compound

¹H Signal (δ ppm)COSY Correlations (¹H δ ppm)HSQC Correlation (¹³C δ ppm)HMBC Correlations (¹³C δ ppm)
3.35 (H-1)3.05 (H-2), 3.60 (H-5), 2.15/1.75 (H-7)62.0 (C-1)50.5 (C-2), 61.5 (C-5), 25.5 (C-7), 41.0 (N-CH₃)
3.05 (H-2)3.35 (H-1), 5.30 (H-3)50.5 (C-2)62.0 (C-1), 65.0 (C-3), 170.5 (C=O ester)
5.30 (H-3)3.05 (H-2), 2.05/1.85 (H-4)65.0 (C-3)50.5 (C-2), 35.5 (C-4), 165.0 (C=O benzoyl)
7.90 (H-6')7.55 (H-5')133.5 (C-6')129.5 (C-1'), 124.0 (C-4'), 165.0 (C=O benzoyl)
2.30 (O-COCH₃)-21.0 (O-COCH₃)169.0 (C=O acetoxy)
3.75 (O-CH₃)-51.5 (O-CH₃)170.5 (C=O ester)

Visualization of Experimental Workflow and Structural Correlations

The following diagrams illustrate the logical flow of the NMR experiments and the key correlations used for structural assignment.

G cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_analysis Data Analysis and Elucidation H1_NMR ¹H NMR Assign_Protons Assign Proton Signals H1_NMR->Assign_Protons C13_NMR ¹³C NMR Assign_Carbons Assign Carbon Signals C13_NMR->Assign_Carbons COSY COSY Assign_Fragments Assemble Molecular Fragments COSY->Assign_Fragments H-H connectivity HSQC HSQC HMBC HMBC HSQC->HMBC HSQC->Assign_Carbons Direct C-H attachment HMBC->Assign_Fragments Long-range H-C connectivity Assign_Protons->COSY Assign_Protons->HSQC Assign_Carbons->HSQC Final_Structure Confirm Final Structure Assign_Fragments->Final_Structure

Caption: Experimental workflow for NMR-based structural elucidation.

Caption: Key COSY correlations in this compound.

G H1 H1 C2 C2 H1->C2 C5 C5 H1->C5 H2 H2 C_ester C=O (ester) H2->C_ester H3 H3 C_benzoyl C=O (benzoyl) H3->C_benzoyl H6prime H6' H6prime->C_benzoyl C1prime C1' H6prime->C1prime OAc_H OAc-H C_acetoxy C=O (acetoxy) OAc_H->C_acetoxy OMe_H OMe-H OMe_H->C_ester

Caption: Key HMBC correlations in this compound.

Conclusion

The combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy provides a powerful and definitive method for the structural elucidation of this compound. The protocols and data presented here serve as a comprehensive guide for researchers in the fields of forensic chemistry, pharmacology, and drug development for the unambiguous identification and characterization of this and other related novel psychoactive substances. Careful analysis of the correlations observed in the 2D spectra allows for the complete assignment of all proton and carbon signals, confirming the molecular structure.

Application Notes and Protocols for the Preparation of 2'-Acetoxycocaine Standard Solutions for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Acetoxycocaine, a synthetic analog of cocaine, is a valuable tool in neuroscience research, particularly in studies involving the dopamine (DAT) and norepinephrine (NET) transporters.[1][2] Accurate and reproducible in vitro assays are fundamental to understanding its pharmacological profile. A critical prerequisite for such studies is the precise preparation of standard solutions. These application notes provide a detailed protocol for the preparation, handling, and quality control of this compound standard solutions to ensure the integrity and reliability of experimental data.

Given the limited publicly available data on the specific solubility and stability of this compound, this protocol incorporates best practices for handling cocaine analogs and emphasizes the need for user-conducted validation. As an ester-containing compound, this compound may be susceptible to hydrolysis, particularly at neutral or alkaline pH.[3][4][5][6][7] Therefore, careful attention to solvent selection, pH, and temperature is crucial.

Materials and Reagents

  • This compound hydrochloride (or other salt form, note for molecular weight correction)

  • Dimethyl sulfoxide (DMSO), anhydrous, ACS grade or higher

  • Ethanol, 200 proof (100%), non-denatured, ACS grade or higher

  • Sterile, deionized, DNase/RNase-free water

  • Assay-specific buffer (e.g., Phosphate-Buffered Saline (PBS), Hank's Balanced Salt Solution (HBSS), Tris buffer)

  • Sterile, amber glass vials or polypropylene microcentrifuge tubes

  • Calibrated analytical balance

  • Calibrated pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Sonicator (optional)

  • pH meter

Experimental Protocols

Preparation of a 10 mM Primary Stock Solution in DMSO

This protocol describes the preparation of a concentrated primary stock solution of this compound in an organic solvent. DMSO is recommended due to its wide use for dissolving cocaine analogs for in vitro assays.[3]

Procedure:

  • Equilibrate Reagents: Allow the vial of this compound powder and anhydrous DMSO to come to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing: Accurately weigh a precise amount of this compound (e.g., 5 mg) using a calibrated analytical balance. Perform this in a fume hood or other appropriate containment.

  • Dissolution: Transfer the weighed compound to a sterile, amber glass vial. Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.

    • Calculation: Volume of DMSO (mL) = [Weight of this compound (mg) / Molecular Weight ( g/mol )] / 10

  • Mixing: Cap the vial tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle sonication in a water bath can be used to aid dissolution if necessary.

  • Labeling and Storage: Clearly label the vial with the compound name, concentration, solvent, date of preparation, and preparer's initials. Store the primary stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Preparation of Intermediate and Working Standard Solutions

Working standard solutions are prepared by serially diluting the primary stock solution in the appropriate assay buffer. It is critical to maintain a low final concentration of the organic solvent (typically ≤ 1% DMSO) in the final assay to avoid solvent-induced artifacts.[3]

Procedure for Serial Dilution:

  • Prepare Intermediate Dilution: Prepare an intermediate stock solution by diluting the 10 mM primary stock solution in the assay buffer. For example, to prepare a 1 mM intermediate stock, dilute the 10 mM primary stock 1:10 in assay buffer.

  • Serial Dilution Series: Create a series of working standard solutions by performing serial dilutions from the intermediate stock. A common approach is a 10-fold dilution series.[8][9][10][11]

    • Label a set of sterile tubes with the desired final concentrations.

    • Add 900 µL of assay buffer to each tube.

    • Add 100 µL of the 1 mM intermediate stock to the first tube, cap, and vortex to mix. This creates a 100 µM working standard.

    • Transfer 100 µL from the 100 µM solution to the next tube containing 900 µL of buffer, cap, and vortex. This creates a 10 µM working standard.

    • Repeat this process to generate the desired range of concentrations for your assay.

Workflow for Preparation of Standard Solutions

G cluster_stock Primary Stock Preparation cluster_working Working Solution Preparation weigh Weigh this compound dissolve Dissolve in Anhydrous DMSO weigh->dissolve stock 10 mM Primary Stock Solution dissolve->stock intermediate Prepare Intermediate Dilution (e.g., 1 mM in Assay Buffer) stock->intermediate Dilute serial Perform Serial Dilutions in Assay Buffer intermediate->serial working_standards Working Standard Solutions (e.g., 100 µM, 10 µM, 1 µM...) serial->working_standards assay assay working_standards->assay Use in In Vitro Assay

Caption: Workflow for preparing this compound standard solutions.

Data Presentation

Quantitative data related to the preparation of standard solutions should be meticulously documented.

Table 1: Stock and Working Solution Preparation Parameters

ParameterPrimary Stock SolutionIntermediate Stock SolutionWorking Standard Series
Compound This compound HClThis compound HClThis compound HCl
Solvent/Diluent Anhydrous DMSOAssay Buffer (e.g., PBS)Assay Buffer (e.g., PBS)
Concentration 10 mM1 mM100 µM, 10 µM, 1 µM, 0.1 µM...
Storage Temperature -20°C or -80°CPrepared freshPrepared fresh
Final DMSO % 100%10%≤ 1%

Quality Control and Stability

Due to the absence of specific stability data for this compound, the following quality control measures are recommended:

  • Purity Verification: The purity of the neat this compound should be confirmed by the supplier's certificate of analysis. Independent verification can be performed using techniques like HPLC-MS.

  • Concentration Verification: The concentration of the primary stock solution can be verified using a validated analytical method, such as HPLC-UV or LC-MS/MS.[5][6][12][13]

  • pH Monitoring: For aqueous working solutions, the pH should be measured and recorded, as cocaine analogs can be susceptible to hydrolysis at certain pH levels.[4][7] Acidic conditions (pH < 7) are generally preferred for stability.

  • Visual Inspection: Visually inspect solutions for any signs of precipitation or degradation before each use.

  • Stability Testing (User-Dependent): It is highly recommended that the user performs a preliminary stability study of this compound in the specific assay buffer and conditions to be used. This can be done by analyzing the concentration of the working solutions over time (e.g., 0, 2, 4, 8, 24 hours) at the intended assay temperature.

Logical Flow for Quality Control

G start Start: New Batch of this compound purity Verify Purity (Certificate of Analysis, HPLC) start->purity prep_stock Prepare Primary Stock Solution purity->prep_stock fail Fail: Discard and Troubleshoot purity->fail Purity < 95% conc_verify Verify Stock Concentration (LC-MS/MS) prep_stock->conc_verify prep_working Prepare Fresh Working Solutions conc_verify->prep_working conc_verify->fail Concentration Deviates > 5% ph_check Check pH of Aqueous Solutions prep_working->ph_check visual_insp Visually Inspect for Precipitation ph_check->visual_insp assay_use Use in Assay visual_insp->assay_use visual_insp->fail Precipitate Observed

Caption: Quality control workflow for this compound solutions.

Conclusion

The preparation of accurate and stable standard solutions of this compound is paramount for obtaining reliable data in in vitro assays. The protocols outlined above provide a comprehensive guide for researchers. Adherence to these procedures, including the use of high-purity reagents, proper technique, and rigorous quality control, will contribute to the generation of high-quality, reproducible scientific findings. Researchers should remain mindful of the potential for hydrolysis and conduct appropriate validation for their specific experimental conditions.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Challenges in Chromatographic Separation of Cocaine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to addressing the complexities of separating cocaine isomers. This resource is designed for researchers, scientists, and drug development professionals, providing targeted troubleshooting guides and frequently asked questions (FAQs) to resolve common issues encountered during chromatographic experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific problems you may encounter during the chromatographic separation of cocaine isomers.

Q1: Why am I experiencing poor or no separation between my cocaine diastereomers?

A1: This is a frequent challenge, often stemming from a suboptimal stationary or mobile phase.[1] Cocaine has four chiral centers, resulting in eight stereoisomers grouped into four diastereomeric pairs.[2] For effective separation, particularly of enantiomers, a chiral environment is typically necessary.[1]

  • Suboptimal Stationary Phase: Using a standard achiral column, such as a C18, will likely result in poor separation of diastereomers unless they have significant differences in their physicochemical properties.[1] A Chiral Stationary Phase (CSP) is generally required for robust separation.[1] Polysaccharide-based CSPs, like those derived from cellulose or amylose, are versatile and widely used for a broad range of chiral compounds.[1]

  • Incorrect Mobile Phase: The mobile phase composition is critical for achieving selectivity.[1] Normal-phase chromatography (e.g., hexane/ethanol) is common for chiral separations on polysaccharide CSPs.[1] However, reversed-phase conditions can also be effective depending on the specific CSP and analytes.[1]

  • Attempting to Separate Enantiomers on an Achiral Column: Enantiomers, such as (+)-cocaine and (-)-cocaine, have identical physical properties in a non-chiral environment and will not separate on an achiral column without derivatization.[1]

Q2: My peaks are broad and tailing. What could be the cause and how can I resolve it?

A2: Peak tailing with basic compounds like cocaine often arises from secondary interactions with the stationary phase.[1]

  • Secondary Silanol Interactions: Free silanol groups on the silica support of the stationary phase can interact with the basic amine group of cocaine, causing peak tailing.[3]

    • Solution 1: Mobile Phase Additives: Adding a competing base, such as triethylamine (TEA), to the mobile phase can mask these active silanol sites.[1]

    • Solution 2: Use an End-Capped Column: High-quality, end-capped columns have their free silanols chemically deactivated, minimizing these secondary interactions.[1]

  • Column Contamination: Buildup of sample matrix components at the column inlet can lead to peak distortion.[1] Using a guard column is highly recommended to protect your analytical column.[1]

Q3: My retention times are drifting and not reproducible. What should I check?

A3: Drifting retention times typically indicate an unstable system or changes in the mobile phase.[1]

  • Insufficient Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before beginning your analytical run. This may require 20-30 column volumes or more, especially when changing mobile phases.[1]

  • Mobile Phase Instability: Ensure your mobile phase is well-mixed and degassed. For mobile phases with volatile components, changes in composition due to evaporation can occur.

  • Temperature Fluctuations: Temperature can significantly impact retention times.[1] Use a column oven to maintain a stable temperature.

Q4: How does temperature influence the separation of diastereomers?

A4: Temperature is a powerful parameter for optimizing selectivity in chromatographic separations.[1]

  • Retention Time: Increasing the column temperature generally decreases solvent viscosity, which leads to shorter retention times and lower backpressure.[1]

  • Selectivity: Temperature affects the thermodynamics of the interactions between the analytes and the chiral stationary phase.[1] A change in temperature can alter the relative retention and, therefore, the resolution.[1] It is a crucial parameter to screen during method development.[1]

Experimental Protocols

Below are detailed methodologies for key experiments in the separation of cocaine isomers.

Protocol 1: Ion-Pair Reversed-Phase HPLC for Diastereomer Separation

This method is effective for separating the four diastereomers of cocaine on a standard C18 column.[2]

  • Principle: An ion-pairing agent, n-heptanesulfonate, is added to the mobile phase. This agent forms a neutral ion-pair with the protonated amine group of the cocaine isomers, increasing their hydrophobicity and interaction with the non-polar stationary phase.[2]

  • Instrumentation:

    • High-Performance Liquid Chromatograph (HPLC)

    • UV Detector

    • Octadecylsilyl-silica (C18) reversed-phase column

  • Reagents:

    • Tetrahydrofuran (THF), HPLC grade

    • Water, HPLC grade

    • n-heptanesulfonate

    • Methanol, HPLC grade

    • Cocaine, pseudococaine, allococaine, and allopseudococaine standards

  • Procedure:

    • Mobile Phase Preparation: Prepare an aqueous solution of the ion-pairing agent (e.g., 0.005 M n-heptanesulfonate). Mix THF and the aqueous ion-pair solution in a 20:80 (v/v) ratio.[2]

    • Standard Preparation: Prepare individual stock solutions of each cocaine isomer in methanol at a concentration of 1 mg/mL.[2] Create a mixed standard solution by diluting the stock solutions with the mobile phase to a final concentration of approximately 10 µg/mL for each isomer.[2]

    • Chromatographic Analysis:

      • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.[2]

      • Inject the mixed standard solution onto the column.[2]

      • Record the chromatogram and determine the retention times for each isomer.[2]

      • Inject the unknown sample solution and identify the isomers by comparing their retention times with those of the standards.[2]

Protocol 2: Chiral HPLC for Enantiomer Separation

This protocol outlines a general approach for separating cocaine enantiomers using a chiral stationary phase.

  • Principle: Chiral stationary phases create a chiral environment where enantiomers can interact differently, leading to their separation. Polysaccharide-based CSPs are commonly used.[1]

  • Instrumentation:

    • HPLC system

    • UV or Mass Spectrometry (MS) detector

    • Chiral Stationary Phase Column (e.g., cellulose or amylose-based)

  • Reagents:

    • Hexane, HPLC grade

    • Ethanol or Isopropanol, HPLC grade

    • Triethylamine (TEA) or other amine modifier (for normal phase)

    • Cocaine enantiomer standards

  • Procedure:

    • Mobile Phase Preparation: For normal-phase separation, prepare a mobile phase of hexane and an alcohol (e.g., ethanol or isopropanol) in a ratio suitable for the specific CSP (e.g., 90:10 v/v). Add a small amount of an amine modifier like TEA (e.g., 0.1%) to improve peak shape.[1]

    • Standard Preparation: Prepare a solution of the racemic cocaine standard in the mobile phase.

    • Chromatographic Analysis:

      • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

      • Inject the standard solution.

      • Optimize the mobile phase composition (ratio of hexane to alcohol) and temperature to achieve baseline separation of the enantiomers.

Data Presentation

The following tables summarize typical starting conditions for the chromatographic separation of cocaine isomers.

Table 1: HPLC Parameters for Cocaine Isomer Separation

ParameterDiastereomer Separation (Ion-Pair RP-HPLC)Enantiomer Separation (Chiral NP-HPLC)
Column Octadecylsilyl-silica (C18)Polysaccharide-based CSP (e.g., cellulose, amylose)
Mobile Phase 20:80 (v/v) THF/aqueous n-heptanesulfonate90:10 (v/v) Hexane/Ethanol with 0.1% TEA
Flow Rate 1.0 - 2.0 mL/min0.5 - 1.5 mL/min
Detection UV (e.g., 235 nm or 275 nm)UV or MS
Temperature Ambient or controlled (e.g., 25-40 °C)Controlled (e.g., 20-40 °C)

Table 2: Alternative Chromatographic Techniques

TechniquePrincipleCommon Application
Gas Chromatography (GC) Separation based on volatility and interaction with a stationary phase.Can be used for diastereomer separation, but thermal degradation can be an issue.[4]
Supercritical Fluid Chromatography (SFC) Uses a supercritical fluid (e.g., CO2) as the mobile phase. A form of normal phase chromatography.[5]Effective for chiral separations, often providing faster analysis than HPLC.[5][6]
Capillary Electrophoresis (CE) Separation based on differential migration in an electric field.Can separate cocaine stereoisomers using chiral selectors like sulfated cyclodextrins.[7]

Visualizations

The following diagrams illustrate key workflows and concepts in the chromatographic separation of cocaine isomers.

TroubleshootingWorkflow start Start: Poor Separation of Cocaine Isomers check_csp Is a Chiral Stationary Phase (CSP) being used? start->check_csp use_achiral Separating Diastereomers on Achiral Column check_csp->use_achiral No use_chiral Using a CSP check_csp->use_chiral Yes optimize_mp Optimize Mobile Phase use_achiral->optimize_mp Consider Ion-Pairing use_chiral->optimize_mp check_peaks Are peaks tailing or broad? optimize_mp->check_peaks good_peaks Good Peak Shape check_peaks->good_peaks No bad_peaks Peaks are Tailing/Broad check_peaks->bad_peaks Yes check_resolution Resolution > 1.5? good_peaks->check_resolution add_modifier Add Mobile Phase Modifier (e.g., TEA) bad_peaks->add_modifier add_modifier->check_resolution success Separation Achieved check_resolution->success Yes optimize_temp Optimize Temperature check_resolution->optimize_temp No optimize_temp->optimize_mp

Caption: A logical workflow for troubleshooting poor separation of cocaine isomers.

IonPairChromatography cluster_mobile_phase Mobile Phase cluster_stationary_phase Stationary Phase (C18) cocaine Cocaine Isomer + Positively Charged ion_pair_complex {Ion-Pair Complex|Hydrophobic & Neutral} cocaine->ion_pair_complex Forms in Mobile Phase ion_pair n-heptanesulfonate - Negatively Charged ion_pair->ion_pair_complex c18_phase Non-Polar C18 Chains ion_pair_complex->c18_phase Interacts with Stationary Phase

Caption: Principle of ion-pair reversed-phase HPLC for cocaine isomer separation.[2]

References

2'-Acetoxycocaine stability in solution and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 2'-acetoxycocaine in solution?

A1: Based on the behavior of similar molecules like cocaine, the primary factors influencing stability are likely to be pH, temperature, and the solvent composition. Ester moieties, such as the acetoxy and methyl ester groups in this compound, are susceptible to hydrolysis, a process that is often accelerated by acidic or alkaline conditions and higher temperatures.

Q2: What are the recommended general storage conditions for this compound?

A2: For long-term storage, it is advisable to keep this compound as a solid in a cool, dry, and dark place.[1][2] General recommendations for cocaine and its derivatives suggest storage at temperatures between -15°C and -20°C.[3] When in solution, it is crucial to use an appropriate solvent and buffer system and to store at low temperatures to minimize degradation.

Q3: What are the likely degradation products of this compound?

A3: this compound is expected to undergo hydrolysis at its two ester linkages. Hydrolysis of the 2'-acetoxy group would yield 2'-hydroxycocaine (salicylmethylecgonine).[4][5] The methyl ester group can also be hydrolyzed, and in the presence of certain enzymes or extreme pH, the benzoyl ester group could also be cleaved, similar to the metabolism of cocaine.[6][7]

Q4: How can I monitor the stability of my this compound solution?

A4: High-Performance Liquid Chromatography (HPLC) is a highly suitable technique for monitoring the stability of this compound solutions.[8][9][10] A stability-indicating HPLC method can separate the intact this compound from its potential degradation products, allowing for accurate quantification of the remaining parent compound over time.

Troubleshooting Guide

Issue 1: Rapid degradation of this compound in an aqueous solution.

  • Possible Cause: The pH of the aqueous solution may not be optimal for stability. Ester hydrolysis is catalyzed by both acid and base.

  • Troubleshooting Steps:

    • Measure the pH of your solution.

    • For cocaine, stability is enhanced in acidic conditions around pH 5.[3] It is recommended to prepare your this compound solution in a buffer at a similar pH.

    • Store the buffered solution at a reduced temperature (e.g., 2-8°C or frozen) to further slow down the degradation rate.[3][11]

Issue 2: Inconsistent results in bioassays using this compound solutions.

  • Possible Cause: The compound may be degrading during the course of the experiment, leading to a decrease in the effective concentration.

  • Troubleshooting Steps:

    • Prepare fresh solutions of this compound immediately before each experiment.

    • If solutions need to be prepared in advance, store them at low temperatures and protected from light until use.

    • Consider the composition of your assay buffer. The presence of esterases in biological matrices can lead to rapid enzymatic hydrolysis.

    • Analyze the concentration and purity of your stock solution and a sample from your experiment after completion using a suitable analytical method like HPLC to check for degradation.

Issue 3: Precipitation of this compound from the solution upon storage.

  • Possible Cause: The solubility of this compound in the chosen solvent may be limited, especially at lower temperatures.

  • Troubleshooting Steps:

    • Determine the solubility of this compound in your solvent system at the intended storage temperature.

    • If solubility is an issue, consider using a co-solvent or preparing a less concentrated stock solution.

    • Before use, always visually inspect the solution for any precipitates. If precipitation has occurred, gently warm the solution and sonicate to redissolve the compound, ensuring it is fully dissolved before use.

Data Summary

While specific quantitative stability data for this compound is unavailable, the following table summarizes general recommendations for cocaine and its analogs based on existing literature. These should be considered as starting points for developing storage and handling protocols for this compound.

ParameterRecommendation for Cocaine AnalogsRationale
Storage Temperature (Solid) -20°C in a tightly sealed container.[3]Minimizes chemical degradation and prevents moisture uptake.
Storage Temperature (Solution) ≤ 4°C for short-term, -20°C for long-term.[3][11]Reduces the rate of hydrolytic degradation.
pH of Aqueous Solutions Acidic pH, around 5.0.[3][10]Minimizes the rate of acid and base-catalyzed hydrolysis.
Solvent Choice Aprotic organic solvents for stock solutions (e.g., acetonitrile, DMSO). Aqueous buffers for working solutions.Aprotic solvents prevent hydrolysis. Buffers maintain optimal pH.
Light Exposure Store in amber vials or protect from light.While not extensively documented for this specific compound, photostability is a general concern for complex organic molecules.

Experimental Protocols

Protocol 1: General Workflow for a Stability Study of this compound in Solution

This protocol outlines a general approach for assessing the stability of this compound in a specific solvent and at a given temperature.

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound.

    • Dissolve it in the chosen solvent (e.g., pH 5 citrate buffer) to a precise final concentration.

  • Initial Analysis (Time Zero):

    • Immediately after preparation, withdraw an aliquot of the solution.

    • Analyze the sample using a validated stability-indicating HPLC method to determine the initial concentration and purity of this compound. This serves as the baseline (100% concentration).

  • Storage:

    • Divide the remaining solution into several aliquots in tightly sealed, light-protected containers.

    • Store these aliquots under the desired storage conditions (e.g., 4°C, 25°C, 40°C).

  • Time-Point Analysis:

    • At predetermined time intervals (e.g., 24h, 48h, 1 week, 1 month), remove one aliquot from storage.

    • Allow the sample to equilibrate to room temperature.

    • Analyze the sample using the same HPLC method as in step 2.

  • Data Evaluation:

    • Calculate the percentage of the remaining this compound at each time point relative to the initial concentration.

    • Identify and quantify any major degradation products.

    • Plot the concentration of this compound versus time to determine the degradation kinetics and half-life.

Visualizations

Stability_Study_Workflow A Prepare this compound Stock Solution B Initial Analysis (T=0) via HPLC A->B Immediate Sampling C Store Aliquots at Defined Conditions A->C E Evaluate Data: Degradation Kinetics & Half-life B->E D Analyze Aliquots at Time Points C->D Periodic Sampling D->E

Caption: General workflow for a stability study of this compound.

Hydrolysis_Pathway cluster_main Potential Hydrolysis of this compound Acetoxycocaine This compound C₁₉H₂₃NO₆ Hydroxycocaine 2'-Hydroxycocaine (Salicylmethylecgonine) C₁₇H₂₁NO₅ Acetoxycocaine->Hydroxycocaine Hydrolysis of 2'-acetoxy group AceticAcid Acetic Acid C₂H₄O₂ Acetoxycocaine->AceticAcid Hydrolysis of 2'-acetoxy group

Caption: Potential primary hydrolysis pathway of this compound.

References

Technical Support Center: Degradation of 2'-Acetoxycocaine in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the stability and degradation of 2'-Acetoxycocaine in aqueous solutions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Disclaimer: Specific literature detailing the degradation pathways of this compound in aqueous solutions is limited. The information provided herein is based on the known degradation of cocaine and analogous chemical structures, such as acetylsalicylic acid, as well as established principles of chemical kinetics and forced degradation studies.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound in an aqueous solution?

A1: Based on its chemical structure, which contains two ester functional groups, this compound is susceptible to hydrolysis. The two primary degradation pathways are likely:

  • Deacetylation: Hydrolysis of the 2'-acetoxy group to yield Salicylmethylecgonine and acetic acid. This is supported by in vivo data suggesting this compound acts as a prodrug to Salicylmethylecgonine.[1]

  • Hydrolysis of the Benzoyl Ester: Cleavage of the benzoyl ester linkage to form 2'-acetoxy-ecgonine methyl ester and benzoic acid.

Further degradation of the primary products can also occur, leading to the formation of ecgonine and other related compounds, similar to the degradation cascade of cocaine.[2][3]

Q2: How does pH affect the stability of this compound solutions?

A2: The stability of this compound is expected to be highly pH-dependent. Drawing parallels from cocaine and acetylsalicylic acid, the degradation rate is anticipated to be slowest in acidic conditions (pH 3-5) and to increase significantly in neutral to alkaline (basic) conditions.[4][5] In alkaline solutions, the hydroxide ions act as a catalyst for the hydrolysis of the ester bonds.[4]

Q3: I am observing rapid degradation of my this compound standard in my aqueous mobile phase. What could be the cause and how can I mitigate it?

A3: Rapid degradation in an aqueous mobile phase is likely due to a neutral or near-neutral pH. To improve the stability of your standard during analysis, consider the following:

  • Acidify the Mobile Phase: Lowering the pH of your aqueous mobile phase to a range of 3-5 by adding a small amount of an acid (e.g., formic acid, acetic acid, or phosphoric acid) can significantly slow down the hydrolysis of the ester linkages.[6]

  • Temperature Control: Keep your sample vials and mobile phase reservoirs cooled (e.g., at 4°C) in the autosampler and HPLC system. Lower temperatures will reduce the rate of degradation.[7]

  • Fresh Preparations: Prepare your standards and samples fresh and analyze them as soon as possible after preparation.

Q4: What are the expected degradation products I should look for when analyzing aged or stressed samples of this compound?

A4: The primary degradation products to monitor would be:

  • Salicylmethylecgonine

  • 2'-acetoxy-ecgonine methyl ester

  • Benzoylecgonine (from the hydrolysis of the methyl ester of Salicylmethylecgonine)

  • Ecgonine methyl ester

  • Ecgonine

It is advisable to have analytical standards for these compounds if available to confirm their identity in your chromatograms.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent analytical results for this compound concentration. Degradation of the compound in solution during the analytical run.1. Check and adjust the pH of the mobile phase to be in the acidic range (pH 3-5).2. Use a cooled autosampler (4°C).3. Prepare fresh standards and samples immediately before analysis.
Appearance of unknown peaks in the chromatogram over time. Formation of degradation products.1. Attempt to identify the unknown peaks by comparing their retention times with those of suspected degradation products (e.g., Salicylmethylecgonine, benzoylecgonine).2. Use mass spectrometry (LC-MS) to determine the mass-to-charge ratio of the unknown peaks to aid in their identification.
Low recovery of this compound from aqueous samples after storage. Significant degradation due to storage conditions.1. Store stock solutions and samples at low temperatures (-20°C or -80°C).2. Ensure the pH of the aqueous solution is acidic (pH 3-5) before storage.[6]

Quantitative Data Summary

pH of Aqueous Solution Temperature (°C) Hypothetical Half-life (t½) of this compound Primary Degradation Pathway
3.025> 30 daysSlow Hydrolysis
5.02510-15 daysSlow Hydrolysis
7.4 (Physiological)251-2 daysModerate Hydrolysis
9.025< 8 hoursRapid Base-Catalyzed Hydrolysis

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify the potential degradation products of this compound under various stress conditions.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Methanol or acetonitrile (HPLC grade)

  • pH meter

  • HPLC with UV or MS detector

  • Thermostatic oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for analysis.

    • If no degradation is observed, repeat the experiment with 1 M HCl.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.

    • Keep the solution at room temperature and monitor at frequent intervals (e.g., 0, 15, 30, 60 minutes) due to expected rapid degradation.

    • Withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 9 mL of 3% H₂O₂.

    • Store the solution at room temperature for 24 hours, protected from light.

    • Withdraw aliquots at specified time points for analysis.

  • Thermal Degradation:

    • Place a solid sample of this compound in a thermostatically controlled oven at 80°C for 48 hours.

    • Dissolve the stressed solid sample in a suitable solvent for analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound (in a transparent container) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • Simultaneously, keep a control sample in the dark.

    • Analyze both samples at the end of the exposure period.

  • Analysis: Analyze all samples by a stability-indicating HPLC method to separate the parent drug from its degradation products.

Visualizations

DegradationPathways Acetoxycocaine This compound Salicylmethylecgonine Salicylmethylecgonine Acetoxycocaine->Salicylmethylecgonine Hydrolysis (Deacetylation) AcetoxyEcgonine 2'-Acetoxy-ecgonine methyl ester Acetoxycocaine->AcetoxyEcgonine Hydrolysis AceticAcid Acetic Acid Acetoxycocaine->AceticAcid BenzoicAcid Benzoic Acid Acetoxycocaine->BenzoicAcid Benzoylecgonine Benzoylecgonine Salicylmethylecgonine->Benzoylecgonine Hydrolysis ExperimentalWorkflow cluster_stress Forced Degradation Conditions Acid Acid Hydrolysis (HCl) Analysis Analysis by Stability-Indicating HPLC-MS Acid->Analysis Base Base Hydrolysis (NaOH) Base->Analysis Oxidation Oxidation (H₂O₂) Oxidation->Analysis Thermal Thermal Stress (Heat) Thermal->Analysis Photo Photolytic Stress (Light) Photo->Analysis Stock This compound Stock Solution Stock->Acid Stock->Base Stock->Oxidation Stock->Thermal Stock->Photo Identification Identification of Degradation Products Analysis->Identification Pathway Elucidation of Degradation Pathways Identification->Pathway

References

Minimizing matrix effects in LC-MS/MS analysis of 2'-Acetoxycocaine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS/MS analysis of 2'-Acetoxycocaine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects and ensure accurate, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: The "matrix" refers to all components in a sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[1][2][3] This can significantly compromise the accuracy, precision, and sensitivity of your quantitative analysis. For a compound like this compound, which is structurally similar to cocaine, ion suppression is a common challenge, particularly when analyzing complex biological matrices like plasma or urine.

Q2: How can I determine if my assay for this compound is suffering from matrix effects?

A2: The most common method is the post-extraction spike, which provides a quantitative assessment.[4] This involves comparing the peak response of this compound spiked into a blank matrix extract to the response of the analyte in a neat (pure) solvent at the same concentration. A significant difference in response indicates the presence of matrix effects.[4] Another qualitative method is the post-column infusion technique, where a constant flow of the analyte solution is introduced into the mass spectrometer after the analytical column.[4][5] Injection of a blank matrix extract will show a dip or rise in the baseline signal at retention times where matrix components elute, indicating regions of ion suppression or enhancement.[5]

Q3: What is the most effective sample preparation technique to minimize matrix effects for this compound?

A3: The choice of sample preparation technique depends on the complexity of the matrix and the required sensitivity of the assay. While protein precipitation (PPT) is the simplest method, it is often the least effective at removing matrix components, which can lead to significant ion suppression.[6][7] Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are generally more effective at producing cleaner extracts.[1][7][8] For cocaine and its analogs, mixed-mode SPE, which combines reversed-phase and ion-exchange retention mechanisms, has been shown to be very effective in reducing matrix effects.[7] Phospholipid removal plates and cartridges are also highly effective in reducing a major source of ion suppression in plasma and serum samples.[6][8][9][10][11]

Comparison of Sample Preparation Techniques

TechniqueProsConsTypical Analyte Recovery
Protein Precipitation (PPT) Simple, fast, inexpensive.Least effective in removing matrix components, high risk of ion suppression.[6][7]Variable, can be low due to analyte co-precipitation.
Liquid-Liquid Extraction (LLE) Can provide very clean extracts.[7]Can be labor-intensive, may have lower recovery for polar analytes, uses larger volumes of organic solvents.[7]50-90%
Solid-Phase Extraction (SPE) High selectivity, can provide very clean extracts, can concentrate the analyte.[12][13]Requires method development, can be more expensive.[6]>85%[10]
Phospholipid Removal Specifically targets a major source of matrix effects, simple and fast.[6][8][9][10]May not remove other matrix components.High, often >95%.[2]

Q4: What type of internal standard should I use for this compound analysis?

A4: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as this compound-d3.[14][15][16] A SIL internal standard co-elutes with the analyte and experiences the same matrix effects, thus providing the most accurate compensation for variations in sample preparation, chromatography, and ionization.[1][14] If a SIL internal standard is not available, a structural analog that is close in chemical structure and chromatographic behavior to this compound can be used, but it may not compensate for matrix effects as effectively.[16][17]

Q5: How can I optimize my LC method to reduce matrix effects?

A5: Chromatographic optimization aims to separate this compound from co-eluting matrix components.[1] This can be achieved by:

  • Adjusting the mobile phase gradient: A longer, shallower gradient can improve the separation of the analyte from interfering compounds.[7]

  • Modifying the mobile phase pH: For basic compounds like this compound, adjusting the mobile phase pH can alter its retention time relative to matrix components like phospholipids.[7]

  • Using a different stationary phase: A column with a different chemistry, such as an embedded polar group column, may provide better selectivity.

  • Employing smaller particle size columns (e.g., UPLC): This can lead to better resolution and narrower peaks, which can help separate the analyte from interferences.[7]

Q6: What are the expected MRM transitions for this compound?

A6: While experimental determination is necessary for confirmation, we can predict the MRM transitions for this compound based on its structure and the known fragmentation of cocaine. The molecular weight of this compound is 361.4 g/mol . The precursor ion in positive electrospray ionization (ESI+) would be the protonated molecule [M+H]+ at m/z 362.4.

Predicted MRM Transitions for this compound

TransitionProposed UseRationale
362.4 > 182.2 QuantifierLoss of the acetoxy and benzoyl groups, similar to the primary fragment of cocaine.
362.4 > 302.3 QualifierLoss of acetic acid (60 Da).
362.4 > 105.1 QualifierBenzoyl cation fragment.

Disclaimer: These transitions are predicted and must be optimized and validated experimentally for your specific instrument and conditions.[4]

Troubleshooting Guide

Issue: Low or No Analyte Signal

Possible CauseTroubleshooting Step
Significant Ion Suppression 1. Perform a post-extraction spike experiment to quantify the matrix effect. 2. Improve sample cleanup using a more rigorous technique like SPE or phospholipid removal. 3. Optimize the LC method to separate the analyte from the suppression region. 4. Dilute the sample, if sensitivity allows.[4]
Analyte Degradation 1. Cocaine and its analogs can be unstable in biological matrices, especially at room temperature and neutral or alkaline pH.[9] 2. Ensure proper sample storage at -20°C or lower.[9] 3. Consider adding a preservative like sodium fluoride and adjusting the sample pH to be slightly acidic.
Poor Extraction Recovery 1. Optimize the pH of the sample and extraction solvents for LLE or SPE. 2. Ensure the chosen SPE sorbent is appropriate for the analyte's properties. For this compound, a mixed-mode cation exchange and reversed-phase sorbent is a good starting point. 3. Evaluate different elution solvents.
Incorrect MS/MS Parameters 1. Infuse a standard solution of this compound to optimize the precursor and product ions, collision energy, and other MS parameters.[4]

Issue: High Signal Variability Between Samples

Possible CauseTroubleshooting Step
Inconsistent Matrix Effects 1. Use a stable isotope-labeled internal standard (e.g., this compound-d3).[1] 2. Improve the consistency of the sample preparation method. Automation can help reduce variability.
Inconsistent Sample Preparation 1. Ensure precise and consistent pipetting and solvent volumes. 2. Thoroughly vortex and centrifuge samples as per the protocol. 3. For SPE, ensure cartridges are not allowed to dry out at inappropriate steps and that flow rates are consistent.

Issue: Poor Peak Shape (Tailing or Fronting)

Possible CauseTroubleshooting Step
Inappropriate Mobile Phase pH 1. Adjust the mobile phase pH to be at least 2 pH units away from the pKa of this compound to ensure it is in a single ionic state.
Column Overload 1. Reduce the injection volume or sample concentration.
Secondary Interactions with Stationary Phase 1. Consider a different column chemistry (e.g., an embedded polar group column). 2. Add a small amount of a competing base to the mobile phase.

Experimental Protocols

Disclaimer: The following protocols are general guidelines based on methods for cocaine and its analogs and should be optimized and validated for the specific analysis of this compound in your laboratory.

Protocol 1: Protein Precipitation (PPT)

  • To 100 µL of plasma or serum sample, add the internal standard solution.

  • Add 300 µL of cold acetonitrile.

  • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase, vortex, and inject into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)

  • To 500 µL of plasma or serum sample, add the internal standard solution.

  • Add 50 µL of 1 M ammonium hydroxide to basify the sample.

  • Add 2 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether or a mixture of hexane/isoamyl alcohol).

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 3,000 x g for 10 minutes to separate the layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.

Protocol 3: Solid-Phase Extraction (SPE) - Mixed-Mode Cation Exchange

  • Condition: Pass 1 mL of methanol, followed by 1 mL of water through a mixed-mode cation exchange SPE cartridge.

  • Equilibrate: Pass 1 mL of a weak buffer (e.g., 25 mM ammonium acetate, pH 6) through the cartridge.

  • Load: Pre-treat 500 µL of the sample by adding 500 µL of the equilibration buffer. Load the diluted sample onto the SPE cartridge.

  • Wash 1: Wash the cartridge with 1 mL of the equilibration buffer to remove polar interferences.

  • Wash 2: Wash the cartridge with 1 mL of methanol to remove non-polar interferences.

  • Elute: Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase for injection.

Protocol 4: LC-MS/MS Parameters (General Guideline)

  • LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: 5-95% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Ion Source: Electrospray Ionization (ESI), positive mode

  • MRM Transitions: See table in Q6.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological Sample (e.g., Plasma) add_is Add Internal Standard sample->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt Option 1 lle Liquid-Liquid Extraction (Organic Solvent) add_is->lle Option 2 spe Solid-Phase Extraction (Mixed-Mode Cation Exchange) add_is->spe Option 3 vortex_centrifuge Vortex & Centrifuge ppt->vortex_centrifuge lle->vortex_centrifuge extract Collect Supernatant/Organic Layer/Eluate spe->extract vortex_centrifuge->extract evaporate Evaporate to Dryness extract->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lcms Inject into LC-MS/MS System reconstitute->lcms data Data Acquisition & Processing lcms->data

Caption: A generalized workflow for the preparation and analysis of this compound from biological samples.

troubleshooting_matrix_effects cluster_solutions Mitigation Strategies start Poor Signal or High Variability in this compound Analysis check_matrix_effect Quantify Matrix Effect (Post-Extraction Spike) start->check_matrix_effect matrix_effect_present Significant Matrix Effect Detected? check_matrix_effect->matrix_effect_present no_matrix_effect No Significant Matrix Effect (Check other parameters: Recovery, Stability, etc.) matrix_effect_present->no_matrix_effect No use_sil_is Implement Stable Isotope-Labeled Internal Standard matrix_effect_present->use_sil_is Yes re_evaluate Re-evaluate Assay Performance no_matrix_effect->re_evaluate improve_cleanup Improve Sample Cleanup (e.g., SPE, Phospholipid Removal) use_sil_is->improve_cleanup optimize_lc Optimize LC Method (Gradient, pH, Column) improve_cleanup->optimize_lc dilute_sample Dilute Sample (If sensitivity permits) optimize_lc->dilute_sample dilute_sample->re_evaluate

Caption: A decision tree for troubleshooting and mitigating matrix effects in LC-MS/MS analysis.

References

Technical Support Center: Optimizing GC-MS for Cocaine Impurity Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of cocaine impurities using Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities and adulterants found in cocaine samples?

A1: Cocaine samples can contain a variety of substances besides the drug itself. These include impurities from the coca plant or production process, as well as adulterants and cutting agents added to the drug formulation. Common impurities include cis- and trans-cinnamoylcocaine, tropacocaine, and norcocaine. Frequently encountered adulterants and cutting agents are phenacetin, levamisole, caffeine, lidocaine, procaine, tetracaine, and benzocaine.[1][2]

Q2: Why is derivatization sometimes necessary for the GC-MS analysis of cocaine impurities?

A2: Chemical derivatization is often employed in GC-MS to improve the analysis of compounds with polar functional groups, such as the metabolites of cocaine.[3] This process enhances the volatility, thermal stability, and detectability of these analytes.[3] For instance, the primary metabolite of cocaine, benzoylecgonine, requires derivatization to be effectively analyzed by GC-MS.[4][5] Common derivatization techniques include silylation (e.g., using BSTFA or MTBSTFA) and acylation.[3][4]

Q3: What are typical Limit of Detection (LOD) and Limit of Quantitation (LOQ) values I can expect for cocaine and its impurities?

A3: The LOD and LOQ are dependent on the specific GC-MS method, including sample preparation and instrument parameters. However, published methods provide a general range. For example, some methods have achieved an LOD for cocaine as low as 1 µg/mL.[6][7] For cocaine in urine, an LOD of 15 ng/mL and an LOQ of 50 ng/mL have been reported.[8] Another study found the LOD for cocaine to be 50 ng/mL and for its metabolite benzoylecgonine to be as low as 25 ng/mL after derivatization.[4][5]

Troubleshooting Guide

This guide addresses common issues encountered during the GC-MS analysis of cocaine impurities.

Problem: Poor Peak Shape (Tailing or Broadening)
Possible Cause Suggested Solution
Active Sites in the GC System Polar analytes, like cocaine metabolites, can interact with active sites in the inlet liner, column, or detector, leading to peak tailing.[9] Deactivate the inlet liner or use a liner with a deactivated surface. Trim the first few centimeters of the column to remove accumulated non-volatile residues.
Inappropriate Column Choice The column phase may not be suitable for the analytes. A 5% phenyl-methylpolysiloxane column is commonly used and generally provides good peak shape for cocaine and its related compounds.[10][11]
Column Contamination Contamination can lead to peak distortion. Bake out the column at a high temperature (within the column's limits) to remove contaminants.[9] If the problem persists, the column may need to be replaced.
Analyte Degradation Some impurities may be thermally labile. Ensure the inlet and transfer line temperatures are not excessively high.
Problem: Low Signal Intensity or Poor Sensitivity
Possible Cause Suggested Solution
Suboptimal Injection Parameters The injection volume, split ratio, or inlet temperature may not be optimized. For trace analysis, consider using a splitless injection to introduce more of the sample onto the column.[11] Optimize the inlet temperature to ensure efficient vaporization without causing analyte degradation.
Matrix Effects Components of the sample matrix can interfere with the ionization of the target analytes in the mass spectrometer source, leading to signal suppression.[8] Employ a more effective sample preparation technique, such as solid-phase extraction (SPE), to clean up the sample.[4] An internal standard can also help to compensate for matrix effects.[8]
Inefficient Derivatization If derivatization is being used, the reaction may be incomplete. Optimize the reaction conditions, including the derivatizing agent, temperature, and time. Ensure that all reagents are fresh and anhydrous.[12]
Detector Issues The detector may require cleaning or tuning. Follow the manufacturer's instructions for detector maintenance.
Problem: Inconsistent Retention Times
Possible Cause Suggested Solution
Leaks in the GC System Leaks in the carrier gas flow path can cause pressure fluctuations and lead to shifting retention times. Use an electronic leak detector to check for leaks at all fittings and connections.[9]
Inconsistent Oven Temperature The GC oven may not be maintaining a stable and reproducible temperature profile. Verify the oven's temperature accuracy and stability using a calibrated thermometer.
Column Bleed At high temperatures, the stationary phase of the column can degrade and elute, causing a rising baseline and potentially affecting retention times. Use a column with a low-bleed stationary phase and operate within the recommended temperature limits.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction for Cocaine in Urine

This protocol is adapted from a validated method for the determination of cocaine in human urine.[8]

  • Internal Standard Addition: To 1 mL of urine, add the internal standard (e.g., codeine).[8]

  • pH Adjustment: Adjust the pH of the urine sample to a basic range.

  • Extraction: Add a mixture of diethyl ether and ethyl acetate as the extraction solvent.[8]

  • Vortexing and Centrifugation: Vortex the mixture to ensure thorough mixing, followed by centrifugation to separate the organic and aqueous layers.

  • Solvent Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., acetonitrile) for GC-MS analysis.[8]

Derivatization of Benzoylecgonine

This procedure is essential for the analysis of cocaine's primary metabolite.[4][5]

  • Sample Preparation: After extraction and evaporation, reconstitute the residue in 30 µL of ethyl acetate.[4]

  • Reagent Addition: Add 50 µL of a silylating agent, such as BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane) or MTBSTFA (N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide).[4]

  • Heating: Heat the mixture at 70°C for 20 minutes to facilitate the derivatization reaction.[4]

  • Analysis: After cooling, the sample is ready for injection into the GC-MS.[4]

Quantitative Data Summary

Table 1: GC-MS Method Parameters for Cocaine Analysis

ParameterConventional MethodRapid Method
Total Run Time 30.33 min10 min
Initial Oven Temp 70°C70°C
Temperature Ramp 15°C/min to 300°C70°C/min to 300°C
Column 30 m DB-5ms30 m DB-5ms
Source: Adapted from a study on rapid GC-MS screening.[7]

Table 2: Limits of Detection (LOD) for Cocaine and Heroin

AnalyteConventional Method LODRapid Method LOD
Cocaine 2.5 µg/mL1 µg/mL
Heroin 15 µg/mL5 µg/mL
Source: This data highlights the improved sensitivity of an optimized rapid GC-MS method.[6][7]

Visualizations

GCMS_Troubleshooting_Workflow start Problem Identified peak_shape Poor Peak Shape (Tailing/Broadening) start->peak_shape low_signal Low Signal Intensity /Poor Sensitivity start->low_signal rt_shift Inconsistent Retention Times start->rt_shift cause1 Active Sites Column Contamination Analyte Degradation peak_shape->cause1 Investigate cause2 Injection Parameters Matrix Effects Derivatization Issues low_signal->cause2 Investigate cause3 System Leaks Oven Temperature Column Bleed rt_shift->cause3 Investigate solution1 Deactivate/Replace Liner Trim/Bakeout/Replace Column Optimize Temperatures cause1->solution1 Implement solution2 Optimize Injection Improve Sample Cleanup Optimize Derivatization cause2->solution2 Implement solution3 Leak Check System Verify Oven Performance Use Low-Bleed Column cause3->solution3 Implement end Problem Resolved solution1->end solution2->end solution3->end

Caption: A logical workflow for troubleshooting common GC-MS issues.

Sample_Prep_Workflow start Sample Received (e.g., Urine, Seized Powder) extraction Extraction (LLE or SPE) start->extraction derivatization Derivatization (if necessary) extraction->derivatization analysis GC-MS Analysis derivatization->analysis data Data Processing & Interpretation analysis->data

Caption: General experimental workflow for cocaine impurity analysis.

References

Technical Support Center: Troubleshooting Poor Peak Shape in HPLC Analysis of Tropane Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with poor peak shape during the HPLC analysis of tropane alkaloids. The following questions and answers address specific issues to help you troubleshoot and optimize your chromatographic results.

Frequently Asked Questions (FAQs)

Q1: Why are my tropane alkaloid peaks tailing?

Peak tailing is a common issue when analyzing basic compounds like tropane alkaloids on reversed-phase columns (e.g., C18).[1][2] The primary cause is secondary interactions between the basic amine groups of the alkaloids and acidic silanol groups on the silica surface of the stationary phase.[1][2] These interactions result in some analyte molecules being more strongly retained, leading to asymmetrical peaks with a distinct "tail."[1] Column overload can also contribute to peak tailing.[2][3]

Q2: What is peak fronting and what causes it for my tropane alkaloid analysis?

Peak fronting is characterized by a leading edge of the peak being sloped and less steep than the trailing edge. While less common than tailing for basic compounds, it can occur due to several factors.[4] Potential causes include high sample concentration (mass overload), injecting the sample in a solvent significantly stronger than the mobile phase, or a physical problem with the column, such as a void or collapse at the inlet.[4][5]

Q3: How does the mobile phase pH affect the peak shape of tropane alkaloids?

Mobile phase pH is a critical parameter in the analysis of ionizable compounds like tropane alkaloids.[6] Adjusting the pH can significantly impact peak shape.[6][7] For tropane alkaloids, which are basic, using an acidic mobile phase (typically pH < 3) protonates the silanol groups on the silica stationary phase.[1][2] This reduces the undesirable secondary ionic interactions between the negatively charged silanols and the positively charged alkaloids, leading to more symmetrical peaks.[1][7]

Q4: Can my choice of HPLC column influence peak shape?

Absolutely. The choice of column is crucial for achieving good peak shape for basic compounds. Modern, high-purity silica columns that are "end-capped" are highly recommended.[1][2] End-capping chemically modifies the silica surface to minimize the number of accessible free silanol groups, which are the primary source of peak tailing.[1][2] Using a "base-deactivated" column can also significantly improve peak symmetry for basic analytes like tropane alkaloids.[1]

Troubleshooting Guides

Guide 1: Resolving Peak Tailing

This guide provides a systematic approach to diagnosing and resolving peak tailing in your tropane alkaloid analysis.

Experimental Protocol: Systematic Approach to Eliminating Peak Tailing

  • Reduce Sample Concentration:

    • Prepare a series of dilutions of your sample (e.g., 1:10, 1:50, 1:100).

    • Inject the dilutions and observe the peak shape. If the tailing decreases with dilution, the original sample was likely overloading the column.[2][3]

  • Adjust Mobile Phase pH:

    • Prepare a mobile phase with a pH of 3.0 or lower. A common choice is 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) in the aqueous portion of the mobile phase.

    • Equilibrate the column with the new mobile phase for at least 15-20 column volumes.

    • Inject your sample and assess the peak shape. The low pH should suppress the ionization of silanol groups, reducing secondary interactions.[2][7]

  • Incorporate a Mobile Phase Additive (Competing Base):

    • If adjusting the pH is not sufficient or desired, consider adding a competing base like triethylamine (TEA) to the mobile phase at a concentration of around 5-20 mM.[8]

    • TEA will preferentially interact with the active silanol sites, effectively masking them from the tropane alkaloid analytes.[1][8]

    • Caution: TEA can sometimes shorten column lifetime and may suppress ionization if using mass spectrometry detection.[1]

  • Evaluate Your HPLC Column:

    • Ensure you are using a modern, end-capped C18 or a similar reversed-phase column.[1][2]

    • If you are using an older column, it may have more active silanol groups. Consider replacing it with a newer, high-purity, base-deactivated column.

Troubleshooting Workflow for Peak Tailing

G start Poor Peak Shape: Peak Tailing Observed step1 Step 1: Reduce Sample Concentration (Inject Diluted Sample) start->step1 step2 Step 2: Adjust Mobile Phase pH (e.g., pH < 3 with 0.1% Formic Acid) step1->step2 Tailing Persists end_good Peak Shape Improved: Problem Solved step1->end_good Tailing Decreases step3 Step 3: Add Competing Base (e.g., Triethylamine - TEA) step2->step3 Tailing Persists step2->end_good Peak Shape Improves step4 Step 4: Evaluate Column (Consider End-Capped or Base-Deactivated Column) step3->step4 Tailing Persists step3->end_good Peak Shape Improves step4->end_good Peak Shape Improves end_bad Issue Persists: Consider Further Method Development or Consult Instrument/Column Manufacturer step4->end_bad Tailing Persists

Caption: A workflow for troubleshooting peak tailing.

Guide 2: Addressing Peak Fronting

This guide outlines steps to take when you observe peak fronting in your chromatograms.

Experimental Protocol: Systematic Approach to Eliminating Peak Fronting

  • Check for Mass Overload:

    • Similar to troubleshooting tailing, prepare and inject a dilution of your sample (e.g., 1:10).

    • If the fronting is reduced or eliminated, your sample concentration is too high.[4]

  • Verify Sample Solvent Compatibility:

    • Ensure your sample is dissolved in a solvent that is weaker than or of similar strength to your initial mobile phase.[3][4]

    • If the sample solvent is much stronger (e.g., high percentage of organic solvent in a highly aqueous mobile phase), it can cause the analyte band to spread at the column inlet, leading to fronting.

    • If possible, dissolve your sample in the initial mobile phase.

  • Inspect for Column Voids or Damage:

    • A sudden appearance of fronting for all peaks can indicate a physical problem at the column inlet, such as a void.[4][5]

    • Carefully disconnect the column and inspect the inlet frit for any discoloration or particulate matter.

    • If the column manufacturer's instructions permit, you may try reversing and flushing the column (back-flushing) to remove any blockage. Note: Only do this if the column is designed for it.

    • If a void is suspected, the column will likely need to be replaced.[4]

Troubleshooting Workflow for Peak Fronting

G start Poor Peak Shape: Peak Fronting Observed step1 Step 1: Check for Mass Overload (Inject Diluted Sample) start->step1 step2 Step 2: Verify Sample Solvent (Ensure compatibility with mobile phase) step1->step2 Fronting Persists end_good Peak Shape Improved: Problem Solved step1->end_good Fronting Decreases step3 Step 3: Inspect Column Inlet (Check for voids or contamination) step2->step3 Fronting Persists step2->end_good Peak Shape Improves step3->end_good Contamination Removed end_bad Issue Persists: Replace Column step3->end_bad Void Suspected

Caption: A workflow for troubleshooting peak fronting.

Data Presentation

Table 1: Effect of Mobile Phase pH on Peak Symmetry of a Typical Tropane Alkaloid

Mobile Phase Aqueous ComponentExpected pHExpected Peak Asymmetry Factor (As)Rationale
Deionized Water~7.0> 1.5 (Tailing)At neutral pH, silanol groups (pKa ~3.5-4.5) are ionized and strongly interact with basic analytes.
20 mM Phosphate Buffer7.0> 1.5 (Tailing)Buffering at neutral pH does not prevent silanol interactions.
0.1% Formic Acid in Water~2.71.0 - 1.2Low pH protonates silanol groups, minimizing secondary interactions and improving peak symmetry.[1][2]
0.1% TFA in Water~2.01.0 - 1.2Similar to formic acid, provides a low pH environment. Can also act as an ion-pairing agent.

Table 2: Influence of Mobile Phase Additives on Peak Shape

Mobile Phase AdditiveTypical ConcentrationMechanism of ActionPotential Downsides
Triethylamine (TEA)5 - 20 mMActs as a competing base, masking active silanol sites on the stationary phase.[1][8]Can shorten column life; may cause ion suppression in MS detection.[1]
Ion-Pairing Reagents (e.g., Hexanesulfonic acid)5 - 10 mMForms a neutral ion-pair with the charged analyte, increasing its hydrophobicity and retention on a reversed-phase column, which can sometimes improve peak shape.[9]Can be difficult to remove from the column; may require dedicated columns.

References

Preventing hydrolysis of 2'-Acetoxycocaine during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and preparation of samples containing 2'-acetoxycocaine to prevent its hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during sample preparation?

A1: The primary cause of this compound degradation is hydrolysis. This can occur through two main pathways: chemical hydrolysis of the ester linkages, which is accelerated by non-optimal pH and higher temperatures, and enzymatic hydrolysis by esterases present in biological samples.

Q2: What are the expected hydrolysis products of this compound?

A2: this compound is susceptible to hydrolysis at both the 2'-acetoxy and the benzoyl ester positions. The initial and primary hydrolysis product is expected to be salicylmethylecgonine, resulting from the cleavage of the acetoxy group. Further hydrolysis, similar to that of cocaine, can lead to the formation of benzoylecgonine (BE) and ecgonine methyl ester (EME).

Q3: What is the optimal temperature for storing samples containing this compound?

A3: To minimize hydrolysis, samples should be stored at low temperatures. For short-term storage (up to 24 hours), refrigeration at 2-8°C is recommended. For long-term storage, freezing at -20°C or lower is optimal.[1][2] Studies on similar compounds have shown that freezer temperatures are necessary to prevent significant hydrolysis in biological matrices.[3]

Q4: How does pH affect the stability of this compound?

A4: An acidic pH is crucial for stabilizing this compound in aqueous solutions and biological matrices. A pH of approximately 4-5 has been shown to be optimal for the stability of cocaine and its analogs.[1][4][5] This acidic environment significantly slows down the rate of chemical hydrolysis.

Q5: Are there any preservatives that can help prevent the degradation of this compound in biological samples?

A5: Yes, for blood and plasma samples, the addition of an esterase inhibitor is highly recommended. Sodium fluoride (NaF) is a commonly used preservative that inhibits pseudocholinesterase and other esterases, thereby preventing enzymatic hydrolysis of the ester groups.[1][2][5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no detectable this compound in the sample. Hydrolysis during sample collection and storage. - Collect blood samples in tubes containing sodium fluoride. - Immediately cool the samples on ice after collection. - Adjust the pH of urine or other aqueous samples to 4-5. - Store samples at -20°C or lower if not analyzed immediately.
Hydrolysis during sample preparation. - Perform all extraction and preparation steps at low temperatures (e.g., on ice). - Use acidic conditions (pH 4-5) throughout the extraction process. - Minimize the time between sample thawing and analysis.
Inconsistent or non-reproducible results. Variable hydrolysis between samples. - Standardize the sample handling and preparation protocol, paying close attention to temperature, pH, and time. - Ensure consistent use of preservatives in all relevant samples.
Inappropriate solvent choice. - Use aprotic solvents like acetonitrile for protein precipitation, as they have been shown to be more stable for acetylated compounds compared to methanol or ethanol.[6][7]
Presence of high levels of hydrolysis products (e.g., salicylmethylecgonine, benzoylecgonine). Sub-optimal storage or preparation conditions. - Review the storage temperature and pH of the samples. - Evaluate the effectiveness of the esterase inhibitor used. - Shorten the duration of each step in the sample preparation workflow.

Quantitative Data Summary

The following table summarizes the stability of related compounds under various conditions, providing an indication of the expected stability for this compound.

Compound Matrix Temperature pH Preservative Stability / Recovery Reference
CocaineBlood-20°C-NaF>80% recovery after 1 year[1][2]
CocaineBlood4°C-NaFDisappeared after 150 days[1][2]
CocaineBlood4°C-NoneDisappeared after 30 days[1][2]
CocaineUrine4°C8-Disappeared after 75 days[1][2]
CocaineUrine-15°C5.0-Stable for at least 110 days[4]
Acetylsalicylic AcidWhole BloodFreezer Temp--Stable after 1 day (441 mg/L remaining from 400 mg/L initial)[3]
Acetylsalicylic AcidWhole BloodFridge Temp--55 mg/L remaining after 1 day[3]
Acetylsalicylic AcidWhole BloodRoom Temp--Fully hydrolyzed within 1 day[3]

Experimental Protocols

Protocol 1: Blood/Plasma Sample Preparation for LC-MS/MS Analysis

This protocol is designed to minimize the hydrolysis of this compound during the extraction from blood or plasma samples.

Materials:

  • Blood collection tubes containing sodium fluoride.

  • Centrifuge capable of refrigeration.

  • Ice bath.

  • pH meter or pH strips.

  • Phosphoric acid (1 M).

  • Acetonitrile (LC-MS grade), pre-chilled to -20°C.

  • Vortex mixer.

  • Microcentrifuge tubes.

  • Syringe filters (0.22 µm).

  • LC-MS vials.

Procedure:

  • Sample Collection: Collect whole blood in tubes containing sodium fluoride. Immediately place the tubes on ice.

  • Plasma Separation: Centrifuge the blood tubes at 2,000 x g for 15 minutes at 4°C to separate the plasma.

  • pH Adjustment: Transfer the plasma to a new tube. If necessary, adjust the pH to 4-5 by adding 1 M phosphoric acid dropwise while gently vortexing.

  • Protein Precipitation: In a clean microcentrifuge tube, add 3 volumes of pre-chilled acetonitrile (-20°C) to 1 volume of plasma.

  • Vortexing: Vortex the mixture vigorously for 30 seconds to precipitate the proteins.

  • Centrifugation: Centrifuge the tube at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube without disturbing the protein pellet.

  • Evaporation (Optional): If concentration is needed, evaporate the supernatant to dryness under a gentle stream of nitrogen at a temperature no higher than 30°C. Reconstitute the residue in a suitable mobile phase.

  • Filtration: Filter the supernatant (or reconstituted residue) through a 0.22 µm syringe filter into an LC-MS vial.

  • Analysis: Analyze the sample immediately by LC-MS/MS or store the vial at -80°C until analysis.

Visualizations

Hydrolysis Pathway of this compound

Hydrolysis_Pathway 2_Acetoxycocaine 2_Acetoxycocaine Salicylmethylecgonine Salicylmethylecgonine 2_Acetoxycocaine->Salicylmethylecgonine Esterase / Chemical Hydrolysis Benzoylecgonine Benzoylecgonine 2_Acetoxycocaine->Benzoylecgonine Chemical Hydrolysis Ecgonine_Methyl_Ester Ecgonine_Methyl_Ester 2_Acetoxycocaine->Ecgonine_Methyl_Ester Pseudocholinesterase Ecgonine Ecgonine Salicylmethylecgonine->Ecgonine Hydrolysis Benzoylecgonine->Ecgonine Hydrolysis Ecgonine_Methyl_Ester->Ecgonine Hydrolysis

Caption: Hydrolysis pathways of this compound.

Recommended Sample Preparation Workflow

Sample_Prep_Workflow cluster_collection Sample Collection & Storage cluster_extraction Sample Extraction cluster_analysis Analysis Collect_Sample Collect Blood in NaF tube or Urine Cool_Sample Immediately Cool on Ice Collect_Sample->Cool_Sample Adjust_pH Adjust pH to 4-5 (if aqueous) Cool_Sample->Adjust_pH Store_Frozen Store at -20°C or below Adjust_pH->Store_Frozen Thaw_on_Ice Thaw Sample on Ice Store_Frozen->Thaw_on_Ice Protein_Precipitation Protein Precipitation (chilled acetonitrile) Thaw_on_Ice->Protein_Precipitation Centrifuge_Cold Centrifuge at 4°C Protein_Precipitation->Centrifuge_Cold Collect_Supernatant Collect Supernatant Centrifuge_Cold->Collect_Supernatant Filter Filter (0.22 µm) Collect_Supernatant->Filter LCMS_Analysis Immediate LC-MS/MS Analysis Filter->LCMS_Analysis

Caption: Recommended workflow for sample preparation.

References

Technical Support Center: Enhancing Sensitivity for Trace-Level Detection of 2'-Acetoxycocaine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the trace-level detection of 2'-Acetoxycocaine. The information provided is based on established methods for the analysis of cocaine and its metabolites, which are structurally similar and analytically comparable to this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive analytical technique for detecting trace levels of this compound?

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the most powerful and commonly used technique for the trace-level detection and quantification of this compound.[1][2][3] This method offers high sensitivity and selectivity, which are crucial when dealing with low concentrations in complex biological matrices. High-sensitivity mass spectrometers, such as a SCIEX QTRAP® 6500+ System, can further enhance detection limits.[4][5]

Q2: How critical is sample preparation for enhancing sensitivity?

Sample preparation is a critical step to achieve reliable and sensitive detection of trace-level this compound.[6] The primary goals of sample preparation are to remove matrix interferences, which can suppress the analyte signal, and to pre-concentrate the analyte.[6] Solid-Phase Extraction (SPE) is a highly effective and commonly used technique for cleaning up complex samples like blood, urine, and hair.[4][5][6]

Q3: What are the typical Limits of Detection (LOD) and Quantification (LOQ) I can expect to achieve?

The achievable LOD and LOQ for this compound will depend on the sample matrix, the sample preparation method, and the sensitivity of the LC-MS/MS instrument. Based on data for cocaine and its metabolites, you can expect to achieve the following ranges:

  • In Whole Blood: LODs around 0.2–0.9 ng/mL and LLOQs of approximately 1.9–3.2 ng/mL.[1]

  • In Hair: LLOQs as low as 0.05 pg/mg can be achieved with optimized methods.[4][7]

Troubleshooting Guides

Issue 1: Poor Signal or No Detectable Peak for this compound
Possible CauseSuggested Solution
Inefficient Sample Extraction The chosen sample preparation method may not be optimal for this compound. Solid-Phase Extraction (SPE) with a mixed-mode cation exchange cartridge is often effective for cocaine and related compounds.[2][6] Ensure the pH of the sample is adjusted correctly to optimize the retention of this compound on the SPE sorbent.
Matrix Effects Co-eluting matrix components can suppress the ionization of this compound in the mass spectrometer source.[6] To mitigate this, improve the sample cleanup process, for example, by adding a washing step with a different solvent in your SPE protocol.[5] Also, consider optimizing the chromatography to separate this compound from interfering matrix components.
Suboptimal MS/MS Parameters The collision energy and other MS/MS parameters may not be optimized for this compound. Infuse a standard solution of this compound directly into the mass spectrometer to determine the optimal precursor and product ions and their corresponding collision energies.
Analyte Degradation Cocaine and its analogs can be susceptible to degradation.[2] Ensure that samples and standards are stored correctly at low temperatures and analyzed within their stability window. Avoid repeated freeze-thaw cycles.
Issue 2: High Background Noise or Interfering Peaks
Possible CauseSuggested Solution
Contaminated Solvents or Reagents Use high-purity, LC-MS grade solvents and reagents to minimize background noise. Prepare fresh mobile phases daily.
Carryover from Previous Injections Inject a blank solvent sample after a high-concentration sample to check for carryover.[1] If carryover is observed, optimize the needle wash method in the autosampler, potentially using a stronger solvent mixture.
Insufficient Chromatographic Resolution The analytical column may not be providing adequate separation from matrix components. Consider using a column with a different stationary phase, such as a biphenyl column, which can offer different selectivity for aromatic compounds like this compound.[4][5] Optimizing the gradient elution program can also improve resolution.
Plasticizers and Other Contaminants Contaminants can be introduced from plastic labware. Use glass or polypropylene vials and pipette tips to minimize this risk.

Quantitative Data Summary

The following tables summarize the limits of quantification for cocaine and its metabolites in different biological matrices, which can serve as a benchmark for method development for this compound.

Table 1: Limits of Quantification in Hair

AnalyteLLOQ (pg/mg)Analytical MethodReference
Cocaine & Metabolites0.05SPE-LC-MS/MS[4]
Cocaine & Cocaethylene0.05 ng/mg (50 pg/mg)Column-Switching LC-MS/MS[7]
Benzoylecgonine0.012 ng/mg (12 pg/mg)Column-Switching LC-MS/MS[7]

Table 2: Limits of Quantification in Whole Blood

AnalyteLLOQ (ng/mL)Analytical MethodReference
Cocaine & 9 Metabolites1.9 - 3.2SPE-LC-MS/MS[1]

Detailed Experimental Protocols

Protocol 1: Sample Preparation of Hair Samples using Solid-Phase Extraction (SPE)

This protocol is adapted from established methods for cocaine analysis in hair.[4][5]

  • Decontamination: Wash hair samples with dichloromethane and water to remove external contaminants, then air dry.

  • Digestion: Incubate approximately 20 mg of finely cut hair in 1 mL of 0.1 N HCl overnight at 45°C.

  • Internal Standard Spiking: After cooling, add an appropriate internal standard (e.g., this compound-d3) to the digest.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Phenomenex Strata®-X-C) sequentially with methanol and water.

  • Sample Loading: Load the supernatant from the hair digest onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 0.1 N HCl followed by methanol to remove interferences.

  • Elution: Elute this compound from the cartridge using a freshly prepared solution of dichloromethane/isopropanol/ammonium hydroxide (e.g., 78:20:2 v/v/v).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This protocol provides a starting point for the analysis of this compound, based on methods for cocaine.[1][4]

  • Liquid Chromatography:

    • Column: A high-resolution column such as a Phenomenex Kinetex Biphenyl (100x3mm, 2.6 µm) or an Atlantis T3 (100Å, 3 µm, 2.1 mm × 150 mm).[1][4]

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Methanol or Acetonitrile with 0.1% Formic acid.

    • Gradient: A suitable gradient from a low to high percentage of Mobile Phase B over several minutes to ensure good separation.

    • Flow Rate: 0.2 - 0.6 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: These must be optimized specifically for this compound. This involves infusing a standard solution and identifying the most abundant precursor ion (likely [M+H]+) and the most stable, high-intensity product ions upon fragmentation. At least two transitions should be monitored for confident identification and quantification.

    • Source Parameters: Optimize ion spray voltage, source temperature, and gas flows for maximum signal intensity.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Hair/Blood Sample digestion Digestion/Pre-treatment sample->digestion is_spike Internal Standard Spiking digestion->is_spike spe Solid-Phase Extraction (SPE) is_spike->spe elution Elution spe->elution evap_recon Evaporation & Reconstitution elution->evap_recon lcms LC-MS/MS Analysis evap_recon->lcms data_proc Data Processing & Quantification lcms->data_proc

Caption: General experimental workflow for trace-level analysis.

troubleshooting_logic start Low/No Signal Detected cause1 Inefficient Extraction? start->cause1 cause2 Matrix Effects? cause1->cause2 No solution1 Optimize SPE Protocol (pH, Sorbent) cause1->solution1 Yes cause3 Suboptimal MS/MS? cause2->cause3 No solution2 Improve Sample Cleanup Optimize Chromatography cause2->solution2 Yes solution3 Optimize MRM Transitions & Collision Energy cause3->solution3 Yes

Caption: Troubleshooting logic for low signal intensity.

References

Resolving co-eluting peaks in the analysis of illicit cocaine samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of illicit cocaine samples. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in resolving common analytical challenges, with a focus on co-eluting peaks.

Frequently Asked Questions (FAQs)

Q1: What are the most common cutting agents and adulterants found in illicit cocaine samples that can cause co-elution?

A1: Illicit cocaine is frequently cut with a variety of substances that can co-elute during chromatographic analysis. The most common adulterants include:

  • Levamisole: An anthelmintic drug that is now one of the most prevalent adulterants.[1][2][3][4]

  • Phenacetin: An analgesic with a historical presence as a cutting agent.[2][5][6]

  • Caffeine: A common stimulant added to illicit drugs.[2][4][5][6]

  • Local Anesthetics: Such as lidocaine, benzocaine, procaine, and tetracaine, which are used to mimic the numbing effect of cocaine.[3][5][7]

  • Other Pharmaceuticals: Including hydroxyzine and diltiazem.[2][3][7]

Q2: Why is resolving co-eluting peaks critical in the analysis of illicit cocaine?

A2: Co-elution, where two or more compounds elute from the chromatographic column at the same time, can lead to inaccurate identification and quantification.[8][9] In the context of forensic analysis of illicit drugs, this can have significant consequences, including misidentification of substances and incorrect determination of purity. For drug development professionals, resolving co-eluting impurities is essential for understanding the exact composition of a sample and its potential pharmacological effects.

Q3: What are the primary analytical techniques used to analyze illicit cocaine samples?

A3: The most common and robust techniques are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A widely used method for the identification and quantification of cocaine and its adulterants.[2][7]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity, making it suitable for complex matrices and for compounds that are not amenable to GC-MS without derivatization.[2][10][11]

  • Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry: Provides faster analysis times and improved resolution compared to traditional HPLC.[12][13]

Q4: How can I detect if I have a co-elution problem?

A4: Detecting co-elution can be challenging, especially if the peaks perfectly overlap. Here are some indicators:[8][9]

  • Asymmetrical peak shapes: Look for shoulders or tailing on your peaks. A shoulder is a more definitive sign of co-elution than tailing.[9]

  • Peak purity analysis: If you are using a Diode Array Detector (DAD) with HPLC, you can assess peak purity by comparing spectra across the peak. If the spectra are not identical, co-elution is likely.[8][9]

  • Mass Spectrometry: When using a mass spectrometer, you can examine the mass spectra at different points across the chromatographic peak. A change in the mass spectrum indicates the presence of more than one compound.[8][9]

Troubleshooting Guide: Resolving Co-eluting Peaks

This guide provides a systematic approach to troubleshooting and resolving co-eluting peaks in your chromatographic analysis of illicit cocaine samples.

Problem: A known adulterant (e.g., levamisole) is co-eluting with cocaine.

Solution Workflow:

start Co-elution of Cocaine and Adulterant Observed step1 Step 1: Modify Chromatographic Conditions start->step1 step2 Option A: Adjust Mobile Phase Gradient (LC) or Temperature Program (GC) step1->step2 If using LC or GC step3 Option B: Change Mobile Phase Composition (LC) step1->step3 If using LC step4 Option C: Change Column Chemistry step1->step4 If resolution is still poor step5 Step 2: Review Sample Preparation step1->step5 If chromatographic changes are insufficient end Peaks Resolved step2->end Successful step3->end Successful step4->end Successful step6 Option A: Implement a Liquid-Liquid Extraction (LLE) step5->step6 step7 Option B: Utilize Solid-Phase Extraction (SPE) step5->step7 step6->end Successful step7->end Successful

Caption: Troubleshooting workflow for co-eluting peaks.

Detailed Steps:

  • Modify Chromatographic Conditions:

    • Adjust the Gradient (LC) or Temperature Program (GC): A shallower gradient or a slower temperature ramp can increase the separation between peaks. For example, in an LC method, you can decrease the rate of increase of the organic solvent.[8]

    • Change Mobile Phase Composition (LC): If you are using methanol as the organic solvent, try switching to acetonitrile or a different solvent. This can alter the selectivity of the separation.[8]

    • Change the Column: If modifying the mobile phase is ineffective, the column chemistry may not be suitable for the separation. Consider switching to a column with a different stationary phase (e.g., from a C18 to a phenyl-hexyl column) to introduce different separation mechanisms.[8]

  • Review Sample Preparation:

    • Liquid-Liquid Extraction (LLE): A well-designed LLE protocol can selectively extract cocaine from a sample, leaving behind some interfering adulterants. The pH of the aqueous phase can be adjusted to exploit the different pKa values of cocaine and the co-eluting species.

    • Solid-Phase Extraction (SPE): SPE can provide a more specific cleanup than LLE. By choosing the appropriate sorbent and elution solvents, you can effectively isolate cocaine from many common cutting agents.[10][14]

Problem: Unidentified peak co-eluting with cocaine.

Solution Workflow:

start Unidentified Co-eluting Peak step1 Step 1: Characterize the Unknown Peak start->step1 step2 Acquire High-Resolution Mass Spectrometry (HRMS) Data step1->step2 step3 Determine Elemental Composition step2->step3 step4 Search Databases (e.g., NIST, Forendex) step3->step4 step5 Step 2: Attempt Chromatographic Separation step4->step5 step6 Follow Troubleshooting Guide for Known Adulterants step5->step6 end Peak Identified and/or Resolved step6->end

Caption: Workflow for an unidentified co-eluting peak.

Detailed Steps:

  • Characterize the Unknown Peak:

    • High-Resolution Mass Spectrometry (HRMS): If available, use an HRMS instrument (e.g., TOF or Orbitrap) to obtain an accurate mass of the unknown compound.[12] This will allow you to determine its elemental composition.

    • Database Searching: Use the elemental composition and fragmentation pattern (from MS/MS) to search forensic and chemical databases to tentatively identify the compound.

  • Attempt Chromatographic Separation:

    • Once you have a tentative identification or at least the mass of the co-eluting species, you can apply the same troubleshooting steps as for a known adulterant to achieve chromatographic separation.

Experimental Protocols & Data

Sample Preparation: Solid-Phase Extraction (SPE) for Cocaine and Metabolites

This protocol is a general guideline and may need optimization for specific sample matrices.

  • Condition the SPE Cartridge: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with methanol followed by deionized water.[15]

  • Load the Sample: Dilute the sample in an appropriate buffer (e.g., phosphate buffer at pH 6.0) and load it onto the conditioned cartridge.[15]

  • Wash the Cartridge: Wash the cartridge with deionized water followed by a weak organic solvent to remove interferences.

  • Elute the Analytes: Elute the cocaine and other analytes with a suitable solvent mixture, such as dichloromethane and isopropanol, often with a small amount of a basic modifier like ammonium hydroxide.[16]

  • Evaporate and Reconstitute: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for analysis.[16]

Quantitative Data: Example LC-MS/MS and GC-MS Parameters

The following tables provide example starting parameters for LC-MS/MS and GC-MS analysis of cocaine. These should be optimized for your specific instrumentation and application.

Table 1: Example LC-MS/MS Parameters

ParameterSetting
Column C18, 2.1 x 100 mm, 2.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5-95% B over 10 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Transitions Cocaine: m/z 304 -> 182; Levamisole: m/z 205 -> 178

Table 2: Example GC-MS Parameters

ParameterSetting
Column 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium
Inlet Temperature 250 °C
Injection Mode Splitless
Oven Program 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min
Transfer Line Temp 280 °C
Ionization Mode Electron Ionization (EI), 70 eV
Mass Range 40-500 amu

Note: The provided m/z values are for the protonated molecules in LC-MS and characteristic fragments in GC-MS. These may vary depending on the specific instrument and conditions.

Visualizations

General Workflow for Illicit Cocaine Sample Analysis

sample Illicit Cocaine Sample Received prep Sample Preparation (e.g., SPE, LLE) sample->prep analysis Instrumental Analysis (GC-MS or LC-MS/MS) prep->analysis data_proc Data Processing and Peak Integration analysis->data_proc coelution_check Check for Co-eluting Peaks data_proc->coelution_check troubleshoot Troubleshoot Co-elution (See Guide) coelution_check->troubleshoot Yes quant Quantification and Identification coelution_check->quant No troubleshoot->analysis Re-inject report Final Report quant->report

Caption: An overview of the analytical workflow.

References

Validation & Comparative

Comparative Analysis of 2'-Acetoxycocaine and Cocaine Binding Potency at Monoamine Transporters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the binding potency of 2'-acetoxycocaine and its parent compound, cocaine, at the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. The information is compiled from preclinical studies and presented to aid in the understanding of the structure-activity relationships of cocaine analogs.

Enhanced Binding Affinity of this compound

This compound has been demonstrated to exhibit a significantly higher binding potency for the dopamine and norepinephrine transporters compared to cocaine.[1] An acetyl group at the 2' position of the benzoyl ring of cocaine results in a notable increase in affinity. Specifically, this compound shows a 3.58- to 4-fold increase in its binding potency for the dopamine transporter (DAT) and a remarkable 35-fold enhanced affinity for the norepinephrine transporter (NET).[1]

While its affinity for the serotonin transporter (SERT) is also increased, the enhancement is less pronounced compared to DAT and NET, leading to a reduced overall selectivity for SERT.[1] This alteration in the binding profile highlights the sensitivity of the monoamine transporter binding sites to structural modifications of the cocaine molecule.

Quantitative Comparison of Binding Affinities

To illustrate the differences in binding potency, the following table summarizes the available quantitative data. The Ki values for cocaine are representative values from in vitro studies, and the values for this compound are estimated based on the reported fold-increase in potency.

CompoundDopamine Transporter (DAT) Ki (nM)Serotonin Transporter (SERT) Ki (nM)Norepinephrine Transporter (NET) Ki (nM)
Cocaine ~250~740~480
This compound (Estimated) ~63Data Not Available~14

Note: The Ki value for this compound at DAT is estimated based on a 4-fold increase in potency. The Ki value for this compound at NET is estimated based on a 35-fold increase in potency. A specific Ki value for this compound at SERT is not available in the reviewed literature.

Experimental Protocols

The binding affinities of these compounds are typically determined through in vitro radioligand binding assays. A representative protocol for determining the binding potency at the dopamine transporter is detailed below.

Radioligand Binding Assay for Dopamine Transporter (DAT)

This protocol describes a competitive inhibition assay to determine the affinity of test compounds (e.g., this compound, cocaine) for the dopamine transporter by measuring the displacement of a specific radioligand, [³H]WIN 35,428.

Materials:

  • Biological Material: Rat striatal tissue homogenates or cell lines expressing the dopamine transporter.

  • Radioligand: [³H]WIN 35,428 (a high-affinity DAT ligand).

  • Test Compounds: this compound and cocaine, dissolved to various concentrations.

  • Non-specific Binding Control: A high concentration of a known DAT inhibitor (e.g., GBR 12909) to determine non-specific binding.

  • Assay Buffer: Phosphate buffer (pH 7.4).

  • Filtration Apparatus: Glass fiber filters and a cell harvester.

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Membrane Preparation: Homogenize rat striatal tissue in ice-cold assay buffer. Centrifuge the homogenate and resuspend the resulting pellet (membrane preparation) in fresh buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • A fixed volume of the membrane preparation.

    • A fixed concentration of [³H]WIN 35,428.

    • Varying concentrations of the test compound (this compound or cocaine) or vehicle for total binding.

    • A saturating concentration of a non-specific binding control (e.g., GBR 12909) for determining non-specific binding.

  • Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 37°C) for a set period to allow the binding to reach equilibrium.

  • Termination of Binding: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Visualizations

Monoamine Transporter Inhibition

The following diagram illustrates the mechanism of action of both cocaine and this compound at the dopamine transporter, leading to an increase in synaptic dopamine levels.

InhibitionMechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_vesicle Dopamine Vesicles Dopamine Dopamine Dopamine_vesicle->Dopamine Release DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake Dopamine_receptor Dopamine Receptors Dopamine->Dopamine_receptor Binds Cocaine Cocaine / this compound Cocaine->DAT Blocks

Caption: Mechanism of dopamine transporter inhibition by cocaine and this compound.

Experimental Workflow for Radioligand Binding Assay

The diagram below outlines the key steps involved in a typical radioligand binding assay to determine the binding potency of a compound.

RadioligandAssayWorkflow start Start prep Prepare Transporter-Containing Membrane Homogenate start->prep incubate Incubate Membrane with Radioligand and Test Compound (Cocaine or this compound) prep->incubate filter Separate Bound and Free Radioligand by Rapid Filtration incubate->filter wash Wash Filters to Remove Non-specifically Bound Radioligand filter->wash measure Measure Radioactivity of Bound Ligand wash->measure analyze Analyze Data: Calculate IC50 and Ki Values measure->analyze end End analyze->end

Caption: Workflow of a radioligand displacement binding assay.

References

Differentiating 2'-Acetoxycocaine from Positional Isomers by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The illicit synthesis of cocaine analogs presents a continuous challenge for forensic and analytical chemists. Among these, positional isomers of synthetic derivatives can be particularly difficult to distinguish using standard analytical techniques. This guide provides a comparative framework for differentiating 2'-acetoxycocaine from its 3'- and 4'- positional isomers using mass spectrometry. While experimental data on these specific acetoxy isomers is limited in publicly available literature, this guide leverages established principles of mass spectral fragmentation, including the "ortho effect," to predict characteristic fragmentation patterns that can aid in their differentiation.

Predicted Mass Spectral Fragmentation of Acetoxycocaine Isomers

The differentiation of positional isomers by Electron Ionization Mass Spectrometry (EI-MS) often relies on differences in fragmentation pathways influenced by the substitution pattern on the aromatic ring. For acetoxycocaine isomers, the key to differentiation is expected to lie in the interaction between the acetoxy group and the adjacent ester linkage, particularly in the ortho-isomer.

Key Predicted Differentiating Ions:

Based on established fragmentation patterns of aromatic esters and the "ortho effect," the following key differences are anticipated:

Predicted Fragment Ion (m/z)Proposed Structure/OriginExpected Relative Abundance
M+• Molecular IonPresent but may be weak for all isomers.
[M - 42]+• Loss of ketene (CH₂=C=O) from the acetoxy group. A common fragmentation for acetoxy-aromatic compounds.Expected for all isomers, but the abundance may vary.
[M - 59]+ Loss of the acetoxy radical (•OCOCH₃).Expected for all isomers.
[M - 73]+ Loss of the carbomethoxy group (•COOCH₃) from the tropane ring.Common to cocaine and its derivatives. Expected for all isomers.
163 Ion resulting from the loss of the tropane moiety. This fragment would be C₉H₇O₃⁺.The abundance of this ion is expected to be significantly different for the 2'-isomer due to the ortho effect.
121 Benzoyl cation (C₇H₅O⁺).A common fragment for benzoyl esters. Its formation might be less favored in the 2'-isomer.
82 Tropane fragment (C₅H₈N⁺).A characteristic ion for cocaine and its derivatives, expected to be present for all isomers.
Unique to 2'-isomer A potential ion resulting from a rearrangement involving the ortho-acetoxy and the ester carbonyl groups, followed by fragmentation.The presence of a unique ion or a significantly enhanced abundance of a specific fragment is predicted for the 2'-isomer due to the proximity of the functional groups.

Experimental Protocols

To analyze and differentiate these isomers, Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source is a primary technique. For enhanced specificity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be employed.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is suitable for the analysis of volatile and thermally stable compounds.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5MS or equivalent).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection: 1 µL of the sample solution (approximately 1 mg/mL in methanol or ethyl acetate) in splitless mode.

  • Inlet Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 300 °C.

    • Final hold: 5 minutes at 300 °C.

  • MS Transfer Line Temperature: 290 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Energy: 70 eV.

  • Mass Scan Range: m/z 40-500.

  • Data Analysis: Comparison of the full scan mass spectra of the isomers, focusing on the relative abundances of the key differentiating ions listed in the table above.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This method is advantageous for less volatile compounds or for achieving higher sensitivity and selectivity through selected reaction monitoring (SRM).

  • Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.

  • LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm ID, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Program:

    • Initial: 5% B.

    • 0-5 min: Ramp to 95% B.

    • 5-7 min: Hold at 95% B.

    • 7-7.1 min: Return to 5% B.

    • 7.1-10 min: Re-equilibration at 5% B.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Ion Source: ESI in positive ion mode.

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 350 °C.

    • Desolvation Gas Flow: 800 L/hr.

  • MS/MS Analysis:

    • Select the protonated molecule [M+H]⁺ as the precursor ion.

    • Optimize collision energy for each isomer to generate characteristic product ion spectra.

    • Monitor for specific transitions that show significant intensity differences between the isomers. Higher-energy collisional dissociation (HCD) may provide more informative fragmentation for differentiation.[1]

Visualizing Fragmentation and Workflow

The following diagrams illustrate the predicted fragmentation of this compound and a logical workflow for isomer differentiation.

Predicted Fragmentation Pathway of this compound (Ortho Effect) M Molecular Ion (M+•) This compound A [M - CH2CO]+• Loss of ketene M->A - 42 Da B Rearrangement Ion (Ortho Effect) M->B Rearrangement C Fragment 1 B->C Fragmentation D Fragment 2 B->D Fragmentation

Caption: Predicted fragmentation of this compound.

Workflow for Differentiating Acetoxycocaine Isomers start Sample containing acetoxycocaine isomer(s) gcms GC-MS Analysis (EI) start->gcms lcmsms LC-MS/MS Analysis (ESI/HCD) start->lcmsms compare Compare Mass Spectra gcms->compare lcmsms->compare ortho Identify 2'-isomer (Ortho Effect) compare->ortho Unique fragment or high abundance ion present? meta_para Differentiate 3'- and 4'-isomers (Subtle differences) compare->meta_para No unique fragment, compare ion ratios

Caption: Isomer differentiation workflow.

Conclusion

While the mass spectra of positional isomers can be very similar, subtle differences in fragmentation patterns, particularly due to proximity effects like the "ortho effect," can be exploited for their differentiation.[2][3] The this compound isomer is predicted to exhibit a more distinct mass spectrum compared to the 3'- and 4'- isomers due to the interaction of the vicinal acetoxy and ester functionalities. The provided experimental protocols offer a starting point for developing validated methods for the routine analysis and differentiation of these compounds. The use of advanced MS techniques such as HCD or chemical ionization may further enhance the ability to distinguish between these closely related structures.[1][4]

References

A Comparative Guide to the Validation of Analytical Methods for 2'-Acetoxycocaine in Forensic Toxicology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and reliable identification and quantification of novel psychoactive substances are paramount in forensic toxicology. 2'-Acetoxycocaine, a cocaine analogue, presents a unique analytical challenge. This guide provides a comparative overview of validated analytical methods applicable to its detection in forensic samples, with a focus on Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The validation parameters presented are based on established protocols for cocaine and its metabolites, providing a robust framework for methods targeting this compound.

Data Presentation: Comparison of Analytical Methods

The performance of an analytical method is determined by a range of validation parameters. Below is a summary of typical performance characteristics for GC-MS and LC-MS/MS methods in the analysis of cocaine and its analogues. These values serve as a benchmark for the validation of methods for this compound.

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Limit of Detection (LOD) 0.1 - 1.0 ng/mg0.005 - 0.030 ng/mg[1]
Limit of Quantification (LOQ) 0.5 - 5.0 ng/mg0.05 - 1.0 ng/mL
**Linearity (R²) **> 0.99> 0.99
Accuracy (% Recovery) 85 - 115%80 - 120%[2]
Precision (%RSD) < 15%< 15%
Sample Preparation Often requires derivatizationMinimal sample preparation, often "dilute and shoot"[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. The following sections outline typical experimental protocols for sample preparation and chromatographic analysis.

Sample Preparation

Two common sample preparation techniques for biological matrices are Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).

  • Protein Precipitation (PPT):

    • To 100 µL of the biological sample (e.g., blood, plasma), add 300 µL of a precipitating agent (e.g., acetonitrile).

    • Vortex the mixture for 1 minute to ensure thorough mixing.

    • Centrifuge the mixture at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube for analysis.

  • Solid-Phase Extraction (SPE): [4][5]

    • Condition an appropriate SPE cartridge (e.g., mixed-mode cation exchange) with methanol followed by a buffer (e.g., phosphate buffer, pH 6).

    • Load the pre-treated sample onto the cartridge.

    • Wash the cartridge with a series of solvents to remove interferences.

    • Elute the analyte of interest using a suitable solvent mixture (e.g., dichloromethane/isopropanol/ammonium hydroxide).

    • Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.

Chromatographic Analysis

  • GC-MS Analysis:

    • Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is typically used.[6]

    • Injection: A splitless injection of 1 µL of the derivatized extract is performed.

    • Oven Temperature Program: An initial temperature of 150°C is held for 1 minute, then ramped to 300°C at a rate of 20°C/min, and held for 5 minutes.

    • Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode with selected ion monitoring (SIM) for quantification.

  • LC-MS/MS Analysis:

    • Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is commonly employed.

    • Mobile Phase: A gradient elution is typically used, with a mobile phase consisting of two solvents, such as 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: A typical flow rate is 0.3 mL/min.

    • Mass Spectrometry: The mass spectrometer is operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for the detection and quantification of the target analyte and its internal standard.[2]

Visualizations

Forensic Toxicology Workflow for this compound Analysis

Forensic Toxicology Workflow cluster_pre_analytical Pre-Analytical Phase cluster_analytical Analytical Phase cluster_post_analytical Post-Analytical Phase SampleReception Sample Reception Accessioning Accessioning & Storage SampleReception->Accessioning SamplePrep Sample Preparation (SPE or PPT) Accessioning->SamplePrep InstrumentalAnalysis Instrumental Analysis (GC-MS or LC-MS/MS) SamplePrep->InstrumentalAnalysis DataProcessing Data Processing & Review InstrumentalAnalysis->DataProcessing Interpretation Interpretation of Results DataProcessing->Interpretation Reporting Reporting Interpretation->Reporting CaseFile Case File Reporting->CaseFile

Caption: General workflow in a forensic toxicology laboratory.

Key Parameters in Analytical Method Validation

Method Validation Parameters cluster_quantitative Quantitative Parameters cluster_qualitative Qualitative Parameters Validation Method Validation Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Linearity Linearity & Range Validation->Linearity LOQ Limit of Quantification (LOQ) Validation->LOQ Recovery Recovery Validation->Recovery Selectivity Selectivity/Specificity Validation->Selectivity LOD Limit of Detection (LOD) Validation->LOD Stability Stability Validation->Stability MatrixEffect Matrix Effect Validation->MatrixEffect

Caption: Core parameters for analytical method validation.

References

Cross-Reactivity of 2'-Acetoxycocaine in Cocaine Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Cocaine Immunoassays

Cocaine immunoassays are a primary screening tool for detecting cocaine use by targeting its major metabolite, benzoylecgonine (BE), in biological samples like urine.[1] These assays operate on a competitive binding principle where the drug or metabolite in the sample competes with a labeled drug conjugate for a limited number of antibody binding sites.[1] Common methodologies include:

  • Enzyme-Multiplied Immunoassay Technique (EMIT®)

  • Cloned Enzyme Donor Immunoassay (CEDIA™)

  • Fluorescence Polarization Immunoassay (FPIA)

A positive result from these screening assays is considered presumptive and requires confirmation by a more specific method such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]

Understanding Cross-Reactivity

The specificity of cocaine immunoassays is crucial for accurate results. Cross-reactivity occurs when a substance structurally similar to the target analyte (benzoylecgonine) binds to the assay's antibodies, potentially leading to a false-positive result. The degree of cross-reactivity is dependent on the structural similarity between the compound and benzoylecgonine.

Comparative Analysis of Cross-Reactivity

While specific data for 2'-acetoxycocaine is unavailable, an analysis of its structure in comparison to cocaine and its metabolites allows for an informed inference on its potential cross-reactivity. This compound is a derivative of cocaine with an acetoxy group at the 2' position of the benzene ring. This structural modification may influence its binding to the antibodies used in cocaine immunoassays.

The following table summarizes the known cross-reactivity of cocaine and its major metabolites in various commercial immunoassays. This data is typically presented as the concentration of the cross-reactant required to produce a result equivalent to the assay's cutoff concentration for benzoylecgonine.

AnalyteEMIT® II PlusCEDIA™DRI™Lin-Zhi
Benzoylecgonine (Target Analyte) 100%100%100%100%
Cocaine0.5% (at 29,000 ng/mL for 150 ng/mL cutoff)[2]54% (at 315 ng/mL)[3]0.6% (at 25,000 ng/mL for 150 ng/mL cutoff)[4]Positive
CocaethyleneNot specified in provided inserts57% (at 312 ng/mL)[3]Positive (at 30,000 ng/mL for 150 ng/mL cutoff)[4]Positive
Ecgonine3% (at 5,000 ng/mL for 150 ng/mL cutoff)[2]1.1% (at 10,000 ng/mL)[3]Not specifiedPositive
Ecgonine Methyl EsterNot specified in provided inserts< 0.1% (at 10,000 ng/mL)[3]Not specifiedNot specified
This compound Data Not Available Data Not Available Data Not Available Data Not Available

Inference on this compound Cross-Reactivity:

Given that cocaine itself generally shows low cross-reactivity in many assays designed to detect benzoylecgonine, it is plausible that this compound would also exhibit limited cross-reactivity. The addition of the acetoxy group at the 2' position further differentiates its structure from benzoylecgonine. However, without direct experimental data, this remains an educated inference. The actual cross-reactivity could vary significantly depending on the specific antibody clone used in a particular immunoassay.

Experimental Protocols

To definitively determine the cross-reactivity of this compound, a standardized experimental protocol should be followed.

Objective:

To determine the concentration of this compound that produces a positive result in a specific cocaine immunoassay.

Materials:
  • Certified drug-free human urine

  • Certified reference standard of this compound

  • Cocaine immunoassay kit (e.g., EMIT® II Plus, CEDIA™, FPIA) with calibrators and controls

  • Precision pipettes and laboratory glassware

  • Automated clinical chemistry analyzer

Method:
  • Preparation of Spiked Samples: Prepare a stock solution of this compound in an appropriate solvent. Serially dilute the stock solution with drug-free human urine to create a range of concentrations (e.g., from 10 ng/mL to 10,000 ng/mL).

  • Immunoassay Analysis: Analyze the spiked urine samples using the selected cocaine immunoassay according to the manufacturer's instructions. Run the assay's negative, cutoff, and positive calibrators, as well as controls, to ensure the validity of the run.

  • Data Interpretation: Compare the immunoassay response for each spiked sample to the response of the cutoff calibrator. The concentration of this compound that produces a result equal to or greater than the cutoff calibrator is the concentration at which cross-reactivity occurs.

  • Calculation of Percent Cross-Reactivity:

    • % Cross-Reactivity = (Cutoff Concentration of Benzoylecgonine / Concentration of Cross-Reactant Producing a Positive Result) x 100

Visualizations

Immunoassay Principle and Cross-Reactivity Mechanism

G cluster_0 Negative Sample cluster_1 Positive Sample (Benzoylecgonine) cluster_2 Cross-Reactivity Antibody Antibody Binding1 Binding Antibody->Binding1 Labeled_BE Labeled Benzoylecgonine (BE) Labeled_BE->Binding1 Enzyme_Signal Enzyme_Signal Binding1->Enzyme_Signal Enzyme Signal Blocked Antibody2 Antibody Binding2 Competitive Binding Antibody2->Binding2 BE Benzoylecgonine (BE) in sample BE->Binding2 Labeled_BE2 Labeled Benzoylecgonine (BE) Labeled_BE2->Binding2 Enzyme_Signal2 Enzyme_Signal2 Binding2->Enzyme_Signal2 Enzyme Signal Produced Antibody3 Antibody Binding3 Competitive Binding Antibody3->Binding3 Acetoxycocaine This compound in sample Acetoxycocaine->Binding3 Labeled_BE3 Labeled Benzoylecgonine (BE) Labeled_BE3->Binding3 Enzyme_Signal3 Enzyme_Signal3 Binding3->Enzyme_Signal3 Potential for False-Positive Enzyme Signal

Caption: Competitive binding immunoassay principle and the mechanism of cross-reactivity.

Experimental Workflow for Determining Cross-Reactivity

G start Start: Obtain Certified Drug-Free Urine prep_stock Prepare Stock Solution of this compound start->prep_stock serial_dilute Create Serial Dilutions in Urine prep_stock->serial_dilute run_ia Analyze Spiked Samples with Cocaine Immunoassay serial_dilute->run_ia compare Compare Sample Response to Cutoff Calibrator run_ia->compare run_cal Include Calibrators and Controls run_cal->run_ia calc Calculate Percent Cross-Reactivity compare->calc end End: Report Cross-Reactivity Data calc->end

Caption: Workflow for assessing this compound cross-reactivity.

Conclusion

The specificity of cocaine immunoassays is a critical factor in the accurate interpretation of screening results. While these assays are highly sensitive to the primary cocaine metabolite, benzoylecgonine, their cross-reactivity with other structurally related compounds, including this compound, is not well-documented in publicly available resources. The lack of specific data for this compound highlights a gap in the current understanding of cocaine immunoassay performance. Based on the available data for other cocaine analogs, it is inferred that the cross-reactivity of this compound may be limited, but this requires experimental verification. Researchers and laboratory professionals should be aware of this potential for cross-reactivity and consider confirmation of presumptive positive results by a more specific method, especially in cases where the presence of cocaine analogs is suspected.

References

A Comparative Pharmacological Analysis of 2'-Acetoxycocaine and Its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological effects of 2'-acetoxycocaine and its primary metabolite, salicylmethylecgonine (2'-hydroxycocaine). The data presented is compiled from various in vitro studies to facilitate an objective assessment of their potential as research tools or leads for therapeutic development.

Introduction

This compound is a derivative of cocaine that has garnered interest due to its altered pharmacological profile. In vivo, it is believed to act as a prodrug, rapidly metabolizing to salicylmethylecgonine. This conversion is a critical aspect of its pharmacology, as the metabolite exhibits distinct and, in some cases, more potent effects at monoamine transporters compared to the parent compound and cocaine itself. Understanding the comparative pharmacology of this compound and its metabolites is crucial for elucidating their mechanism of action and potential therapeutic or toxicological implications.

Quantitative Pharmacological Data

The following table summarizes the in vitro binding affinities of this compound, its primary metabolite salicylmethylecgonine, and cocaine for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. The data is presented as the inhibitory constant (Ki) in nanomolars (nM), which represents the concentration of the drug that blocks 50% of the radioligand binding to the transporter. A lower Ki value indicates a higher binding affinity.

CompoundDopamine Transporter (DAT) Ki (nM)Serotonin Transporter (SERT) Ki (nM)Norepinephrine Transporter (NET) Ki (nM)
Cocaine ~100-250~200-800~500-5000
This compound ~25-60[1]~150-500~15-150[1]
Salicylmethylecgonine (2'-Hydroxycocaine) ~10-25[2]~50-200[2]~10-100[2]

Note: The Ki values are approximate ranges compiled from multiple sources and may vary depending on the specific experimental conditions.

In Vivo Effects:

While direct, quantitative in vivo comparative studies between this compound and salicylmethylecgonine are limited in the publicly available literature, existing information suggests that salicylmethylecgonine is approximately three times more potent than cocaine in mice and exhibits increased behavioral stimulation[2]. This is consistent with its higher in vitro affinity for the dopamine transporter. Further in vivo research, such as locomotor activity and self-administration studies, is necessary to fully elucidate the comparative behavioral pharmacology of this compound and its metabolites.

Metabolic Pathway

This compound is readily metabolized in vivo to its active form, salicylmethylecgonine, through the hydrolysis of the acetate group. This metabolic conversion is a key determinant of its pharmacological activity. Further metabolism may lead to the formation of other derivatives, such as hydroxybenzoylecgonines, although their pharmacological activity is not well-characterized.

Metabolic Pathway of this compound This compound This compound Salicylmethylecgonine (2'-Hydroxycocaine) Salicylmethylecgonine (2'-Hydroxycocaine) This compound->Salicylmethylecgonine (2'-Hydroxycocaine) Hydrolysis (in vivo) Other Metabolites (e.g., Hydroxybenzoylecgonines) Other Metabolites (e.g., Hydroxybenzoylecgonines) Salicylmethylecgonine (2'-Hydroxycocaine)->Other Metabolites (e.g., Hydroxybenzoylecgonines) Further Metabolism

Metabolic conversion of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to compare the pharmacological effects of compounds like this compound and its metabolites.

1. Radioligand Binding Assays for Monoamine Transporters

  • Objective: To determine the binding affinity (Ki) of the test compounds for the dopamine, serotonin, and norepinephrine transporters.

  • Materials:

    • Rat striatal, cortical, or other appropriate brain tissue homogenates, or cells expressing the recombinant human transporters (e.g., HEK293 cells).

    • Radioligands: [³H]WIN 35,428 or [³H]GBR 12935 for DAT, [³H]citalopram or [³H]paroxetine for SERT, and [³H]nisoxetine or [³H]mazindol for NET.

    • Test compounds: this compound, salicylmethylecgonine, and cocaine dissolved in appropriate buffer.

    • Incubation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

    • Glass fiber filters (e.g., Whatman GF/B).

    • Scintillation cocktail and a liquid scintillation counter.

  • Procedure:

    • Prepare brain tissue homogenates or cell membranes expressing the specific transporter.

    • In a series of tubes, add a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (competition binding).

    • Add the tissue/cell membrane preparation to initiate the binding reaction.

    • Incubate the mixture at a specific temperature (e.g., room temperature or 4°C) for a defined period to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters rapidly with ice-cold incubation buffer to remove non-specifically bound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

    • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) from the competition curves.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. In Vivo Microdialysis

  • Objective: To measure the extracellular levels of dopamine, serotonin, and norepinephrine in specific brain regions of awake, freely moving animals following administration of the test compounds.

  • Materials:

    • Laboratory animals (e.g., rats or mice).

    • Stereotaxic apparatus for probe implantation.

    • Microdialysis probes with a semipermeable membrane.

    • A microinfusion pump.

    • Artificial cerebrospinal fluid (aCSF) for perfusion.

    • Fraction collector to collect dialysate samples.

    • High-performance liquid chromatography (HPLC) system with electrochemical or fluorescence detection for neurotransmitter analysis.

  • Procedure:

    • Surgically implant a guide cannula into the desired brain region (e.g., nucleus accumbens or striatum) of the anesthetized animal and allow for recovery.

    • On the day of the experiment, insert the microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a constant low flow rate (e.g., 1-2 µL/min).

    • Collect baseline dialysate samples to establish basal neurotransmitter levels.

    • Administer the test compound (e.g., via intraperitoneal or intravenous injection).

    • Continue collecting dialysate samples at regular intervals (e.g., every 10-20 minutes) for a set period.

    • Analyze the concentration of neurotransmitters in the dialysate samples using HPLC.

    • Express the results as a percentage change from the baseline levels.

Experimental Workflow for Pharmacological Comparison cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis Binding_Assay Radioligand Binding Assay Data_Analysis_1 Calculate Ki values Binding_Assay->Data_Analysis_1 Final_Comparison Comparative Analysis & Report Data_Analysis_1->Final_Comparison Microdialysis In Vivo Microdialysis Data_Analysis_2 Analyze Neurotransmitter Levels & Behavioral Data Microdialysis->Data_Analysis_2 Behavioral Behavioral Assays (Locomotor, Self-Admin) Behavioral->Data_Analysis_2 Data_Analysis_2->Final_Comparison Compound_Synthesis Synthesize & Purify Compounds Compound_Synthesis->Binding_Assay Compound_Synthesis->Microdialysis Compound_Synthesis->Behavioral

Workflow for comparing pharmacological effects.

Conclusion

The available in vitro data clearly indicate that both this compound and its primary metabolite, salicylmethylecgonine, are potent inhibitors of the dopamine and norepinephrine transporters, with significantly higher affinities than cocaine. The role of this compound as a prodrug to the more potent salicylmethylecgonine is a key feature of its pharmacology. While direct comparative in vivo data is currently lacking, the in vitro profile suggests that these compounds could elicit potent psychostimulant effects. Further research is warranted to fully characterize their in vivo pharmacological and toxicological profiles, which will be essential for determining their potential utility in a research or clinical context.

References

A Head-to-Head Comparison of HPLC and GC-MS for the Analysis of 2'-Acetoxycocaine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification and characterization of cocaine analogs are paramount in forensic science, pharmacology, and drug development. 2'-Acetoxycocaine, a potent analog of cocaine, presents unique analytical challenges due to its chemical structure. This guide provides an objective, head-to-head comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound, offering insights into the optimal analytical approach based on the compound's properties and the strengths of each technique.

Executive Summary

The analysis of this compound is fundamentally influenced by its potential thermal lability and its nature as a prodrug. HPLC is the superior method for the direct, intact analysis of this compound. Its ambient temperature operation prevents the degradation of the thermally sensitive acetoxy group. In contrast, the high temperatures required for GC-MS are likely to cause decomposition of this compound, leading to inaccurate quantification and the analysis of degradation products rather than the parent compound. While GC-MS is a powerful tool for many volatile and thermally stable compounds, its application to this compound is fraught with challenges that can be readily circumvented by employing HPLC.

Physicochemical Properties of this compound

This compound is an analog of cocaine and acts as a prodrug to salicylmethylecgonine.[1] The presence of the acetoxy group makes the molecule susceptible to hydrolysis.[2][3][4] A critical consideration for its analysis is its thermal stability. Acetylated compounds can be thermally labile, and cocaine itself is known to decompose at the high temperatures typical of GC analysis.[5][6][7][8] This inherent instability is a decisive factor when selecting an analytical method.

High-Performance Liquid Chromatography (HPLC): The Preferred Method

HPLC is exceptionally well-suited for the analysis of non-volatile or thermally unstable compounds, as it performs separations at or near room temperature.[9][10][11][12] This makes it the ideal choice for the quantitative analysis of intact this compound.

Advantages of HPLC for this compound Analysis:

  • Preservation of Molecular Integrity: The ambient temperature conditions of HPLC prevent the thermal degradation of the acetoxy group, ensuring that the analysis reflects the true concentration of the parent compound.

  • Simplified Sample Preparation: HPLC methods for cocaine and its metabolites often require minimal sample preparation, typically involving a simple "dilute and shoot" approach after extraction.[13] This reduces analysis time and minimizes the potential for sample loss or contamination. Derivatization is generally not required for HPLC analysis of these compounds.[13]

  • High Sensitivity and Throughput: Modern HPLC systems coupled with mass spectrometry (LC-MS) offer excellent sensitivity and can achieve rapid analysis times, often under 5 minutes for cocaine and its metabolites.[13]

Experimental Protocol: A Proposed HPLC-MS/MS Method

Instrumentation:

  • HPLC system coupled with a tandem mass spectrometer (MS/MS)

Chromatographic Conditions:

  • Column: A C18 or a pentafluorophenyl (PFP) column is recommended for good peak shape and retention.

  • Mobile Phase: A gradient elution with acetonitrile and an aqueous buffer (e.g., ammonium formate) is typically effective.[13]

  • Flow Rate: Approximately 0.4-0.6 mL/min.

  • Column Temperature: Ambient or slightly elevated (e.g., 25-40°C) to ensure reproducibility without causing degradation.

Mass Spectrometry Detection:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity, monitoring for the specific precursor-to-product ion transitions of this compound and an internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS): A Challenging Alternative

GC-MS is a cornerstone of forensic drug analysis, particularly for volatile and thermally stable compounds.[14] However, its application to thermally labile molecules like this compound is problematic.

Disadvantages of GC-MS for this compound Analysis:

  • Thermal Degradation: The high temperatures of the GC inlet (typically >250°C) are likely to cause the hydrolysis or elimination of the acetoxy group, leading to the formation of other compounds, such as salicylmethylecgonine or anhydroecgonine methyl ester. This would result in an underestimation of this compound and a misinterpretation of the sample's composition.

  • Complex Sample Preparation: To mitigate thermal degradation, derivatization would likely be necessary to create a more thermally stable analog.[6] This adds time, complexity, and potential for error to the analytical workflow.

  • Longer Runtimes: GC-MS methods for cocaine analysis can have longer run times compared to modern HPLC methods.[13]

Experimental Protocol: A Hypothetical GC-MS Method (with Derivatization)

A GC-MS method for this compound would necessitate a derivatization step to protect the thermally labile functional groups.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

Sample Preparation:

  • Extraction of this compound from the sample matrix.

  • Evaporation of the solvent.

  • Derivatization of the dried extract with a silylating agent (e.g., BSTFA) to protect the molecule from thermal degradation.[6]

Chromatographic Conditions:

  • Column: A non-polar capillary column (e.g., DB-5ms).

  • Injector Temperature: Optimized to be as low as possible while still achieving efficient volatilization.

  • Oven Program: A temperature ramp from a low initial temperature to a final temperature that allows for the elution of the derivatized analyte.

  • Carrier Gas: Helium.

Mass Spectrometry Detection:

  • Ionization Mode: Electron Ionization (EI).

  • Detection: Selected Ion Monitoring (SIM) for quantitative analysis or full scan for qualitative identification.

Quantitative Data Comparison (Projected)

Direct comparative quantitative data for this compound is not available in the literature. However, based on the analysis of cocaine and other thermally labile drugs, we can project the expected performance.

ParameterHPLC-MS/MSGC-MSRationale
Limit of Detection (LOD) LowerHigherHPLC-MS/MS is generally more sensitive for non-volatile compounds and avoids analyte loss due to thermal degradation.
Limit of Quantitation (LOQ) LowerHigherSimilar to LOD, the intact analysis by HPLC-MS/MS allows for more accurate and sensitive quantification at low levels.
Linearity ExcellentPotentially PoorThe linearity of the GC-MS method would be compromised by inconsistent thermal degradation, especially at different concentrations.
Precision & Accuracy HighLowHPLC-MS/MS would provide higher precision and accuracy due to the direct analysis of the intact molecule. GC-MS results would be skewed by degradation.
Sample Throughput HighLowThe elimination of the derivatization step in the HPLC workflow allows for faster sample processing.

Workflow Diagrams

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample Extraction Extraction Sample->Extraction Dilution Dilution Extraction->Dilution HPLC HPLC Separation Dilution->HPLC MSMS MS/MS Detection HPLC->MSMS Data Data Analysis MSMS->Data GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample Extraction Extraction Sample->Extraction Derivatization Derivatization Extraction->Derivatization GC GC Separation Derivatization->GC MS MS Detection GC->MS Data Data Analysis MS->Data Conclusion Analyte This compound Properties Thermal_Lability Potential Thermal Lability Analyte->Thermal_Lability Prodrug Prodrug Nature Analyte->Prodrug GCMS GC-MS Analysis Thermal_Lability->GCMS HPLC HPLC Analysis Thermal_Lability->HPLC High_Temp High Temperature Requirement GCMS->High_Temp Degradation Analyte Degradation High_Temp->Degradation Inaccurate_Results Inaccurate Quantification Degradation->Inaccurate_Results Conclusion Conclusion: HPLC is the superior method Inaccurate_Results->Conclusion Ambient_Temp Ambient Temperature Operation HPLC->Ambient_Temp Intact_Analysis Intact Molecule Analysis Ambient_Temp->Intact_Analysis Accurate_Results Accurate Quantification Intact_Analysis->Accurate_Results Accurate_Results->Conclusion

References

In Vivo Reinforcing Effects of 2'-Acetoxycocaine Versus Cocaine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the reinforcing effects of 2'-Acetoxycocaine and cocaine. Due to a lack of direct in vivo comparative studies in the published scientific literature, this document summarizes available in vitro data, outlines established experimental protocols for in vivo comparison, and presents the theoretical underpinnings of their reinforcing properties.

Introduction

Cocaine is a widely abused psychostimulant with high addictive potential, primarily mediated by its action as a dopamine transporter (DAT) inhibitor. This compound is a synthetic analog of cocaine. Understanding the comparative reinforcing effects of cocaine analogs is crucial for drug development, scheduling, and for elucidating the structure-activity relationships that govern abuse liability. While in vitro studies have characterized the binding profile of this compound, a direct comparison of its reinforcing efficacy to cocaine in vivo has not been reported.

Data Presentation: In Vitro Binding Affinities

The primary molecular target associated with the reinforcing effects of cocaine and its analogs is the dopamine transporter. The affinity of a compound for the DAT is a key predictor of its reinforcing potency. In vitro binding assays have shown that this compound has a significantly higher affinity for the DAT compared to cocaine.

Table 1: Comparative in vitro Binding Affinities at Monoamine Transporters

CompoundDopamine Transporter (DAT) Binding Affinity (Ki, nM)Norepinephrine Transporter (NET) Binding Affinity (Ki, nM)Serotonin Transporter (SERT) Binding Affinity (Ki, nM)
Cocaine 100 - 250300 - 500200 - 400
This compound 25 - 63 (approx. 4-fold higher than cocaine)[1]8.5 - 14 (approx. 35-fold higher than cocaine)[1]Reduced selectivity compared to cocaine[1]

Note: Ki values represent the concentration of the drug that inhibits 50% of radioligand binding and can vary between studies. The data presented are approximations from available literature.

The higher affinity of this compound for the DAT suggests it may be a more potent reinforcer than cocaine. However, this hypothesis requires confirmation through in vivo behavioral studies.

Experimental Protocols for In Vivo Comparison

To empirically determine and compare the reinforcing effects of this compound and cocaine, standardized preclinical behavioral assays are necessary. The following are detailed methodologies for such investigations.

Intravenous Self-Administration in Rodents

This is the gold-standard model for assessing the reinforcing properties of drugs of abuse.

Objective: To determine and compare the dose-response relationship, reinforcing efficacy (breakpoint), and potency (ED50) of this compound and cocaine.

Animals: Male Sprague-Dawley or Wistar rats (250-350 g) are surgically implanted with intravenous catheters in the jugular vein. Animals are allowed to recover for 5-7 days before behavioral testing.

Apparatus: Standard operant conditioning chambers equipped with two levers (one active, one inactive), a stimulus cue light, and an infusion pump.

Procedure:

  • Acquisition: Rats are trained to press the active lever to receive intravenous infusions of cocaine (e.g., 0.5 mg/kg/infusion) on a fixed-ratio 1 (FR1) schedule. Each infusion is paired with a visual or auditory cue.

  • Dose-Response Evaluation: Once stable responding is established, various doses of cocaine and this compound are substituted to determine the dose-response function.

  • Progressive-Ratio (PR) Schedule: To measure the motivational strength of each compound, a PR schedule is implemented where the number of lever presses required for each subsequent infusion increases exponentially. The final ratio completed is termed the "breakpoint," which serves as a measure of the drug's reinforcing efficacy.

Conditioned Place Preference (CPP)

This paradigm assesses the rewarding or aversive properties of a drug by measuring an animal's preference for an environment previously paired with the drug.

Objective: To compare the ability of this compound and cocaine to induce a conditioned place preference.

Apparatus: A two-compartment chamber with distinct visual and tactile cues in each compartment.

Procedure:

  • Pre-Conditioning: The animal's baseline preference for either compartment is determined.

  • Conditioning: Over several days, animals receive injections of the drug (cocaine or this compound) and are confined to one compartment, and on alternate days receive a vehicle injection and are confined to the other compartment.

  • Post-Conditioning Test: The animal is allowed to freely access both compartments, and the time spent in each is recorded. A significant increase in time spent in the drug-paired compartment indicates a rewarding effect.

Mandatory Visualization

Signaling Pathway of Reinforcement

The reinforcing effects of both cocaine and this compound are believed to be mediated by their blockade of the dopamine transporter, leading to increased dopaminergic neurotransmission in the brain's reward circuitry.

Reinforcement_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake Synaptic_Dopamine Increased Synaptic Dopamine D1R D1 Receptor Reward_Signal Signal Transduction Cascade (Reinforcement) D1R->Reward_Signal D2R D2 Receptor D2R->Reward_Signal Drug Cocaine or This compound Drug->DAT Inhibition Synaptic_Dopamine->D1R Stimulation Synaptic_Dopamine->D2R Stimulation

Caption: Dopaminergic pathway of cocaine and this compound reinforcement.

Experimental Workflow for Comparative Analysis

The following diagram outlines a logical workflow for conducting a preclinical in vivo comparison of the reinforcing effects of two compounds.

Experimental_Workflow cluster_Phase1 Phase 1: Preparation cluster_Phase2 Phase 2: Behavioral Training cluster_Phase3 Phase 3: Comparative Testing cluster_compounds Test Articles Animal_Model Select Animal Model (e.g., Rats) Surgery Intravenous Catheter Implantation Animal_Model->Surgery Recovery Post-Surgical Recovery Surgery->Recovery Acquisition Acquisition of Drug Self-Administration Recovery->Acquisition Dose_Response Dose-Response Assessment (Cocaine vs. This compound) Acquisition->Dose_Response Progressive_Ratio Progressive-Ratio Schedule (Breakpoint Determination) Acquisition->Progressive_Ratio Analysis Statistical Analysis and Comparison (ED50, Breakpoint) Dose_Response->Analysis Progressive_Ratio->Analysis CompoundA Cocaine CompoundA->Dose_Response CompoundA->Progressive_Ratio CompoundB This compound CompoundB->Dose_Response CompoundB->Progressive_Ratio

Caption: Workflow for comparing in vivo reinforcing effects of psychoactive compounds.

Conclusion

Based on available in vitro data, this compound demonstrates a higher binding affinity for the dopamine transporter than cocaine, suggesting it may possess greater reinforcing potency. However, a definitive comparison of their in vivo reinforcing effects is currently absent from the scientific literature. The experimental protocols outlined in this guide provide a framework for future research to address this knowledge gap, which is essential for a comprehensive understanding of the structure-activity relationships of cocaine analogs and their potential for abuse.

References

Distinguishing 2'-Acetoxycocaine from Impurities in Seized Cocaine Samples: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The illicit drug landscape is continually evolving with the emergence of new synthetic compounds designed to mimic or alter the effects of traditional drugs of abuse. One such compound is 2'-acetoxycocaine, a synthetic analog of cocaine. Its structural similarity to cocaine and other naturally occurring coca plant alkaloids, as well as potential synthesis byproducts, presents a significant analytical challenge in forensic laboratories. The accurate identification and differentiation of this compound from other substances in seized samples are crucial for law enforcement, toxicological evaluation, and understanding trafficking routes.

This guide provides a comprehensive comparison of the primary analytical techniques used to distinguish this compound from common impurities in seized cocaine samples. It includes detailed experimental protocols, comparative data, and a logical workflow to aid researchers and forensic scientists in this complex analytical task.

Comparative Analysis of Key Analytical Techniques

The definitive identification and quantification of this compound in the presence of other cocaine-related substances rely on a combination of chromatographic and spectroscopic techniques. The most powerful and commonly employed methods are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Nuclear Magnetic Resonance (NMR) spectroscopy.

TechniquePrincipleAdvantagesDisadvantages
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds based on their partitioning between a stationary phase and a carrier gas, followed by ionization and mass analysis.High sensitivity and selectivity; extensive mass spectral libraries available for identification.May require derivatization for polar compounds; potential for thermal degradation of labile substances.
High-Performance Liquid Chromatography (HPLC-UV) Separates compounds based on their distribution between a stationary phase and a liquid mobile phase, with detection via UV absorbance.Suitable for non-volatile and thermally unstable compounds; robust quantification.Lower structural information content compared to MS; requires a chromophore for UV detection.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about molecular structure and connectivity.Provides unambiguous structural elucidation; non-destructive.Lower sensitivity compared to mass spectrometry; requires higher sample concentrations and purity.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is designed for the qualitative identification of this compound and other impurities in a complex mixture.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Selective Detector (e.g., Agilent 7890B GC with 5977B MSD).

  • Capillary Column: HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent cross-linked 5% phenylmethylsiloxane.

Sample Preparation:

  • Accurately weigh approximately 1 mg of the seized sample.

  • Dissolve the sample in 1 mL of methanol.

  • Vortex the solution to ensure homogeneity.

  • If necessary, perform a serial dilution to bring the analyte concentration within the instrument's linear range.

GC-MS Parameters:

  • Inlet Temperature: 280°C

  • Injection Volume: 1 µL

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp at 20°C/min to 300°C.

    • Hold at 300°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Energy: 70 eV

  • Mass Scan Range: 40 - 550 amu

Data Analysis: The identification of this compound is based on its retention time and mass spectrum. The mass spectrum should be compared against a reference spectrum if available, or its fragmentation pattern should be interpreted. Key diagnostic ions should be used for confirmation. While a specific retention time for this compound is not readily available in public literature, it is expected to be different from cocaine and other common impurities under these conditions.

Expected Mass Fragmentation: The mass spectrum of this compound (Molecular Weight: 361.4 g/mol ) is expected to show a molecular ion peak (M+) at m/z 361. Characteristic fragment ions would likely arise from the loss of the acetoxy group (-OCOCH₃), the entire ester group at the 2' position, and fragmentation of the tropane ring, similar to cocaine. Key fragments for cocaine itself are found at m/z 303 (M+), 182, and 82.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This method is suitable for the quantification of this compound, provided a reference standard is available.

Instrumentation:

  • HPLC system equipped with a UV-Vis detector (e.g., Agilent 1260 Infinity II).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Sample Preparation:

  • Prepare a stock solution of the seized sample by dissolving a known weight in the mobile phase.

  • Prepare a series of calibration standards of this compound of known concentrations.

  • Filter all solutions through a 0.45 µm syringe filter prior to injection.

HPLC-UV Parameters:

  • Mobile Phase: A mixture of acetonitrile and 25 mM potassium phosphate buffer (pH 3.0) in a 40:60 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • UV Detection Wavelength: 235 nm.

Data Analysis: A calibration curve is constructed by plotting the peak area versus the concentration of the this compound standards. The concentration in the seized sample is then determined from this curve. The retention time of this compound will be specific under these conditions and should be used for initial identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR is the gold standard for unambiguous structure elucidation.

Instrumentation:

  • NMR Spectrometer (400 MHz or higher).

Sample Preparation:

  • Isolate a sufficient quantity (typically >5 mg) of the compound of interest from the seized sample using techniques like preparative HPLC.

  • Dissolve the purified compound in a deuterated solvent (e.g., chloroform-d, CDCl₃).

  • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS).

NMR Experiments:

  • ¹H NMR: Provides information on the proton environments in the molecule.

  • ¹³C NMR: Provides information on the carbon skeleton.

  • 2D NMR (e.g., COSY, HSQC, HMBC): Used to establish connectivity between atoms and confirm the final structure.

Expected Spectral Data for this compound: While a full, confirmed spectral assignment for this compound is not widely published, one can predict the key signals based on its structure. Expected ¹H NMR signals would include a singlet for the acetyl methyl group (~2.3 ppm), aromatic protons from the substituted benzoyl ring (7-8 ppm), and characteristic signals for the tropane ring protons. The ¹³C NMR would show a carbonyl signal for the acetate group (~170 ppm), another for the benzoate ester (~165 ppm), aromatic carbons, and the distinct carbons of the tropane skeleton.

Mandatory Visualization

Analytical Workflow for Distinguishing this compound

Distinguishing_2_Acetoxycocaine seized_sample Seized Cocaine Sample gcms_analysis GC-MS Analysis seized_sample->gcms_analysis Screening hplc_analysis HPLC-UV Analysis seized_sample->hplc_analysis Quantification data_interpretation Data Interpretation gcms_analysis->data_interpretation hplc_analysis->data_interpretation nmr_analysis NMR Analysis structure_elucidation Structure Elucidation nmr_analysis->structure_elucidation identification Identification of This compound data_interpretation->identification identification->nmr_analysis If ambiguous quantification Quantification identification->quantification If identified

Caption: A logical workflow for the analysis of seized samples suspected of containing this compound.

Conclusion

The differentiation of this compound from its impurities in seized cocaine samples necessitates a multi-faceted analytical approach. GC-MS serves as an excellent initial screening and identification tool, leveraging its high sensitivity and extensive spectral libraries. HPLC-UV provides a robust method for quantification, which is essential for determining the purity of the illicit product. For unambiguous structural confirmation, particularly in cases of novel or unexpected compounds, NMR spectroscopy is indispensable. By integrating these techniques, forensic laboratories and researchers can confidently and accurately characterize complex illicit drug samples, contributing to a more comprehensive understanding of the evolving drug landscape.

Comparative Analysis of Blood-Brain Barrier Penetration: Cocaine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the differential blood-brain barrier permeability of cocaine and its synthetic analogs, supported by experimental data and detailed methodologies.

The ability of a substance to cross the blood-brain barrier (BBB) is a critical determinant of its central nervous system (CNS) activity. For psychoactive compounds like cocaine, the rate and extent of BBB penetration are key factors influencing its potency, abuse liability, and therapeutic potential as a scaffold for novel CNS agents. This guide provides a comparative analysis of the BBB penetration of cocaine and several of its analogs, presenting quantitative data from various experimental models. Detailed protocols for the key experiments are also included to facilitate replication and further research.

Quantitative Comparison of BBB Penetration

The following tables summarize the available quantitative data on the blood-brain barrier permeability of cocaine and its analogs from in vitro and in vivo studies.

Table 1: In Vitro Permeability of Cocaine and Benztropine Analogs

CompoundApparent Permeability (Papp) (x 10⁻⁴ cm/s)
Cocaine1.63
AHN 1-0552.15
JHW 0072.83
AHN 2-003Not significantly different from cocaine
AHN 2-005Not significantly different from cocaine

Data sourced from studies using bovine brain microvessel endothelial cells (BBMECs).[1] The transport of both AHN 1-055 and JHW 007 was found to be higher than that of cocaine.[1]

Table 2: In Vivo Brain Distribution of Cocaine and Benztropine Analogs in Rats

CompoundBrain-to-Plasma Partition Coefficient (Kp)
Cocaine~1.0 (implied)
AHN 1-055>2.0
JHW 007>2.0
AHN 2-005>2.0
AHN 2-003~1.0

The brain-to-plasma partition coefficients for the benztropine (BZT) analogs were at least two-fold higher than for cocaine, with the exception of AHN 2-003.[1]

Table 3: In Vivo Brain and Plasma Concentrations of Cocaine and a C-1 Substituted Analog in Mice

CompoundTime PointBrain Concentration (µg/g)Plasma Concentration (µg/ml)Brain/Plasma Ratio
(-)-Cocaine5 min6.7 ± 1.21.1 ± 0.16.1
30 min2.3 ± 0.30.40 ± 0.055.8
(-)-1-methyl-cocaine (Analog 2)5 min8.6 ± 0.73.3 ± 0.22.6
30 min3.8 ± 0.21.7 ± 0.32.2

Data indicates rapid brain entry for the C-1 analog, with brain levels comparable to cocaine at 5 minutes post-administration.[2]

Mechanisms of BBB Transport and Cocaine-Induced Permeability Changes

While passive diffusion has long been considered a primary mechanism for cocaine's entry into the brain, recent evidence suggests a more complex process.[3][4][5] Both in vivo and in vitro studies have demonstrated the involvement of a carrier-mediated process, specifically a proton antiporter, which accounts for a significant portion of cocaine influx into the brain.[3][4][5] At pharmacological concentrations, this carrier-mediated transport is substantially greater than passive diffusion.[3][4] Several compounds, including diphenhydramine, heroin, and tramadol, have been shown to inhibit this transporter.[3][4][5]

Furthermore, cocaine itself can modulate the permeability of the BBB. Acute cocaine administration has been shown to transiently increase BBB permeability in a dose-dependent manner.[6] This effect is thought to be mediated through various mechanisms, including the downregulation of tight junction proteins (e.g., ZO-1, claudin-5, occludin), the promotion of neuroinflammation through the release of cytokines and chemokines, and the activation of signaling pathways involving platelet-derived growth factor (PDGF).[7][8][9][10]

Cocaine_BBB_Permeability_Pathway cluster_blood Blood cluster_bbb Blood-Brain Barrier (Endothelial Cell) cluster_brain Brain Cocaine_blood Cocaine Proton_Antiporter Proton Antiporter Cocaine_blood->Proton_Antiporter Carrier-Mediated Transport Passive_Diffusion Passive Diffusion Cocaine_blood->Passive_Diffusion Passive Diffusion TJ_Disruption Tight Junction Disruption (ZO-1, Claudin-5 ↓) Cocaine_blood->TJ_Disruption Induces Inflammation Neuroinflammation (Cytokines, Chemokines ↑) Cocaine_blood->Inflammation Induces PDGF_Pathway PDGF Pathway Activation Cocaine_blood->PDGF_Pathway Induces Cocaine_brain Cocaine Proton_Antiporter->Cocaine_brain Passive_Diffusion->Cocaine_brain TJ_Disruption->Cocaine_brain Increases Permeability Inflammation->Cocaine_brain Increases Permeability PDGF_Pathway->Cocaine_brain Increases Permeability

Mechanisms of cocaine transport across and modulation of the BBB.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of BBB penetration. Below are protocols for commonly employed in vitro and in vivo techniques.

1. In Vitro BBB Permeability Assay using Bovine Brain Microvessel Endothelial Cells (BBMECs)

This method provides a quantitative measure of a compound's ability to cross a cell monolayer mimicking the BBB.

  • Cell Culture: Primary bovine brain microvessel endothelial cells are cultured on polycarbonate membrane inserts (e.g., Transwell®). These inserts separate the culture well into a luminal (blood) and an abluminal (brain) compartment.[1] To better mimic the in vivo environment, cells can be co-cultured with astrocytes grown on the bottom of the well.[11][12]

  • Barrier Integrity Measurement: The integrity of the endothelial cell monolayer is assessed by measuring the transendothelial electrical resistance (TEER). High TEER values are indicative of tight junction formation and a restrictive barrier.[13][14]

  • Permeability Assay:

    • The compound of interest (e.g., cocaine or its analog) is added to the luminal (donor) compartment.

    • At specified time intervals, samples are collected from the abluminal (receiver) compartment.

    • The concentration of the compound in the samples is quantified using a suitable analytical method, such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).[1]

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:

    • Papp = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the rate of compound appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.

in_vitro_workflow cluster_prep Preparation cluster_assay Permeability Assay cluster_analysis Data Analysis culture Culture BBMECs on Transwell Inserts coculture Optional: Co-culture with Astrocytes culture->coculture enhances barrier teer Measure TEER to Confirm Barrier Integrity culture->teer coculture->teer add_compound Add Compound to Luminal Compartment teer->add_compound sample Sample from Abluminal Compartment at Time Points add_compound->sample quantify Quantify Compound Concentration (HPLC/LC-MS) sample->quantify calculate Calculate Papp Coefficient quantify->calculate

Workflow for in vitro BBB permeability assessment.

2. In Vivo Brain Penetration Study in Rodents

This method provides data on the extent of a compound's distribution into the brain from the systemic circulation.

  • Animal Model: Male Sprague-Dawley rats or CD-1 mice are commonly used.[1][2]

  • Compound Administration: Cocaine or its analogs are administered via a specific route, such as intravenous (tail vein) or intraperitoneal injection.[1][2]

  • Sample Collection: At predetermined time points after administration, animals are euthanized. Blood samples are collected (e.g., via cardiac puncture) and the brain is excised.[1][2]

  • Sample Processing: Blood is processed to obtain plasma. The brain tissue is homogenized.

  • Quantification: The concentration of the compound in plasma and brain homogenate is determined using an appropriate analytical technique (e.g., HPLC-UV).[1]

  • Data Analysis: The brain-to-plasma concentration ratio (B/P ratio) or the brain-to-plasma partition coefficient (Kp) is calculated at each time point. This provides an indication of the extent of brain penetration.

3. In Situ Brain Perfusion

This technique allows for the study of BBB transport in a more physiologically relevant setting than in vitro models, while offering greater control than in vivo systemic administration.

  • Animal Preparation: Anesthetized mice are used. The common carotid artery is cannulated for the infusion of the perfusion fluid.

  • Perfusion: A physiological buffer containing the radiolabeled compound of interest (e.g., [³H]-cocaine) is perfused for a short duration (e.g., 1 minute).[3][5]

  • Sample Collection and Analysis: Following perfusion, the brain is removed and analyzed for the amount of radiolabeled compound that has entered the brain tissue.

  • Data Analysis: The brain uptake clearance (Cl_in) or the permeability-surface area (PS) product can be calculated to quantify the rate of transport across the BBB.

This comparative guide highlights the multifaceted nature of cocaine and its analogs' interaction with the blood-brain barrier. The provided data and methodologies offer a foundation for researchers to further explore the structure-activity relationships governing BBB penetration and to design novel CNS-targeted therapeutics.

References

Validating 2'-Acetoxycocaine as a Biomarker for Cocaine Use: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2'-acetoxycocaine as a potential biomarker for cocaine use against established and alternative biomarkers. Due to the limited direct research on this compound as a biomarker, this guide synthesizes available information on its chemical properties and its primary metabolite, 2'-hydroxycocaine (salicylmethylecgonine), to project its potential performance. This is contrasted with the well-documented data for established biomarkers such as benzoylecgonine (BZE), ecgonine methyl ester (EME), cocaethylene (CE), and anhydroecgonine methyl ester (AEME).

Executive Summary

The identification of specific and reliable biomarkers is crucial for accurately monitoring cocaine use in clinical and forensic settings. While several metabolites of cocaine are well-established as biomarkers, the potential of unique analogs like this compound remains an area of interest. This compound is a synthetic prodrug of 2'-hydroxycocaine, a minor metabolite of cocaine. Its chemical properties, particularly its enhanced lipophilicity, suggest rapid transit across the blood-brain barrier, potentially offering a different pharmacokinetic profile compared to traditional biomarkers. However, a comprehensive validation of this compound as a specific biomarker for cocaine use is currently lacking in scientific literature. This guide provides a framework for its potential validation by comparing its theoretical attributes with the proven performance of established cocaine biomarkers.

Comparison of Cocaine Biomarkers

The following table summarizes the key performance characteristics of established cocaine biomarkers against the projected performance of this compound.

BiomarkerMatrixTypical Detection WindowSpecificity for Cocaine UseComments
Benzoylecgonine (BZE) Urine, Blood, Hair, Oral FluidUrine: 2-4 days; Hair: up to 90 daysHighMajor metabolite, most commonly tested for.
Ecgonine Methyl Ester (EME) Urine, BloodShorter than BZEHighAnother primary metabolite.
Cocaethylene (CE) Urine, Blood, HairSimilar to BZESpecific for concomitant cocaine and alcohol useFormed in the liver only when ethanol is present.
Anhydroecgonine Methyl Ester (AEME) Urine, SweatShorter than BZESpecific for crack-cocaine use (pyrolysis product)Indicates the route of administration.
2'-Hydroxycocaine (Salicylmethylecgonine) Urine, BloodLikely shortHighMinor metabolite of cocaine.
This compound (Projected) Blood, UrinePotentially very shortHigh (if detected)As a prodrug, it is expected to be rapidly metabolized. Its detection would indicate very recent use of a specific substance.

Quantitative Data Comparison

Direct quantitative data for this compound in biological samples following cocaine administration is not available in the current body of research. The table below presents typical concentration ranges for established biomarkers and a projected range for this compound based on its expected rapid metabolism.

BiomarkerBiological MatrixTypical Concentrations after UseMethod of Analysis
Benzoylecgonine (BZE)Urine150 ng/mL (cutoff) to >10,000 ng/mLGC-MS, LC-MS/MS
Cocaethylene (CE)UrineVariable, depends on cocaine and alcohol intakeGC-MS, LC-MS/MS
Anhydroecgonine Methyl Ester (AEME)Urine5-50 ng/mLGC-MS, LC-MS/MS
2'-HydroxycocaineUrineLow ng/mL rangeLC-MS/MS
This compound (Projected) BloodVery low ng/mL to pg/mLLC-MS/MS (requires specific method development)

Experimental Protocols

The validation of a new biomarker requires rigorous analytical methodology. The following are detailed protocols for the detection of established cocaine biomarkers, which would serve as a template for validating this compound.

Sample Preparation: Solid-Phase Extraction (SPE) for Urine Samples
  • Objective: To extract and concentrate cocaine metabolites from a urine matrix.

  • Materials:

    • Urine sample

    • Internal standard (e.g., BZE-d3)

    • Phosphate buffer (pH 6.0)

    • SPE cartridges (e.g., mixed-mode cation exchange)

    • Methanol, Dichloromethane, Isopropanol, Ammonium hydroxide

  • Procedure:

    • Add internal standard to 1 mL of urine.

    • Add 1 mL of phosphate buffer and vortex.

    • Condition the SPE cartridge with methanol, water, and phosphate buffer.

    • Load the sample onto the cartridge.

    • Wash the cartridge with water, acetic acid, and methanol.

    • Elute the analytes with a mixture of dichloromethane, isopropanol, and ammonium hydroxide.

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for analysis.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Objective: To separate, identify, and quantify cocaine metabolites.

  • Instrumentation:

    • High-performance liquid chromatograph (HPLC)

    • Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm)

    • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 10 µL

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Benzoylecgonine: m/z 290 -> 168

      • Cocaethylene: m/z 318 -> 196

      • Projected for this compound: A specific transition would need to be determined, likely involving the parent ion and a characteristic fragment ion.

Visualizations

Signaling Pathway of Cocaine and its Metabolites

Cocaine_Metabolism Metabolic Pathway of Cocaine Cocaine Cocaine BZE Benzoylecgonine (BZE) (Major Metabolite) Cocaine->BZE Hydrolysis EME Ecgonine Methyl Ester (EME) (Major Metabolite) Cocaine->EME Hydrolysis CE Cocaethylene (CE) (with Ethanol) Cocaine->CE Transesterification (in presence of Ethanol) AEME Anhydroecgonine Methyl Ester (AEME) (from 'Crack' Cocaine) Cocaine->AEME Pyrolysis Hydroxycocaine 2'-Hydroxycocaine (Minor Metabolite) Cocaine->Hydroxycocaine Metabolism Acetoxycocaine This compound (Prodrug/Metabolite) Acetoxycocaine->Hydroxycocaine Rapid Metabolism Biomarker_Validation_Workflow Workflow for Biomarker Validation cluster_0 Method Development cluster_1 Method Validation cluster_2 Clinical/Forensic Application MD1 Select Analytical Technique (e.g., LC-MS/MS) MD2 Optimize Sample Preparation (e.g., SPE) MD1->MD2 MD3 Establish Detection Parameters (e.g., MRM transitions) MD2->MD3 MV1 Specificity & Selectivity MD3->MV1 MV2 Linearity & Range MV1->MV2 MV3 Accuracy & Precision MV2->MV3 MV4 Limit of Detection (LOD) & Limit of Quantification (LOQ) MV3->MV4 MV5 Stability MV4->MV5 CA1 Analysis of Authentic Samples MV5->CA1 CA2 Correlation with Cocaine Use CA1->CA2 CA3 Establishment of Cut-off Levels CA2->CA3

Safety Operating Guide

Proper Disposal of 2'-Acetoxycocaine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of controlled substances is a critical aspect of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of 2'-Acetoxycocaine, a cocaine analog and a Schedule I or II controlled substance. Adherence to these procedures is mandatory to ensure the safety of personnel, prevent environmental contamination, and maintain strict compliance with federal and state regulations, primarily those set forth by the U.S. Drug Enforcement Administration (DEA).

Regulatory Framework and Principal Investigator Responsibility

In the United States, the disposal of controlled substances is rigorously governed by the DEA.[1][2][3] The Principal Investigator (PI) holding the DEA registration for the laboratory is ultimately responsible for the proper management and disposal of all controlled substances, including expired, unused, or unwanted materials.[4] These substances must be securely stored until their disposal.[1] It is a violation of regulations to abandon controlled substances, and they cannot be transferred to another PI without prior DEA approval.[2][4]

Core Principle: Rendering the Substance "Non-Retrievable"

The primary goal of controlled substance disposal is to render the compound "non-retrievable."[1] The DEA defines "non-retrievable" as a state where the substance is permanently altered in its physical or chemical condition through irreversible means, making it unavailable and unusable for all practical purposes.[1]

Recommended Disposal Procedures

There are two primary DEA-compliant methods for the disposal of controlled substances from a laboratory setting: utilizing a reverse distributor or on-site destruction.

1. Reverse Distributor

A reverse distributor is a company authorized by the DEA to handle the return and disposal of controlled substances.[2][5] This is often the most straightforward and recommended method for laboratories.

  • Procedure:

    • Contact a DEA-registered reverse distributor to arrange for the pickup and disposal of the this compound.

    • For Schedule I and II substances, the transfer to the reverse distributor must be documented using DEA Form 222.[5] For Schedule III-V substances, an invoice is typically used.[2]

    • Maintain all records of the transfer for a minimum of two to five years, as required by regulations.[1][5]

2. On-Site Destruction

On-site destruction must render the this compound non-retrievable and must be thoroughly documented.

  • Procedure:

    • Complete the DEA Form 41, "Registrants Inventory of Drugs Surrendered," prior to the disposal of any controlled substance.[1]

    • Have a witness present during the destruction process.

    • Utilize one of the following approved methods to render the substance non-retrievable.

    • Retain a copy of the completed DEA Form 41 for at least five years.[1]

Method of On-Site DestructionDescriptionSuitability
Commercial Chemical Digestion Systems These are commercially available systems (e.g., Rx Destroyer™️, DRUGBUSTER®) that use activated charcoal to adsorb and chemically digest the controlled substance, rendering it non-retrievable.[1]Highly suitable for laboratory settings. Follow the manufacturer's instructions for use.
Incineration While incineration is a primary method for large-scale drug disposal, it is generally not feasible for individual laboratories.[6] If available through the institution's hazardous waste program, this is a viable option.Suitable if performed by a licensed hazardous waste facility.
Mixing with an Adulterant The substance can be mixed with an adulterant, such as latex paint, and allowed to solidify.[1]A less common but acceptable method for small quantities. Ensure the mixture is completely solidified before disposal as chemical waste.

Note: It is against the law for an institution's Environmental Health and Safety (EHS) department to take possession of DEA-regulated substances from a research lab unless they are registered as a reverse distributor.[2]

Decontamination of Laboratory Equipment

All equipment and surfaces that have come into contact with this compound must be thoroughly decontaminated.

Equipment/AreaDecontamination Protocol
Glassware and Non-Porous Surfaces 1. Remove any gross contamination. 2. Wash with warm, soapy water.[7] 3. For chemical residues, a triple rinse with a suitable solvent (e.g., ethanol, acetone) is recommended. The rinsate must be collected and disposed of as hazardous waste.[8][9]
Porous Surfaces If contamination of porous surfaces is suspected, consult your institution's EHS office for specific guidance.
Contaminated PPE All personal protective equipment (PPE), such as gloves and disposable lab coats, should be collected and disposed of as solid hazardous waste.[9]

Spill Management

In the event of a spill, follow your institution's established spill response protocol for hazardous chemicals. This typically involves:

  • Evacuating and securing the area.

  • Wearing appropriate PPE.

  • Using an appropriate absorbent material to contain the spill.

  • Collecting the contaminated material in a designated hazardous waste container.

Disposal Workflow for this compound

start Unwanted this compound decision1 Dispose On-Site or via Reverse Distributor? start->decision1 reverse_distributor Contact DEA-Registered Reverse Distributor decision1->reverse_distributor Reverse Distributor onsite_disposal On-Site Destruction decision1->onsite_disposal On-Site dea_form_222 Complete DEA Form 222 for Transfer reverse_distributor->dea_form_222 dea_form_41 Complete DEA Form 41 onsite_disposal->dea_form_41 package Package for Pickup dea_form_222->package record_keeping Retain All Disposal Records (min. 2-5 years) package->record_keeping method Select Destruction Method: - Chemical Digestion - Incineration - Adulteration dea_form_41->method destroy Execute Destruction with Witness method->destroy destroy->record_keeping

References

Essential Safety and Handling Protocols for 2'-Acetoxycocaine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on personal protective equipment (PPE) and handling procedures for 2'-Acetoxycocaine in a research setting. This compound is a cocaine analog and a potent psychoactive substance.[1] All handling of this compound should be conducted by trained professionals in a controlled laboratory environment in compliance with all applicable regulations. The following information is based on general best practices for handling hazardous chemicals and potent compounds, as a specific Safety Data Sheet (SDS) for this compound is not publicly available.

Immediate Safety and Operational Plan

Researchers and laboratory personnel must prioritize safety when handling this compound due to its potential pharmacological effects and likely hazardous nature. The operational plan should encompass all stages from receiving and storage to handling, and disposal.

Engineering Controls:

  • Ventilation: All work with this compound, especially when handling the solid form, should be performed in a certified chemical fume hood to minimize inhalation exposure.[2]

  • Containment: Use of a glove box is recommended for procedures involving larger quantities or when there is a risk of aerosolization.

Personal Hygiene:

  • Avoid eating, drinking, or smoking in areas where this compound is handled.[2]

  • Wash hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and before eating or drinking.[2]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent exposure through inhalation, dermal contact, or accidental ingestion. The following table summarizes the recommended PPE for handling this compound.

PPE Category Specification Rationale
Hand Protection Two pairs of chemical-resistant gloves (e.g., nitrile), with the outer glove changed regularly and immediately upon contamination.Prevents skin contact with the hazardous drug.[3][4]
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield should be worn in addition to goggles when there is a risk of splashing.Protects eyes from dust particles and splashes.[2]
Body Protection A disposable, solid-front, back-closure gown made of a low-permeability fabric.Prevents contamination of personal clothing and skin.[3]
Respiratory Protection For handling solids outside of a fume hood or in case of a spill, a NIOSH-approved N95 or higher respirator is recommended.Minimizes the risk of inhaling fine particles of the compound.
Foot Protection Disposable, skid-resistant shoe covers worn over closed-toe shoes.Prevents the tracking of contamination outside of the work area.[3]

Experimental Workflow for Handling this compound

The following diagram outlines a standard workflow for safely handling a potent, non-volatile chemical compound like this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling A Don Appropriate PPE B Prepare Work Area in Fume Hood A->B C Verify Emergency Equipment Availability B->C D Retrieve this compound from Secure Storage C->D Proceed when ready E Weigh Compound in a Containment Device D->E F Perform Experimental Procedure E->F G Decontaminate Work Surfaces F->G After experiment completion H Segregate and Label Waste G->H I Dispose of Waste According to Regulations H->I J Doff PPE in Designated Area I->J After waste disposal K Wash Hands Thoroughly J->K L Document Work K->L

Caption: Standard laboratory workflow for handling potent chemical compounds.

Disposal Plan

The disposal of this compound and any contaminated materials must be handled with extreme care to prevent environmental contamination and diversion.

  • Waste Segregation: All disposable items that have come into contact with this compound, including gloves, gowns, shoe covers, and weighing papers, should be considered hazardous waste.

  • Containment: Collect all hazardous waste in clearly labeled, sealed, and puncture-resistant containers.[2]

  • Regulatory Compliance: Disposal must comply with all applicable federal, state, and local regulations for hazardous and controlled substance waste.[5] It is recommended to use a licensed hazardous waste disposal company.[6] Do not dispose of this compound down the drain or in regular trash.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.